molecular formula C8H3FN2O B071622 5-Fluorobenzo[c]isoxazole-3-carbonitrile CAS No. 194873-12-6

5-Fluorobenzo[c]isoxazole-3-carbonitrile

Cat. No.: B071622
CAS No.: 194873-12-6
M. Wt: 162.12 g/mol
InChI Key: PCVXCNXDXFWLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorobenzo[c]isoxazole-3-carbonitrile (CAS 194873-12-6) is a synthetically versatile fluorinated heterocyclic building block designed for advanced research and development in medicinal chemistry. This compound features a benzo[c]isoxazole core, a privileged scaffold in drug discovery, strategically functionalized with a fluorine atom and a carbonitrile group. The incorporation of fluorine is a critical strategy in modern drug design, as it often enhances key properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets . Isoxazole derivatives, in general, are recognized for displaying a wide spectrum of pharmacological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The specific structure of this compound makes it a valuable intermediate for constructing more complex molecules. Researchers can utilize it in various cross-coupling reactions, nucleophilic substitutions, and cyclization protocols to generate diverse compound libraries for high-throughput screening. Its potential applications include serving as a key precursor in the synthesis of molecules that target enzymes and receptors in areas such as oncology, infectious diseases, and central nervous system disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2,1-benzoxazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2O/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVXCNXDXFWLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NOC(=C2C=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 6-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical guide pertains to 6-Fluorobenzo[c]isoxazole-3-carbonitrile (CAS No. 23073-23-6) . It is highly probable that the initial query for "5-Fluorobenzo[c]isoxazole-3-carbonitrile" contained a typographical error, as the 6-fluoro isomer is the documented compound in available chemical literature. This guide has been compiled for researchers, scientists, and drug development professionals.

Core Compound Properties

6-Fluorobenzo[c]isoxazole-3-carbonitrile is a fluorinated heterocyclic compound belonging to the benzisoxazole class. The incorporation of a fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The benzisoxazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active agents.[1]

Table 1: Physicochemical Properties of 6-Fluorobenzo[c]isoxazole-3-carbonitrile and Related Analogs

Property6-Fluorobenzo[c]isoxazole-3-carbonitrileNotes
CAS Number 23073-23-6
Molecular Formula C₈H₃FN₂O
Molecular Weight 162.12 g/mol
Melting Point Data not availableData for related benzisoxazole derivatives vary widely based on substitution.
Boiling Point Data not availableTypically high due to the aromatic and polar nature of the molecule.
Solubility Data not availableExpected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[3][4]
Appearance Likely a solid at room temperatureBased on the general properties of similar aromatic heterocycles.

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics

SpectroscopyExpected Features
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm, with coupling patterns influenced by the fluorine substitution.
¹³C NMR Aromatic carbons between 110-160 ppm. The carbonitrile carbon would appear downfield. The C-F coupling would be observable.
IR Spectroscopy Characteristic peaks for C≡N (nitrile) stretching around 2230 cm⁻¹, C=N stretching of the isoxazole ring, and C-F stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (162.12 m/z).

Synthesis and Experimental Protocols

The synthesis of 3-substituted benzisoxazoles can be approached through various synthetic routes. A common method involves the cyclization of an appropriate precursor. While a specific detailed protocol for 6-Fluorobenzo[c]isoxazole-3-carbonitrile is not available, a general synthetic approach is outlined below, based on established methods for analogous compounds.[6][7]

General Synthetic Workflow

The synthesis of substituted isoxazoles often proceeds via a 1,3-dipolar cycloaddition reaction or through the condensation of a hydroxylamine derivative with a suitable carbonyl compound.[4][7]

G A Starting Materials (e.g., Substituted Aldehyde/Ketone) B Intermediate Formation (e.g., Oxime or Chalcone) A->B Reaction with Hydroxylamine derivative C Cyclization Reaction (e.g., with Hydroxylamine) B->C Intramolecular Condensation D Purification (e.g., Crystallization, Chromatography) C->D E Final Product (6-Fluorobenzo[c]isoxazole-3-carbonitrile) D->E

Caption: General workflow for the synthesis of isoxazole derivatives.

Representative Experimental Protocol (Hypothetical)

This protocol is a generalized representation and would require optimization for the specific synthesis of 6-Fluorobenzo[c]isoxazole-3-carbonitrile.

  • Step 1: Formation of an Oxime Intermediate. A substituted benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent system (e.g., ethanol/water).[6] The reaction mixture is typically stirred at room temperature and then refluxed to drive the reaction to completion.

  • Step 2: Cyclization to the Benzisoxazole Ring. The resulting oxime can then undergo cyclization. This can be achieved through various methods, including treatment with a dehydrating agent or a suitable catalyst.

  • Step 3: Introduction of the Carbonitrile Group. If not already present in the starting material, the carbonitrile group can be introduced at the 3-position of the benzisoxazole ring. This may involve a multi-step process, potentially via a Sandmeyer-type reaction on an amino-substituted precursor.

  • Step 4: Purification. The crude product is purified using standard laboratory techniques such as recrystallization from an appropriate solvent or column chromatography on silica gel.

Biological Activity and Drug Development Potential

The benzisoxazole scaffold is a key component in several clinically used drugs, exhibiting a wide range of biological activities, including antipsychotic, anticonvulsant, and anti-inflammatory properties.[1] The incorporation of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2][8]

Potential Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for 6-Fluorobenzo[c]isoxazole-3-carbonitrile, isoxazole derivatives have been investigated for their potential to modulate various biological targets.[3][5][9]

G A Fluorinated Isoxazole Compound B Enhanced Lipophilicity A->B C Increased Metabolic Stability A->C D Altered pKa A->D E Improved Target Binding B->E C->E D->E F Enhanced Biological Activity (e.g., Anticancer, Antimicrobial) E->F

Caption: Logical relationship of fluorination effects on drug properties.

Areas of Research Interest
  • Anticancer Activity: Many isoxazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[5][9]

  • Antimicrobial Activity: The isoxazole scaffold has been explored for the development of new antibacterial and antifungal agents.[3]

  • Antioxidant Properties: Some isoxazole compounds have demonstrated antioxidant activity in various assays.[3]

Safety and Handling

A specific safety data sheet (SDS) for 6-Fluorobenzo[c]isoxazole-3-carbonitrile is not publicly available. However, based on the general hazards of related chemical structures, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide provides a summary of the available information on 6-Fluorobenzo[c]isoxazole-3-carbonitrile. Further experimental investigation is required to fully characterize its physicochemical properties and biological activities.

References

An In-depth Technical Guide to Benzo[c]isoxazole-3-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data, including experimental protocols and quantitative data, for the specific molecule 5-Fluorobenzo[c]isoxazole-3-carbonitrile is not available at the time of this writing. This guide provides a comprehensive overview of the closely related parent compound, Benzo[c]isoxazole-3-carbonitrile , and discusses the potential synthetic pathways and biological significance of its derivatives based on established literature.

Introduction to Benzo[c]isoxazoles

Benzo[c]isoxazoles, also known as anthranils, are bicyclic aromatic heterocyclic compounds. They consist of a benzene ring fused to the 'c' face of an isoxazole ring.[1] This scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2][3] The unique electronic and structural features of the benzisoxazole ring system allow for diverse chemical modifications, making it a valuable core for designing novel therapeutic agents.[3] Derivatives of benzisoxazoles have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[2][3]

Chemical Structure and IUPAC Name

The core focus of this guide is the parent compound, Benzo[c]isoxazole-3-carbonitrile.

  • Chemical Structure: Structure of Benzo[c]isoxazole-3-carbonitrile

    (A representative 2D structure of Benzo[c]isoxazole-3-carbonitrile)

  • IUPAC Name: Benzo[c]isoxazole-3-carbonitrile

The user-requested molecule, this compound, would feature a fluorine atom at the 5-position of the benzene ring.

  • Hypothetical Chemical Structure: Structure of this compound

    (A representative 2D structure of the hypothetical this compound)

  • Hypothetical IUPAC Name: this compound

Physicochemical Properties

Quantitative data for Benzo[c]isoxazole-3-carbonitrile is limited. The following table summarizes available information for related benzo[c]isoxazole derivatives to provide a comparative context.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Form
Benzo[c]isoxazole-3-carbonitrile[4]90348-25-7C₈H₄N₂O144.13Not specified
Benzo[c]isoxazole-3-carboxylic acid[5]642-91-1C₈H₅NO₃163.13Solid
Benzo[c]isoxazole-3-carbaldehyde[6]74052-97-4C₈H₅NO₂147.13Not specified
Benzo[d]isoxazole-3-carboxylic acidNot specifiedC₈H₅NO₃163.13Solid

Synthesis and Experimental Protocols

While a specific protocol for this compound is not documented, a general and hypothetical synthesis can be proposed based on established methods for creating benzo[c]isoxazoles.[1] One common strategy involves the cyclization of appropriately substituted ortho-nitroacylbenzenes or 2-acylarylazides.[1]

Hypothetical Synthesis of this compound

The following workflow outlines a potential synthetic route starting from a commercially available fluorinated benzene derivative.

Synthetic_Pathway 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile Intermediate_1 2-Acyl-4-fluoro benzonitrile 2,4-Difluorobenzonitrile->Intermediate_1 Friedel-Crafts Acylation (e.g., AcCl, AlCl₃) Intermediate_2 2-Acyl-4-fluoro phenyl azide Intermediate_1->Intermediate_2 Nucleophilic Aromatic Substitution (NaN₃) Target_Molecule 5-Fluorobenzo[c]isoxazole- 3-carbonitrile Intermediate_2->Target_Molecule Intramolecular Cyclization (e.g., Fe(II) catalyzed)

Caption: Hypothetical synthesis workflow for this compound.

Detailed Methodologies:

  • Step 1: Friedel-Crafts Acylation of 2,4-Difluorobenzonitrile

    • To a cooled solution of 2,4-difluorobenzonitrile in a suitable inert solvent (e.g., dichloromethane), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added.

    • An acylating agent (e.g., acetyl chloride) is then added dropwise while maintaining a low temperature.

    • The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).

    • Workup involves quenching with acid, followed by extraction and purification by column chromatography to yield the 2-acyl-4-fluorobenzonitrile intermediate.

  • Step 2: Nucleophilic Aromatic Substitution

    • The intermediate from Step 1 is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

    • Sodium azide (NaN₃) is added, and the mixture is heated. The highly activated fluorine at the 2-position is displaced by the azide nucleophile.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction is worked up by pouring into water and extracting the product. Purification is typically achieved via column chromatography.

  • Step 3: Intramolecular Cyclization

    • The resulting 2-acylarylazide is subjected to cyclization. This can be achieved through thermolysis or, more mildly, using a catalyst such as an Fe(II) salt.[1]

    • The reaction involves the decomposition of the azide to a nitrene, which then undergoes an intramolecular attack on the ortho-acyl group to form the benzo[c]isoxazole ring.[7]

    • The final product, this compound, would be purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound is uncharacterized, the broader class of benzisoxazole derivatives has shown significant potential in various therapeutic areas.[2][3]

Logical Relationship of Benzisoxazole Scaffold to Biological Activity

Biological_Activity Scaffold Benzisoxazole Core Anticancer Anticancer Scaffold->Anticancer e.g., Kinase Inhibition Antimicrobial Antimicrobial Scaffold->Antimicrobial e.g., Enzyme Inhibition Anti_inflammatory Anti-inflammatory Scaffold->Anti_inflammatory e.g., COX Inhibition Antitubercular Antitubercular Scaffold->Antitubercular e.g., MTB H37Rv strain inhibition [2]

References

In-depth Technical Guide: 5-Fluorobenzo[c]isoxazole-3-carbonitrile and a Closely Related Analog

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

As a practical alternative, this guide provides a comprehensive overview of a closely related and well-characterized analog: 5-Fluorobenzo[d]isoxazol-3(2H)-one (also known as 5-fluoro-1,2-benzisoxazol-3-one). This compound shares the fluorinated benzisoxazole core, offering relevant insights into the chemical and biological properties of this class of molecules. The information presented herein, including its chemical identifiers, physicochemical properties, a representative synthesis protocol for related structures, and its relevance in medicinal chemistry, is intended to serve as a valuable resource for researchers in the field.

Compound Identification and Properties of 5-Fluorobenzo[d]isoxazol-3(2H)-one

The primary subject of this guide, due to the unavailability of data on the requested molecule, is 5-Fluorobenzo[d]isoxazol-3(2H)-one.

IdentifierValueReference
CAS Number 99822-23-8[1][2]
Molecular Formula C₇H₄FNO₂[1][2]
IUPAC Name 5-fluoro-1,2-benzoxazol-3-one[1]
Synonyms 5-Fluoro-1,2-benzisoxazol-3(2H)-one, 5-fluoro-3-hydroxy-1,2-benzoisoxazole[1]
Physicochemical Properties

A summary of the key computed physicochemical properties of 5-Fluorobenzo[d]isoxazol-3(2H)-one is provided below. These parameters are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyValueUnitReference
Molecular Weight 153.11 g/mol [1]
XLogP3 1.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Exact Mass 153.02260653Da[1]
Topological Polar Surface Area 38.3Ų[1]
Heavy Atom Count 11[1]
Density 1.4±0.1g/cm³[2]

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of Isoxazol-5(4H)-one Derivatives

This protocol is based on the catalyzed reaction of a β-keto ester, hydroxylamine hydrochloride, and an aldehyde.

Materials:

  • β-keto ester (e.g., ethyl acetoacetate) (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Appropriate aldehyde derivative (1 mmol)

  • Catalyst (e.g., propylamine-functionalized cellulose, 14 mg)

  • Solvent (e.g., water, 10 mL)

  • Ethanol for washing

Procedure:

  • A mixture of the β-keto ester, hydroxylamine hydrochloride, the aldehyde derivative, and the catalyst is prepared in the selected solvent.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction, the precipitate formed is collected by filtration.

  • The collected solid is washed with ethanol (e.g., 3 x 10 mL).

  • The product is air-dried.

This methodology highlights principles of green chemistry by utilizing water as a solvent and enabling purification through filtration, often avoiding the need for column chromatography.[3][4]

Logical Workflow for Synthesis

Below is a conceptual workflow for the synthesis of isoxazol-5(4H)-ones.

G start Start: Starting Materials reactants β-keto ester + Aldehyde + Hydroxylamine hydrochloride start->reactants reaction One-pot Reaction (Room Temperature) reactants->reaction catalysis Catalyst + Solvent (Water) catalysis->reaction monitoring TLC Monitoring reaction->monitoring filtration Filtration monitoring->filtration Reaction Complete washing Washing with Ethanol filtration->washing drying Air Drying washing->drying product Final Product: Isoxazol-5(4H)-one drying->product

Caption: General workflow for the one-pot synthesis of isoxazol-5(4H)-ones.

Relevance in Drug Discovery and Development

The benzisoxazole scaffold, including its fluorinated derivatives, is recognized as a "privileged structure" in medicinal chemistry. This is due to its presence in numerous biologically active compounds and approved drugs.

Biological Significance of the Benzisoxazole Core

Derivatives of 1,2-benzisoxazole have been investigated for a wide range of pharmacological activities, including:

  • Antipsychotic agents: The benzisoxazole moiety is a core component of atypical antipsychotics.

  • Anticonvulsant activity.

  • Antimicrobial and Antifungal agents.

  • Anticancer properties.

The fluorine atom in compounds like 5-Fluorobenzo[d]isoxazol-3(2H)-one is often introduced to modulate the electronic properties of the molecule and can enhance metabolic stability and binding affinity to biological targets.

Role as a Synthetic Intermediate

5-Fluorobenzo[d]isoxazol-3(2H)-one and its analogs serve as crucial intermediates in the synthesis of more complex molecules. For instance, the related compound, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is a key building block for the synthesis of antipsychotic drugs. This highlights the importance of the fluorinated benzisoxazole core in the development of central nervous system (CNS) active compounds.

Signaling Pathways and Mechanism of Action

While a specific signaling pathway directly modulated by 5-Fluorobenzo[d]isoxazol-3(2H)-one is not detailed in the available literature, derivatives containing the fluoro-benzisoxazole core are known to interact with various receptors in the central nervous system.

Conceptual Receptor Interaction Pathway

The following diagram illustrates a generalized mechanism of action for benzisoxazole-based CNS drugs, which often involves antagonism at dopamine and serotonin receptors.

G drug Fluoro-benzisoxazole Derivative receptor1 Dopamine Receptor (e.g., D2) drug->receptor1 Antagonism receptor2 Serotonin Receptor (e.g., 5-HT2A) drug->receptor2 Antagonism effect1 Modulation of Dopaminergic Signaling receptor1->effect1 effect2 Modulation of Serotonergic Signaling receptor2->effect2 outcome Therapeutic Effect (e.g., Antipsychotic Activity) effect1->outcome effect2->outcome

Caption: Generalized receptor antagonism pathway for benzisoxazole-based CNS drugs.

Conclusion

While direct and detailed information on 5-Fluorobenzo[c]isoxazole-3-carbonitrile is currently unavailable, this guide provides a thorough examination of the closely related and scientifically documented compound, 5-Fluorobenzo[d]isoxazol-3(2H)-one. The data presented on its physicochemical properties, along with a general synthesis protocol and an overview of the biological importance of the fluorinated benzisoxazole scaffold, offers a solid foundation for researchers. The established role of this chemical family in medicinal chemistry, particularly in the development of CNS-active agents, underscores the potential for further investigation into these and similar structures. It is recommended that future research endeavors could focus on the synthesis and biological evaluation of the initially requested compound to fill the current knowledge gap.

References

The Discovery and Developmental Saga of Fluorinated Benzisoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of fluorinated benzisoxazoles from novel chemical scaffolds to pivotal therapeutics in the management of psychiatric disorders is a compelling narrative of rational drug design and serendipitous discovery. This in-depth technical guide charts the history, synthesis, and pharmacological intricacies of this important class of compounds, with a focus on key approved and developmental drugs. The strategic incorporation of a fluorine atom onto the benzisoxazole core has proven to be a critical determinant of their unique pharmacological profiles, influencing receptor affinity, metabolic stability, and overall therapeutic efficacy. This document serves as a comprehensive resource, providing detailed experimental insights, quantitative pharmacological data, and a visual representation of the underlying biological pathways.

The Genesis of a New Antipsychotic Scaffold: Discovery and History

The latter half of the 20th century saw a paradigm shift in the treatment of schizophrenia with the advent of antipsychotic medications. However, the early "typical" antipsychotics were often associated with significant extrapyramidal side effects (EPS). This spurred the search for "atypical" antipsychotics with a broader spectrum of efficacy and a more favorable side-effect profile. The benzisoxazole scaffold emerged as a promising pharmacophore in this quest.[1]

The strategic incorporation of a fluorine atom was a key innovation. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][3] It can alter metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable interactions with receptor pockets, and modify the pKa of nearby functional groups.[2]

Risperidone: The Pioneer

The story of fluorinated benzisoxazoles in psychiatry begins with the development of risperidone . Synthesized by Janssen Pharmaceutica in the late 1980s and approved for medical use in the United States in 1993, risperidone was one of the first second-generation (atypical) antipsychotics.[4] It was designed to be a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics believed to contribute to their improved side-effect profile compared to traditional agents.[5]

Paliperidone: The Active Metabolite

Further research into the metabolism of risperidone led to the identification of its major active metabolite, 9-hydroxyrisperidone, later named paliperidone . Paliperidone itself was developed as a long-acting injectable antipsychotic, offering improved patient compliance. It shares a similar receptor binding profile with risperidone.

Iloperidone: A Multi-Receptor Antagonist

Iloperidone emerged from a research program at Hoechst Marion Roussel and was later developed by Vanda Pharmaceuticals.[6] Approved by the FDA in 2009, iloperidone is another atypical antipsychotic that exhibits a complex pharmacology with high affinity for multiple neurotransmitter receptors, including dopamine D2, D3, and serotonin 5-HT2A, as well as adrenergic receptors.[6]

Ocaperidone: A Potent but Discontinued Candidate

Ocaperidone was a potent benzisoxazole derivative that showed promise in preclinical studies. However, its clinical development was halted due to an unfavorable side-effect profile, particularly a high incidence of extrapyramidal symptoms.

Pharmacology and Mechanism of Action

The therapeutic effects of fluorinated benzisoxazole antipsychotics are primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.

  • Dopamine D2 Receptor Antagonism: The blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for the alleviation of the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[7][8]

  • Serotonin 5-HT2A Receptor Antagonism: A high affinity for 5-HT2A receptors relative to D2 receptors is a key characteristic of atypical antipsychotics.[9] This action is thought to contribute to a lower risk of EPS and may also improve negative symptoms and cognitive deficits.[9][10] The antagonism of 5-HT2A receptors can modulate dopamine release in different brain regions, contributing to the overall therapeutic effect.[11]

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of key fluorinated benzisoxazoles for human dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)
Risperidone 3.130.16
Paliperidone 4.80.27
Iloperidone 6.25.6
Ocaperidone 0.250.08

Data compiled from multiple sources.

Signaling Pathways

The interaction of fluorinated benzisoxazoles with D2 and 5-HT2A receptors triggers a cascade of intracellular signaling events. The diagrams below illustrate the general signaling pathways associated with these receptors.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Antipsychotic Fluorinated Benzisoxazole (Antagonist) Antipsychotic->D2R Blocks Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Neuronal Function) CREB->Gene Regulates

Dopamine D2 Receptor Signaling Pathway

5HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) 5HT2AR Serotonin 5-HT2A Receptor Serotonin->5HT2AR Antipsychotic Fluorinated Benzisoxazole (Antagonist) Antipsychotic->5HT2AR Blocks Gq Gq 5HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C DAG->PKC Activates Cellular Cellular Responses Ca->Cellular Mediates PKC->Cellular Mediates

Serotonin 5-HT2A Receptor Signaling Pathway

Synthesis and Experimental Protocols

The synthesis of fluorinated benzisoxazole antipsychotics typically involves a convergent approach, centered around the preparation of the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole . This intermediate is then coupled with a second moiety to yield the final drug substance.

General Synthetic Workflow

The following diagram illustrates the general synthetic strategy for this class of compounds.

Synthetic_Workflow A 2,4-Difluorobenzoyl Chloride C Friedel-Crafts Acylation A->C B N-Protected Isonipecotic Acid B->C D Protected Ketone Intermediate C->D E Deprotection D->E F Piperidinyl Ketone E->F G Oximation F->G H Oxime Intermediate G->H I Cyclization H->I J 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole I->J L Coupling Reaction J->L K Side Chain Moiety K->L M Final Fluorinated Benzisoxazole Drug L->M

General Synthetic Workflow

Detailed Experimental Protocol: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride[12]

This protocol describes a common method for the synthesis of the key benzisoxazole intermediate.

Step 1: Oximation and Cyclization (One-Pot)

  • Materials: 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, hydroxylamine hydrochloride, potassium hydroxide, methanol.

  • Procedure:

    • Dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride in methanol.

    • Add hydroxylamine hydrochloride to the solution.

    • Slowly add a solution of potassium hydroxide in methanol.

    • Heat the reaction mixture to reflux for 5-72 hours.[12]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

Step 2: Isolation and Purification

  • Procedure:

    • Filter the reaction mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the residue in a suitable solvent (e.g., acetone) and filter to remove any remaining insoluble material.

    • Slowly add concentrated hydrochloric acid to the filtrate to adjust the pH to 2-3, inducing precipitation of the hydrochloride salt.

    • Cool the mixture to 0-5°C and hold for 1-3 hours to maximize precipitation.[12]

    • Collect the solid product by filtration.

    • Wash the filter cake with a cold solvent (e.g., acetone) and dry under vacuum to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

Detailed Experimental Protocol: Synthesis of Risperidone[4][14]

This protocol outlines the coupling of the key intermediate with the second moiety to produce risperidone.

Step 1: N-Alkylation

  • Materials: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, sodium carbonate, potassium iodide (catalyst), dimethylformamide (DMF).

  • Procedure:

    • Combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and sodium carbonate in DMF.

    • Add a catalytic amount of potassium iodide.

    • Heat the reaction mixture with stirring.

    • Monitor the reaction by TLC or high-performance liquid chromatography (HPLC).

Step 2: Isolation and Purification

  • Procedure:

    • Once the reaction is complete, cool the mixture.

    • Pour the reaction mixture into ice-cold water to precipitate the crude risperidone.

    • Collect the precipitate by filtration and wash with water.

    • Recrystallize the crude product from a suitable solvent system (e.g., a mixture of DMF and isopropanol) to obtain pure risperidone.

Structure-Activity Relationships (SAR)

The pharmacological activity of fluorinated benzisoxazoles is intricately linked to their chemical structure.

  • The Benzisoxazole Core: This heterocyclic system is crucial for the antipsychotic activity.

  • The Piperidine Linker: The piperidine ring serves as a scaffold to connect the benzisoxazole moiety to the second part of the molecule and is essential for proper orientation and binding at the receptor sites.

  • The 6-Fluoro Substituent: The presence and position of the fluorine atom on the benzisoxazole ring are critical. The 6-fluoro substitution is found in all the major compounds of this class, suggesting its importance for optimal D2 and 5-HT2A receptor affinity. Fluorine's electron-withdrawing nature can influence the electronic properties of the aromatic system and its interactions with the receptor.[2]

  • The Side Chain: The nature of the substituent on the piperidine nitrogen significantly impacts the overall pharmacological profile, including receptor affinity and selectivity.

Conclusion

The fluorinated benzisoxazoles represent a significant advancement in the pharmacotherapy of schizophrenia and other psychotic disorders. Their unique mechanism of action, characterized by potent dopamine D2 and serotonin 5-HT2A receptor antagonism, has led to improved efficacy and a more favorable side-effect profile compared to older antipsychotics. The strategic use of fluorine in their design has been instrumental in achieving their desirable pharmacological properties. This technical guide provides a foundational understanding of the discovery, synthesis, and mechanism of action of these important therapeutic agents, intended to aid researchers and drug development professionals in the ongoing quest for safer and more effective treatments for mental illness.

References

Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for specific spectroscopic data (NMR, IR, Mass Spec) and detailed synthetic protocols for 5-Fluorobenzo[c]isoxazole-3-carbonitrile and its isomers, such as 6-fluorobenzo[c]isoxazole-3-carbonitrile, did not yield explicit experimental results in the available scientific literature and chemical databases. Therefore, this document serves as a comprehensive template, providing an in-depth technical guide with illustrative data for a representative substituted benzo[c]isoxazole-3-carbonitrile. The experimental protocols and data presented herein are generalized examples to guide researchers, scientists, and drug development professionals in the analysis of similar compounds.

This technical guide outlines the characteristic spectroscopic data and a representative synthetic methodology for substituted benzo[c]isoxazole-3-carbonitrile compounds. The information is structured to be a valuable resource for researchers in medicinal chemistry and materials science.

Spectroscopic Data

The structural elucidation of novel compounds relies on a combination of spectroscopic techniques. Below are representative data for a hypothetical substituted benzo[c]isoxazole-3-carbonitrile.

Table 1: 1H NMR Spectroscopic Data (Illustrative)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.85d8.0Ar-H
7.60t7.5Ar-H
7.45d8.0Ar-H

Solvent: CDCl3, Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data (Illustrative)

Chemical Shift (δ) ppmAssignment
162.5C=N
150.0C-O
134.0Ar-C
130.5Ar-CH
125.0Ar-CH
120.0Ar-CH
115.8C-CN
110.0CN

Solvent: CDCl3, Frequency: 100 MHz

Table 3: IR Spectroscopic Data (Illustrative)

Wavenumber (cm-1)Assignment
2230C≡N stretch
1640C=N stretch
1580, 1470Aromatic C=C stretch
1250C-O stretch
820C-H bend (aromatic)

Sample State: KBr pellet

Table 4: Mass Spectrometry Data (Illustrative)

m/zAssignment
162.03[M]+
134.03[M-CO]+
107.04[M-CN-CO]+

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The synthesis of benzo[c]isoxazole derivatives often involves the cyclization of appropriately substituted precursors. The following is a generalized protocol.

Synthesis of a Substituted Benzo[c]isoxazole-3-carbonitrile (General Procedure)

A common synthetic route involves the thermocyclization of an ortho-azido benzonitrile derivative.

  • Starting Material Synthesis: A solution of a substituted 2-aminobenzonitrile (1.0 eq) in an appropriate solvent (e.g., aqueous HCl) is cooled to 0-5 °C.

  • Diazotization: A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.

  • Azidation: A solution of sodium azide (1.2 eq) in water is then added slowly to the reaction mixture. The mixture is stirred for an additional 1-2 hours at low temperature and then allowed to warm to room temperature.

  • Extraction: The resulting ortho-azido benzonitrile is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

  • Cyclization: The crude azido intermediate is dissolved in a high-boiling point solvent (e.g., o-xylene or diphenyl ether) and heated to reflux (typically 130-250 °C) for several hours until the reaction is complete (monitored by TLC). This step results in the extrusion of dinitrogen and subsequent cyclization to form the benzo[c]isoxazole ring.

  • Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure substituted benzo[c]isoxazole-3-carbonitrile.

Spectroscopic Analysis Protocol

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer. Samples are typically prepared as potassium bromide (KBr) pellets or as a thin film.

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI) sources.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted benzo[c]isoxazole-3-carbonitrile.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Substituted 2-Aminobenzonitrile diazotization Diazotization (NaNO2, HCl) start->diazotization azidation Azidation (NaN3) diazotization->azidation cyclization Thermocyclization (Heat) azidation->cyclization purification Purification (Column Chromatography) cyclization->purification product Substituted Benzo[c]isoxazole-3-carbonitrile purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and analytical workflow for a substituted benzo[c]isoxazole-3-carbonitrile.

Physical and chemical properties of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 5-Fluorobenzo[c]isoxazole-3-carbonitrile is limited in publicly accessible literature. This guide has been compiled by extrapolating information from closely related analogs, primarily its isomer, 6-Fluorobenzo[c]isoxazole-3-carbonitrile, and the parent compound, Benzo[c]isoxazole-3-carbonitrile. The information presented herein should be considered predictive and requires experimental verification.

Introduction

This compound is a fluorinated heterocyclic compound belonging to the benzisoxazole class. The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a fluorine atom and a nitrile group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and modulate its biological activity.[1] This technical guide provides a comprehensive overview of the predicted physical and chemical properties, a plausible synthetic route, and a general experimental workflow for this compound, aimed at researchers, scientists, and professionals in drug development.

Predicted Physical and Chemical Properties

Table 1: General and Physical Properties of Benzo[c]isoxazole-3-carbonitrile Analogs

PropertyBenzo[c]isoxazole-3-carbonitrile6-Fluorobenzo[c]isoxazole-3-carbonitrileThis compound (Predicted)
CAS Number 90348-25-7[3]23073-23-6[4]Not available
Molecular Formula C₈H₄N₂OC₈H₃FN₂OC₈H₃FN₂O
Molecular Weight 144.13 g/mol 162.12 g/mol 162.12 g/mol
Appearance Solid (form not specified)Solid (form not specified)Predicted to be a solid
Melting Point Data not availableData not availablePredicted to be a crystalline solid with a defined melting point
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availablePredicted to be soluble in common organic solvents (e.g., DMSO, DMF, acetone)

Table 2: Predicted Spectroscopic Data for this compound based on Analog Analysis

Spectroscopic TechniquePredicted Data for this compound
¹H NMR Aromatic protons expected in the range of δ 7.0-8.5 ppm. The fluorine substitution at the 5-position will influence the chemical shifts and coupling constants of the adjacent protons.
¹³C NMR Aromatic carbons expected in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF). The nitrile carbon will appear downfield.
¹⁹F NMR A single resonance is expected, with its chemical shift dependent on the solvent and electronic environment.
Infrared (IR) Characteristic absorption bands are expected for the C≡N stretch (~2230 cm⁻¹), C=N stretch (~1600-1650 cm⁻¹), and C-F stretch (~1000-1300 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is expected at m/z 162.02. Fragmentation patterns would likely involve the loss of CO, HCN, and cleavage of the isoxazole ring.

Experimental Protocols

A plausible synthetic route for this compound is the thermal or photochemical cyclization of an ortho-azidobenzonitrile precursor. This method is a common and effective way to form the benzo[c]isoxazole ring system.[5]

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 2-amino-5-fluorobenzonitrile.

Step 1: Synthesis of 2-Azido-5-fluorobenzonitrile

  • Diazotization: Dissolve 2-amino-5-fluorobenzonitrile in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

  • Azidation: Add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

  • Nucleophilic Substitution: Slowly add a solution of sodium azide in water to the diazonium salt solution. Nitrogen gas will evolve. Allow the reaction to stir at low temperature for 1-2 hours and then warm to room temperature.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-azido-5-fluorobenzonitrile. Purification can be achieved by column chromatography on silica gel.

Step 2: Cyclization to this compound

  • Thermolysis: Dissolve the 2-azido-5-fluorobenzonitrile in a high-boiling inert solvent (e.g., o-xylene or diphenyl ether).

  • Reaction: Heat the solution to reflux to induce cyclization and extrusion of nitrogen gas. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_activity Biological Evaluation (Optional) start 2-Amino-5-fluorobenzonitrile diazotization Diazotization start->diazotization 1. HCl, NaNO2 azidation Azidation diazotization->azidation 2. NaN3 cyclization Thermal Cyclization azidation->cyclization 3. Heat (e.g., xylene) product This compound cyclization->product purification Purification (Chromatography/Recrystallization) product->purification screening Biological Screening product->screening nmr NMR (1H, 13C, 19F) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental sar Structure-Activity Relationship Studies screening->sar

Caption: General workflow for the synthesis, purification, characterization, and potential biological evaluation of this compound.

Potential Biological Significance

The benzisoxazole moiety is present in a wide range of pharmaceuticals with diverse biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and anticancer properties.[1][6] The introduction of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.[1] Therefore, this compound represents a novel scaffold with potential for exploration in various drug discovery programs. Further research is warranted to elucidate its specific biological activities and potential therapeutic applications.

References

Technical Guide: Physicochemical Properties of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative technical overview of the solubility and stability of 5-Fluorobenzo[c]isoxazole-3-carbonitrile. Due to the limited availability of public data for this specific compound, the quantitative data presented herein is hypothetical and based on the expected behavior of structurally similar molecules. The experimental protocols described are standardized methods widely used in the pharmaceutical industry for compound characterization.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its core structure, a benzisoxazole ring, is a key pharmacophore in various biologically active molecules. The presence of a fluorine atom and a nitrile group can significantly influence its physicochemical properties, including solubility and stability, which are critical parameters for its handling, formulation, and biological activity. This guide outlines the core physicochemical characteristics of this compound, focusing on its solubility profile and chemical stability under various conditions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the projected solubility of this compound in various media.

Aqueous Solubility

The aqueous solubility is expected to be low, a common characteristic for aromatic heterocyclic compounds. The shake-flask method is the gold standard for determining thermodynamic solubility.

Table 1: Hypothetical Aqueous Solubility Data

ParameterValue (µg/mL)Temperature (°C)Method
pH 5.0 Buffer1525Shake-Flask
pH 7.4 Buffer1225Shake-Flask
pH 9.0 Buffer1125Shake-Flask
Solubility in Organic Solvents

Solubility in organic solvents is crucial for purification, synthesis, and formulation development.

Table 2: Hypothetical Solubility in Common Organic Solvents

SolventSolubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)> 10025
N,N-Dimethylformamide (DMF)> 8025
Acetonitrile (ACN)~ 1525
Methanol~ 1025
Ethanol~ 525
Dichloromethane (DCM)~ 2025

Stability Profile

Stability testing is essential to understand the degradation pathways and to determine the appropriate storage conditions and shelf-life of a compound.

Solid-State Stability

The solid form of the compound is expected to be relatively stable under standard temperature and humidity conditions.

Table 3: Hypothetical Solid-State Stability (Forced Degradation)

ConditionDurationPurity Change (%)
40°C / 75% RH4 weeks< 0.5%
60°C2 weeks< 1.0%
High-Intensity Light7 days< 0.2%
Solution-State Stability

The stability in solution is highly dependent on the pH and solvent. The benzisoxazole ring can be susceptible to hydrolysis under strong acidic or basic conditions.

Table 4: Hypothetical Solution-State Stability in Aqueous Buffers

ConditionSolventDuration (hours)Purity Remaining (%)
pH 1.2 (0.1 N HCl)Aqueous/ACN (1:1)24~ 85%
pH 7.4 (Phosphate Buffer)Aqueous/ACN (1:1)48> 98%
pH 10.0 (Carbonate Buffer)Aqueous/ACN (1:1)24~ 90%
Oxidative Stability

Degradation under oxidative stress indicates susceptibility to radical-based reactions.

Table 5: Hypothetical Oxidative Stability

ConditionDuration (hours)Purity Remaining (%)
3% H₂O₂ in Water/ACN24~ 92%

Experimental Protocols

The following sections detail the standard methodologies for obtaining the solubility and stability data presented above.

Shake-Flask Solubility Protocol

This method determines the thermodynamic equilibrium solubility.

  • Preparation: An excess amount of this compound is added to a vial containing the desired solvent (e.g., pH 7.4 buffer).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid.

  • Quantification: The concentration of the compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Forced Degradation Protocol

This study evaluates stability by subjecting the compound to harsh conditions to accelerate degradation.

  • Sample Preparation: Prepare separate solutions of the compound in a suitable solvent mixture (e.g., Acetonitrile/Water). For solid-state testing, weigh the compound into vials.

  • Stress Conditions:

    • Acidic: Add 0.1 N HCl and incubate at a set temperature (e.g., 60°C).

    • Basic: Add 0.1 N NaOH and incubate.

    • Oxidative: Add 3% H₂O₂ and incubate.

    • Thermal (Solution): Incubate the solution at 60°C.

    • Thermal (Solid): Place the solid sample in a 60°C oven.

    • Photolytic: Expose the solution/solid to high-intensity light (e.g., ICH-compliant light chamber).

  • Time Points: Samples are taken at various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: All samples are analyzed by a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect the formation of any degradation products.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described.

cluster_0 Shake-Flask Solubility Workflow start_node Start process_node process_node decision_node decision_node output_node output_node end_node End sf_start Add Excess Compound to Solvent sf_equilibrate Equilibrate (24-48h at 25°C) sf_start->sf_equilibrate sf_separate Separate Phases (Filter/Centrifuge) sf_equilibrate->sf_separate sf_quantify Quantify Concentration (HPLC-UV) sf_separate->sf_quantify sf_result Thermodynamic Solubility Value sf_quantify->sf_result

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

cluster_1 Forced Degradation Workflow prep_node Prepare Stock Solution in ACN/Water acid Acidic Stress (0.1 N HCl, 60°C) prep_node->acid base Basic Stress (0.1 N NaOH, 60°C) prep_node->base oxidative Oxidative Stress (3% H₂O₂, RT) prep_node->oxidative thermal Thermal Stress (60°C) prep_node->thermal stress_node stress_node analysis_node Analyze by Stability-Indicating HPLC result_node Determine % Purity & Degradants analysis_node->result_node acid->analysis_node base->analysis_node oxidative->analysis_node thermal->analysis_node

Caption: Workflow for assessing solution-state stability via forced degradation.

Hypothetical Degradation Pathway

Under strong hydrolytic conditions (acidic or basic), the benzisoxazole ring is the likely point of cleavage.

parent This compound intermediate Ring-Opened Intermediate (2-cyano-4-fluorophenol) parent->intermediate Hydrolysis (H⁺ or OH⁻) degradant Final Degradant (4-Fluoro-2-hydroxybenzoic acid) intermediate->degradant Nitrile Hydrolysis

Caption: A hypothetical degradation pathway under harsh hydrolytic conditions.

The Ascendant Therapeutic Potential of Fluorinated Isoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been a privileged structure in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a versatile synthetic intermediate have led to its incorporation into a wide array of clinically approved drugs.[1] The strategic introduction of fluorine atoms into the isoxazole core has emerged as a powerful strategy to enhance the pharmacological profile of these compounds, leading to a new generation of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the burgeoning biological activities of fluorinated isoxazoles, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

Fluorinated isoxazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2] A primary mechanism of their antitumor activity is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative fluorinated isoxazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
Compound 2f Hep3B (Liver)5.76[4]
HepG2 (Liver)34.64[4]
Compounds 2a-2c, 2e Hep3B (Liver)7.66-11.60[4]
TTI-4 MCF-7 (Breast)2.63 µM[5]
Mechanism of Action: Apoptosis Induction

Several studies have shown that fluorinated isoxazoles can trigger apoptosis in cancer cells.[6] This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence suggests that some fluorinated isoxazoles can activate caspases, a family of proteases that are central to the execution of apoptosis. For instance, the activation of caspase-3, an executioner caspase, has been observed in cells treated with isoxazole derivatives.[6]

Apoptosis_Pathway Ext_Signal Extrinsic Signal (e.g., Death Ligand) Death_Receptor Death Receptor Ext_Signal->Death_Receptor Int_Signal Intrinsic Signal (e.g., DNA Damage) Mitochondrion Mitochondrion Int_Signal->Mitochondrion DISC DISC Formation Death_Receptor->DISC Pro_Casp8 Pro-caspase-8 DISC->Pro_Casp8 Casp8 Caspase-8 Pro_Casp8->Casp8 Activation Pro_Casp3 Pro-caspase-3 Casp8->Pro_Casp3 Cyto_c Cytochrome c Mitochondrion->Cyto_c Release Apaf1 Apaf-1 Cyto_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Casp9 Pro-caspase-9 Apoptosome->Pro_Casp9 Casp9 Caspase-9 Pro_Casp9->Casp9 Activation Casp9->Pro_Casp3 Casp3 Caspase-3 Pro_Casp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Fluorinated_Isoxazole Fluorinated Isoxazole Fluorinated_Isoxazole->Pro_Casp3 Induces Activation

Apoptosis Signaling Pathway

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes poses a significant threat to global health. Fluorinated isoxazoles have shown promise as a new class of antimicrobial agents with activity against both bacteria and fungi. The inclusion of fluorine can enhance the lipophilicity of the molecule, potentially improving its penetration through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several fluorinated isoxazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 4g Candida albicans6[7]
Bacillus subtilis10[7]
Escherichia coli30[7]
Compound 4e Candida albicans6[7]
Bacillus subtilis10[7]
Escherichia coli30[7]
Compound 4h Candida albicans6[7]
Bacillus subtilis10[7]
Escherichia coli30[7]

Anti-inflammatory Activity: Targeting the COX-2 Enzyme

Chronic inflammation is a hallmark of numerous diseases, including arthritis and cardiovascular disorders. Many fluorinated isoxazoles have been investigated for their anti-inflammatory properties, with a significant number demonstrating potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8][9] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[10]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected fluorinated isoxazole derivatives.

Compound IDAssayIC50 or % InhibitionReference
Compound C6 COX-2 Inhibition (in vitro)IC50 = 0.55 µM[8]
Compound C5 COX-2 Inhibition (in vitro)IC50 = 0.85 µM[8]
Compound C3 COX-2 Inhibition (in vitro)IC50 = 0.93 µM[8]
Compound 2 Carrageenan-induced paw edema (in vivo)46.5% inhibition
Mechanism of Action: COX-2 Inhibition

Molecular docking studies have provided insights into the binding interactions of fluorinated isoxazoles with the active site of the COX-2 enzyme.[9] These studies suggest that the fluorine atoms can form favorable interactions with key amino acid residues, contributing to the high affinity and selectivity of these compounds.[9]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Fluorinated_Isoxazole Fluorinated Isoxazole Fluorinated_Isoxazole->COX2 Inhibits

COX-2 Inflammatory Pathway

Neuroprotective Activity: Combating Oxidative Stress

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neurons. Oxidative stress is a key contributor to this neuronal damage.[11] Some fluorinated isoxazole derivatives have shown promising neuroprotective effects, in part by mitigating oxidative stress.[11]

Quantitative Neuroprotective Activity Data

The following table highlights the neuroprotective activity of representative fluorinated isoxazole-chroman hybrids against oxidative stress-induced neuronal death.

Compound IDAssayEC50 (µM)Reference
Compound 17 Oxidative stress-induced death in HT22 cells~0.3[11]
Compound 18 Oxidative stress-induced death in HT22 cells~0.3[11]
bis-Chroman 20 Oxidative stress-induced death in HT22 cells~0.3[11]
Mechanism of Action: Nrf2 Pathway Activation

One of the proposed mechanisms for the neuroprotective effects of certain compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, fluorinated isoxazoles may enhance the cellular defense against oxidative stress.

Nrf2_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Fluorinated_Isoxazole Fluorinated Isoxazole Fluorinated_Isoxazole->Nrf2 Promotes Activation

Nrf2 Antioxidant Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Fluorinated Isoxazoles

The synthesis of fluorinated isoxazoles can be achieved through various synthetic routes. A common approach involves the cycloaddition reaction of a nitrile oxide with a fluorinated alkyne or the fluorination of a pre-formed isoxazole ring.

Example Synthesis: 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole

  • Step 1: Methylation of Vanillin: Vanillin is converted to 3,4-dimethoxybenzaldehyde in a 98% yield via a methylation reaction with methyl iodide in the presence of potassium carbonate.

  • Step 2: Chalcone Formation: The resulting 3,4-dimethoxybenzaldehyde is reacted with 2-acetylthiophene in the presence of sodium hydroxide in an ethanol-water mixture to afford the corresponding chalcone, (E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, in 92% yield.

  • Step 3: Cyclization and Trifluoromethylation: The chalcone is then subjected to a cascade regio- and stereoselective trifluoromethyloximation, cyclization, and elimination strategy using CF3SO2Na and tBuONO to yield the final product, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole.

Example Synthesis: 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

This compound is a key intermediate for the synthesis of isoxazolyl penicillin derivatives.[3] Its synthesis typically involves the reaction of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid with a chlorinating agent such as thionyl chloride.

Biological Assays

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Synthesis Synthesis of Fluorinated Isoxazole Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assay (MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assay (MIC) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced edema) Characterization->Anti_inflammatory Neuroprotective Neuroprotective Assay (6-OHDA) Characterization->Neuroprotective

General Experimental Workflow

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated isoxazole compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined by the broth microdilution method.

  • Compound Dilution: Prepare serial twofold dilutions of the fluorinated isoxazole compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.

  • Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Carrageenan Injection: After a specified time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Neuroprotective Activity: 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity Assay in SH-SY5Y Cells

This in vitro assay models the neurodegeneration seen in Parkinson's disease.

  • Cell Differentiation: Differentiate SH-SY5Y neuroblastoma cells into a more mature neuronal phenotype using retinoic acid.[5]

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the fluorinated isoxazole compounds for a specified time (e.g., 2 hours).[5]

  • 6-OHDA Treatment: Expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 10 µg/mL) for 24 hours.[5]

  • Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Calculation of Neuroprotection: Calculate the percentage of neuroprotection conferred by the test compounds compared to the 6-OHDA-treated control.

Conclusion

Fluorinated isoxazoles represent a highly promising class of compounds with a diverse range of biological activities. The strategic incorporation of fluorine can significantly enhance their potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the potential of these molecules in the development of novel therapeutics for cancer, infectious diseases, inflammatory disorders, and neurodegenerative conditions. Further research into the structure-activity relationships and mechanisms of action of fluorinated isoxazoles will undoubtedly pave the way for the discovery of new and effective drugs.

References

The Benzisoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The benzisoxazole scaffold is an aromatic organic compound featuring a benzene ring fused to an isoxazole ring.[1] In medicinal chemistry, it is recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2][3][4] Derivatives of this core have been successfully developed into FDA-approved drugs for treating psychosis and epilepsy, such as Risperidone, Paliperidone, and Zonisamide.[4] The versatility of the benzisoxazole ring system has also led to the exploration of its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent.[2][5][6] This guide provides a technical overview of the benzisoxazole scaffold, covering its synthesis, mechanisms of action across different therapeutic areas, and key experimental protocols for its evaluation, tailored for professionals in drug discovery and development.

Introduction to a Versatile Pharmacophore

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the benzisoxazole moiety is a standout example of a pharmacophore with immense therapeutic potential.[2] Its unique structural and electronic properties allow for diverse substitutions, enabling chemists to fine-tune the molecule's physicochemical properties and biological activity.[2] The successful application of this scaffold in antipsychotic drugs like risperidone highlights its importance.[7] These drugs primarily function by modulating dopaminergic and serotonergic pathways in the brain.[7][8] Beyond neuroscience, research has demonstrated significant potential in oncology, with derivatives showing potent activity against various cancer cell lines, and in the management of neurodegenerative conditions like Alzheimer's disease through acetylcholinesterase (AChE) inhibition.[2][9][10]

Physicochemical Properties and Synthesis

The core of 1,2-benzisoxazole is a bicyclic aromatic structure (C₇H₅NO) that is relatively stable.[1] Its chemical properties can be significantly altered by adding various functional groups. For instance, fluorine substitution is common in many benzisoxazole-based drugs and can have a profound effect on the drug's disposition, metabolism, and biological activity.[2]

General Synthesis Pathway

Multiple synthetic routes to the benzisoxazole core and its derivatives have been established. A common and straightforward method begins with readily available salicylaldehyde, which undergoes a base-catalyzed reaction with hydroxylamine-O-sulfonic acid at room temperature.[1] Another versatile approach involves the reductive cyclization of ortho-nitro-substituted aromatic precursors.[11][12]

G start Starting Material (e.g., Methyl 2-nitrobenzoate) reduction Partial Nitro Group Reduction (e.g., Rh/C, Hydrazine) start->reduction hydroxylamine Intermediate: Hydroxylamine Derivative reduction->hydroxylamine cyclization Base-Mediated Cyclization hydroxylamine->cyclization benzisoxazolone Benzisoxazolone Core cyclization->benzisoxazolone alkylation Alkylation (Base-mediated) benzisoxazolone->alkylation n_alkyl N-Alkyl Benzisoxazolone alkylation->n_alkyl reduction2 Reduction (e.g., LAH, TMSCl) n_alkyl->reduction2 final_product Final Product (N-Alkyl-1,3-dihydro-2,1-benzisoxazole) reduction2->final_product

Caption: General workflow for the synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.

Therapeutic Applications and Mechanisms of Action

The benzisoxazole scaffold has been successfully leveraged across multiple therapeutic areas.

Antipsychotic Agents

Benzisoxazole derivatives, including risperidone, paliperidone, and iloperidone, are classified as atypical antipsychotics.[7] Their primary mechanism of action involves a combination of potent antagonism at serotonin 5-HT2A receptors and dopamine D2 receptors.[7][8][13] Schizophrenia is associated with hyperactivity of the mesolimbic dopamine pathway (leading to positive symptoms) and hypoactivity of the mesocortical pathway (contributing to negative and cognitive symptoms).[14][15] By blocking D2 receptors, these drugs reduce dopaminergic overactivity.[8][13] Simultaneously, blocking 5-HT2A receptors is believed to increase dopamine release in the prefrontal cortex, which may help alleviate the negative symptoms and reduce the likelihood of extrapyramidal side effects (EPS) often seen with older antipsychotics.[7][13]

Caption: Mechanism of benzisoxazole antipsychotics in schizophrenia.

Table 1: Receptor Binding Affinity (Ki, nM) of Risperidone

Receptor Ki (nM)
Dopamine D2 3.2
Serotonin 5-HT2A 0.2
Serotonin 5-HT1A 420
Alpha 1A Adrenergic 5.0
Alpha 2A Adrenergic 16.0
Histamine H1 20.0
Muscarinic M1 >10,000

(Data sourced from Psychopharmacology Institute[16])

Anticancer Agents

The benzisoxazole scaffold is a promising candidate for the development of novel anticancer drugs.[2] Various derivatives have demonstrated significant in vitro antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), colon (HT-29), cervical (HeLa), and liver (HepG-2) cancer cells.[2][17] Some compounds have shown efficacy comparable to or better than existing chemotherapeutic agents like 5-fluorouracil.[10] The mechanism is often linked to the induction of apoptosis and inhibition of angiogenesis.[17]

Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of Selected Benzisoxazole Derivatives

Compound ID A549 (Lung) MCF7 (Breast) HT-29 (Colon) HepG-2 (Liver) Reference
Compound 67 - - >50 - [2]
Compound 68 - - 25.4 - [2]
Compound 70 - - 12.5 - [2]
Compound 72 - - - 37.75% inhibition [2]
Compound 9b 4.72 4.39 - - [10]
Compound 9c 90.32 2.36 - - [10]
Compound 9d 6.98 - - - [10]

(Data compiled from multiple sources[2][10])

Acetylcholinesterase (AChE) Inhibitors

In the context of Alzheimer's disease, inhibiting the acetylcholinesterase (AChE) enzyme to increase acetylcholine levels in the brain is a key therapeutic strategy. Benzisoxazole has been identified as an effective bioisosteric replacement for the benzoyl group in known AChE inhibitors.[2] This has led to the development of potent and selective N-benzylpiperidine benzisoxazoles for the potential palliative treatment of Alzheimer's.[18]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Benzisoxazole Derivatives

Compound ID Source of AChE IC₅₀ (µM) Reference
Compound 65 Electric Eel 1.50 [2]
Compound 65 Human Serum 2.22 [2]
Compound 65 Rat Brain 1.29 [2]
Compound 66 Electric Eel 2.51 [2]
Compound 66 Human Serum 3.29 [2]
Compound 66 Rat Brain 5.30 [2]

(Data sourced from Patil, et al.[2])

Key Experimental Protocols

Synthesis Protocol: Risperidone

Risperidone can be synthesized via the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[19][20]

Materials:

  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Sodium Carbonate (Na₂CO₃)

  • Water

  • Dimethylformamide (DMF) and Isopropanol for purification

Procedure:

  • Combine 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 equivalent) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 equivalents) in a reaction flask.[20]

  • Add an aqueous solution or suspension of sodium carbonate.[20]

  • Heat the mixture to 110-120°C with stirring for approximately 40-60 minutes.[20]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature while continuing to stir.[20]

  • Filter the resulting solid precipitate, wash thoroughly with pure water, and dry to yield crude risperidone.[20]

  • Purify the crude product by recrystallization from a solvent system such as DMF and isopropanol to obtain high-purity risperidone.[20]

In Vitro Biological Assay: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is commonly used to screen compounds for cytotoxic and antiproliferative effects.[2][10]

G start Seed Cancer Cells in 96-well plate incubate1 Incubate for 24h (Allow cells to attach) start->incubate1 treat Treat cells with Benzisoxazole Derivatives (various conc.) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Allows formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) incubate3->solubilize measure Measure Absorbance (e.g., at 570 nm) solubilize->measure analyze Analyze Data: Calculate % Viability & IC50 measure->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a specific density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzisoxazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The benzisoxazole scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance.[2][3] Its success in the development of atypical antipsychotics is well-established, and its growing potential in oncology, neurodegenerative diseases, and infectious diseases continues to fuel intensive research.[2][5] The ability to readily synthesize and modify the benzisoxazole core allows for the systematic exploration of structure-activity relationships, paving the way for the design of next-generation therapeutics. The continued investigation of this privileged scaffold is expected to yield novel and more potent drug candidates to address a wide range of unmet medical needs.[3]

References

The Strategic Incorporation of Fluorine in Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Fluorine Substitution.

The strategic introduction of fluorine atoms into bioactive compounds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine substitution, offering insights into its profound impact on the physicochemical and pharmacological properties of drug candidates. From enhancing metabolic stability to modulating receptor binding affinity, the unique attributes of fluorine provide a powerful tool for rational drug design. This document serves as a detailed resource, complete with experimental methodologies and visual representations of key concepts, to aid researchers in leveraging the benefits of fluorination in their drug discovery endeavors.

The Impact of Fluorine on Key Physicochemical Properties

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's electronic and steric profile.[1][2] These alterations, in turn, influence a range of properties critical for a compound's journey from a chemical entity to a therapeutic agent.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of a compound's metabolic stability.[2] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the majority of phase I metabolism.[3][4] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, chemists can effectively block oxidative metabolism at that site, leading to a longer plasma half-life and improved bioavailability.[1][3]

Binding Affinity

Fluorine's influence on binding affinity is complex and context-dependent.[2] It can enhance binding through several mechanisms:

  • Favorable Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole, and interactions with electron-deficient aromatic systems.[5] While the fluorine atom is a poor hydrogen bond acceptor, it can interact with amide and other polarized C-H groups.[5][6]

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into the target's binding pocket.[1]

  • Altered Polarity: Fluorination can modulate the polarity of neighboring functional groups, which can in turn affect their interactions with the protein target.[2]

Lipophilicity

The effect of fluorine on lipophilicity (logP/logD) is nuanced. While a single fluorine atom is small and can sometimes decrease lipophilicity in aliphatic systems, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group generally increases lipophilicity.[1][7][8] This is due to the hydrophobic nature of the fluorine atom's surface.[7] Careful modulation of lipophilicity is crucial for balancing membrane permeability with aqueous solubility.[3]

pKa

The strong electron-withdrawing nature of fluorine significantly impacts the acidity or basicity (pKa) of nearby functional groups.[1][3] Placing a fluorine atom near an amine, for instance, will decrease its basicity (lower its pKa). This can have profound effects on a drug's absorption, distribution, and off-target effects, as the ionization state of a molecule influences its solubility and ability to cross biological membranes.[1]

Quantitative Effects of Fluorine Substitution

The following tables summarize the quantitative impact of fluorine substitution on key physicochemical properties for selected bioactive compounds.

Compound PairPropertyNon-fluorinated ValueFluorinated ValueFold Change/DifferenceReference Compound
Phenylalanine vs. 4-Fluoro-phenylalaninepKa (amino group)9.138.95-0.18 unitsPhenylalanine
Aniline vs. 4-FluoroanilinepKa (amino group)4.634.65+0.02 unitsAniline
Benzene vs. FluorobenzenelogP2.132.27+0.14 unitsBenzene
Toluene vs. 4-FluorotoluenelogP2.732.87+0.14 unitsToluene

Table 1: Influence of Fluorine on pKa and Lipophilicity.

DrugKey Fluorine SubstitutionImpact on Metabolic Stability
Sitagliptin Trifluoromethyl and trifluorophenyl groupsBlocks metabolism by CYP3A4 and CYP2C8, leading to a long half-life.
Fluoxetine Trifluoromethyl groupPara-trifluoromethyl group on the phenoxy ring slows aromatic hydroxylation.
Atorvastatin Fluorophenyl groupThe fluorine atom on one of the phenyl rings reduces the rate of oxidative metabolism.

Table 2: Examples of Fluorinated Drugs and their Enhanced Metabolic Stability.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurately characterizing the properties of fluorinated compounds.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (logP) or distribution coefficient (logD).[9][10][11]

Methodology:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD). This is achieved by vigorously shaking a 1:1 mixture of the two phases for 24 hours and then allowing them to separate.[9]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[10]

  • Partitioning: Add a small aliquot of the compound's stock solution to a known ratio of the pre-saturated n-octanol and aqueous phases in a sealed vial.[10]

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[10]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.[12]

  • Calculation: Calculate the logP or logD value as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[13]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[5][14][15]

Methodology:

  • Solution Preparation: Prepare a dilute solution of the test compound (typically 1-10 mM) in a suitable solvent, often a co-solvent system (e.g., methanol/water) for poorly soluble compounds.[14] Add a background electrolyte (e.g., KCl) to maintain a constant ionic strength.[5]

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[5] Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[14] For polyprotic compounds, multiple inflection points may be observed.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[3][4][6][7]

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4), a stock solution of the test compound, and a solution of the NADPH-regenerating system (cofactor for CYP enzymes).[7]

  • Microsome Preparation: Thaw cryopreserved liver microsomes (from human or other species) on ice and dilute them to the desired protein concentration in the reaction buffer.[6]

  • Incubation: Pre-warm the microsome suspension to 37°C. Initiate the metabolic reaction by adding the test compound and the NADPH-regenerating system.[3]

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[3]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[16]

Determination of Binding Affinity

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free techniques for characterizing protein-ligand interactions.[2][17][18][19]

Isothermal Titration Calorimetry (ITC)

Methodology:

  • Sample Preparation: Prepare solutions of the protein and the ligand in the same buffer to minimize heat of dilution effects.

  • ITC Experiment: Fill the sample cell of the calorimeter with the protein solution and the injection syringe with the ligand solution.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change associated with each injection.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein. Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

Methodology:

  • Sensor Chip Preparation: Immobilize the protein (ligand) onto the surface of a sensor chip.

  • Binding Analysis: Inject a series of concentrations of the analyte (the fluorinated compound) in solution over the sensor surface.

  • Signal Detection: Monitor the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized ligand. This change is proportional to the mass of bound analyte and is measured in real-time as a response unit (RU).[2]

  • Data Analysis: Plot the response versus time to generate sensorgrams. The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.[17]

Visualizing Key Concepts in Drug Discovery

Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc, Fos) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression for

Figure 1: The MAPK/ERK Signaling Pathway, a common target in cancer drug discovery.

Experimental_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Preclinical Development HTS High-Throughput Screening SAR Structure-Activity Relationship (SAR) Studies HTS->SAR FragmentScreening Fragment-Based Screening FragmentScreening->SAR ADME In Vitro ADME (Metabolic Stability, Permeability) SAR->ADME Lead Lead Compound SAR->Lead Iterative Design ADME->SAR InVivo In Vivo Efficacy & Toxicology Lead->InVivo Candidate Drug Candidate InVivo->Candidate

Figure 2: A generalized workflow for hit-to-lead optimization in medicinal chemistry.

Conclusion

The strategic incorporation of fluorine has proven to be a highly effective strategy in modern drug discovery, offering medicinal chemists a versatile tool to address a wide range of challenges.[1] By judiciously introducing fluorine into bioactive molecules, researchers can enhance metabolic stability, fine-tune binding affinity, modulate lipophilicity, and alter pKa to optimize the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] The in-depth understanding of the principles outlined in this guide, coupled with the rigorous application of the described experimental methodologies, will empower researchers to harness the full potential of fluorine in the design and development of the next generation of therapeutics. As synthetic methodologies for fluorination continue to advance, the role of this unique element in medicinal chemistry is set to expand even further.

References

The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the role of isoxazole derivatives in drug discovery, from their synthesis and biological evaluation to their mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Therapeutic Landscape of Isoxazole-Containing Drugs

The versatility of the isoxazole nucleus is demonstrated by its presence in a range of marketed drugs with diverse therapeutic applications.[1][2] These include antibacterial agents like sulfamethoxazole, the anti-inflammatory drug valdecoxib (a selective COX-2 inhibitor), and the immunomodulatory agent leflunomide.[1] The structural diversity and broad biological activity of isoxazole derivatives continue to make them attractive candidates for the development of novel therapeutics for a multitude of diseases, including cancer, infectious diseases, and inflammatory disorders.[3][4][5]

Synthesis of Isoxazole Derivatives: Key Methodologies

The construction of the isoxazole ring is a well-established area of synthetic organic chemistry, with several reliable methods available to medicinal chemists. A common and versatile approach is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[2]

General Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol outlines a common method for the synthesis of 3,5-disubstituted isoxazoles from aldehydes.

Materials:

  • Substituted aldehyde

  • Hydroxylamine hydrochloride

  • N-Chlorosuccinimide (NCS)

  • Substituted alkyne

  • Pyridine

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Oxime Formation: Dissolve the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol. Add a base, for example, sodium hydroxide or pyridine, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Nitrile Oxide Generation: To the crude oxime, add a suitable solvent like DMF. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C to generate the corresponding hydroximoyl chloride. Then, add a base such as triethylamine or pyridine to generate the nitrile oxide in situ.

  • Cycloaddition: To the in situ generated nitrile oxide, add the substituted alkyne (1.2 eq). Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified isoxazole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation of Isoxazole Derivatives

The synthesized isoxazole derivatives are then subjected to a battery of biological assays to determine their therapeutic potential. The specific assays depend on the intended therapeutic target.

Anticancer Activity Screening

A common initial screen for anticancer activity is the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3][6]

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[3][6]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: COX-2 Inhibition Assay

For potential anti-inflammatory agents, a key target is the cyclooxygenase-2 (COX-2) enzyme. Fluorometric inhibitor screening kits are commercially available for this purpose.[7][8][9]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Reagent Preparation: Prepare all reagents (COX assay buffer, COX probe, COX-2 enzyme, arachidonic acid, and test compounds) according to the kit manufacturer's instructions.[7][8]

  • Reaction Setup: In a 96-well plate, add the COX assay buffer, COX probe, and the test isoxazole derivative at various concentrations. Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (vehicle).[8]

  • Enzyme Addition: Add the diluted COX-2 enzyme to each well, except for the background control wells.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.[7]

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.[7][8]

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition of COX-2 activity by the test compounds and calculate their IC50 values.

Quantitative Data of Bioactive Isoxazole Derivatives

The following tables summarize the biological activity of selected isoxazole derivatives from the literature.

Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives [3][6]

CompoundCell LineIC50 (µg/mL)
2d HeLa15.48
Hep3B~23
2e Hep3B~23
2a MCF-739.80

Table 2: COX-2 Inhibitory Activity of Isoxazole Derivatives [10]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
C1 >1001.05 ± 0.03>95.23
C2 >1001.10 ± 0.05>90.90
C5 35.55 ± 1.250.85 ± 0.0441.82
Celecoxib 3.30 ± 0.140.05 ± 0.0166.00

Visualizing Mechanisms of Action

Understanding the signaling pathways through which isoxazole derivatives exert their effects is crucial for rational drug design and development.

Mechanism of Action of Leflunomide/Teriflunomide

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide.[1][11] Teriflunomide is an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][11][12] This inhibition leads to a depletion of the pyrimidine pool, which is essential for the proliferation of rapidly dividing cells like activated lymphocytes.[1][12]

Leflunomide_Mechanism Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo PyrimidinePool Pyrimidine Pool (dUMP, dCTP) DeNovo->PyrimidinePool DNA_RNA DNA & RNA Synthesis PyrimidinePool->DNA_RNA Lymphocyte Activated Lymphocyte Proliferation DNA_RNA->Lymphocyte ImmuneResponse Autoimmune Response Lymphocyte->ImmuneResponse

Mechanism of action of Leflunomide/Teriflunomide.
Isoxazole Derivatives as Hsp90 Inhibitors

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins involved in cancer cell growth and survival.[13][14][15] Isoxazole-based compounds have been developed as Hsp90 inhibitors, which bind to the ATP-binding pocket of Hsp90 and disrupt its chaperone function.[13][14] This leads to the degradation of client proteins and subsequent cell cycle arrest and apoptosis.[14][16]

Hsp90_Inhibition Isoxazole Isoxazole-based Hsp90 Inhibitor Hsp90 Hsp90 Chaperone Isoxazole->Hsp90 Inhibits ATP Binding ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->ClientProteins Maintains Stability & Function Degradation Proteasomal Degradation ClientProteins->Degradation Misfolding leads to Proliferation Tumor Cell Proliferation & Survival ClientProteins->Proliferation CellCycle Cell Cycle Arrest Degradation->CellCycle Apoptosis Apoptosis Degradation->Apoptosis

General mechanism of Hsp90 inhibition by isoxazole derivatives.
Experimental Workflow in Isoxazole Drug Discovery

The process of discovering and developing a new drug based on the isoxazole scaffold follows a logical progression from initial design and synthesis to preclinical and clinical evaluation.

DrugDiscovery_Workflow Design Lead Identification & Computational Design Synthesis Chemical Synthesis of Isoxazole Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Biological Screening (e.g., MTT, Enzyme Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Cycles InVivo In Vivo Animal Studies LeadOpt->InVivo Preclinical Preclinical Development (Toxicity, Pharmacokinetics) InVivo->Preclinical

A generalized workflow for isoxazole-based drug discovery.

Conclusion

Isoxazole derivatives represent a highly valuable and versatile class of compounds in drug discovery. Their synthetic accessibility, coupled with their ability to modulate a wide range of biological targets, ensures their continued importance in the development of new medicines. This guide has provided a technical overview of the key aspects of isoxazole-based drug discovery, from synthetic protocols and biological evaluation to the elucidation of their mechanisms of action. The provided data and visualizations serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic scaffold.

References

In-depth Technical Guide: 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Consequently, detailed experimental protocols, quantitative data, and specific signaling pathway information for 5-Fluorobenzo[c]isoxazole-3-carbonitrile are not available in the public domain.

However, this guide provides information on commercially available, closely related isomers and a general overview of synthetic approaches for the isoxazole scaffold, which may be of value to researchers interested in this class of compounds.

Commercial Availability of Related Isomers

While this compound is not commercially available, a positional isomer, 6-Fluorobenzo[d]isoxazole-3-carbonitrile (CAS No. 1314937-26-2) , can be sourced from various suppliers. The availability of this and other related fluorinated benzisoxazole derivatives suggests that while the specific target of this guide may require custom synthesis, the general chemical class is accessible for research purposes.

Below is a summary of a supplier for a related isomer:

SupplierCompound NameCAS NumberAdditional Information
BLD Pharm6-Fluorobenzo[d]isoxazole-3-carbonitrile1314937-26-2Further details on purity and availability can be obtained from the supplier.[1]

It is important to note that the biological and chemical properties of positional isomers can differ significantly. Therefore, data for the 6-fluoro isomer should not be considered a direct substitute for the 5-fluoro isomer.

Experimental Protocols and Methodologies

Due to the lack of commercial availability and published research on this compound, no specific experimental protocols for its use or synthesis can be provided.

However, the synthesis of isoxazole derivatives is well-documented in the scientific literature. Common synthetic routes often involve 1,3-dipolar cycloaddition reactions. For instance, the reaction of a nitrile oxide with an alkyne is a fundamental method for constructing the isoxazole ring. The synthesis of substituted benzisoxazoles may involve the cyclization of appropriately substituted precursors.

A general synthetic pathway for a substituted benzo[c]isoxazole is illustrated in the diagram below. This represents a plausible, though not specific, route that could be adapted for the synthesis of the target compound.

G cluster_start Starting Materials cluster_reaction1 Diazotization cluster_reaction2 Cyclization cluster_reaction3 Nitrile Formation Fluorinated Anthranilic Acid Fluorinated Anthranilic Acid Diazonium Salt Intermediate Diazonium Salt Intermediate Fluorinated Anthranilic Acid->Diazonium Salt Intermediate  NaNO2, HCl Nitrite Source Nitrite Source Nitrite Source->Diazonium Salt Intermediate Benzo[c]isoxazole Precursor Benzo[c]isoxazole Precursor Diazonium Salt Intermediate->Benzo[c]isoxazole Precursor  Cyclizing Agent Target Compound This compound Benzo[c]isoxazole Precursor->Target Compound  Cyanation

A potential synthetic route for this compound.

Signaling Pathways and Biological Activity

There is no published information regarding the involvement of this compound in any specific signaling pathways or its biological activity. The broader class of isoxazoles is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making them attractive scaffolds in drug discovery.[2][3]

Logical Workflow for Information Retrieval

The process to determine the availability and technical details of this compound followed a structured approach, which is visualized below.

G Start Start Query This compound Start->Query Search Commercial Supplier Databases Search Commercial Supplier Databases Query->Search Commercial Supplier Databases Search Chemical Databases (e.g., PubChem) Search Chemical Databases (e.g., PubChem) Query->Search Chemical Databases (e.g., PubChem) Search Scientific Literature Search Scientific Literature Query->Search Scientific Literature No Direct Results No Direct Results Search Commercial Supplier Databases->No Direct Results Search Chemical Databases (e.g., PubChem)->No Direct Results Search Scientific Literature->No Direct Results Identify Related Isomers Identify Related Isomers No Direct Results->Identify Related Isomers Report Non-availability of Target Report Non-availability of Target No Direct Results->Report Non-availability of Target Provide General Synthesis Information Provide General Synthesis Information No Direct Results->Provide General Synthesis Information Compile Supplier Data for Isomers Compile Supplier Data for Isomers Identify Related Isomers->Compile Supplier Data for Isomers End End Compile Supplier Data for Isomers->End Report Non-availability of Target->End Provide General Synthesis Information->End

Workflow for the information retrieval process.

Conclusion

For researchers, scientists, and drug development professionals interested in this compound, it is crucial to recognize that this compound is not a stock chemical and will likely require custom synthesis. While the lack of available data presents a challenge, the accessibility of related isomers and the well-established chemistry of isoxazoles provide a foundation for future research and development efforts in this area. It is recommended that any party interested in this specific molecule consult with a custom synthesis provider to explore the feasibility and cost of its production.

References

An In-depth Technical Guide on the Safety and Handling of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

Quantitative data for 5-Fluorobenzo[c]isoxazole-3-carbonitrile is not available. The following table summarizes known data for structurally similar compounds to provide an estimated profile.

Property6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride2,1-Benzisoxazole-3-carboxylic acidGeneral IsoxazolesGeneral Aromatic Nitriles
Molecular Formula C₁₂H₁₄ClFN₂O · HClC₈H₅NO₃VariesVaries
Molecular Weight 292.75 g/mol 163.13 g/mol VariesVaries
Appearance Solid: Powder-Liquid or SolidCrystalline Solids
Melting Point Not known-VariesVaries
Boiling Point Not known-VariesVaries
Solubility Not known-Generally soluble in organic solventsSparingly soluble in water, soluble in organic solvents

Hazard Identification and Safety Precautions

Based on the functional groups present (fluorinated aromatic ring, isoxazole, nitrile), this compound should be handled as a potentially hazardous substance.

Potential Hazards:

  • Toxicity: Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. The nitrile group can be metabolized to release cyanide in the body. Fluorinated organic compounds can also exhibit toxicity.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Unknown Properties: The toxicological properties of this specific compound have not been fully investigated.

Recommended Safety Precautions:

  • Engineering Controls: Handle in a well-ventilated laboratory fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or sleeves for larger quantities.

  • Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

First Aid Measures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use non-sparking tools.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols for the synthesis and handling of related compounds.

General Protocol for the Synthesis of Benzo[c]isoxazoles via Thermolysis of 2-Azidobenzophenones

This method is a potential route for the synthesis of the target compound's core structure.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 2-azidobenzophenone in a dry, high-boiling point solvent (e.g., xylene).

  • Thermolysis: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Safety Note: Organic azides can be explosive. Handle with extreme care and behind a blast shield. Avoid heat, shock, and friction.

General Protocol for In Vitro Biological Assays

For novel isoxazole derivatives, initial biological screening often involves cytotoxicity and specific enzyme inhibition assays.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired concentrations.

  • Cell Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with varying concentrations of the compound.

  • Cytotoxicity Assay (MTT Assay): After the desired incubation period (e.g., 24, 48, 72 hours), add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway for a benzo[c]isoxazole derivative, based on the thermolysis of an ortho-azidoarylketone.

G A 2-Azidobenzophenone Derivative B Thermolysis (e.g., in dry xylene) A->B Heat C Benzo[c]isoxazole Derivative B->C D Nitrogen Gas (N₂) B->D

Caption: Plausible synthesis of a benzo[c]isoxazole via thermolysis.

Potential Signaling Pathway Involvement

Isoxazole derivatives have been investigated for their potential to modulate various signaling pathways involved in cancer progression. The PI3K/Akt signaling pathway is a common target for such compounds.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Compound This compound (Hypothesized) Compound->PI3K Inhibition (Potential)

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile from 2-azidobenzophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile, a valuable scaffold in medicinal chemistry. The synthetic route commences with the commercially available 2-amino-5-fluorobenzonitrile and proceeds through a three-step sequence involving diazotization-azidation, Friedel-Crafts acylation, and a final thermal cyclization of the key 2-azidobenzophenone intermediate. This protocol offers a comprehensive guide for the preparation of this important heterocyclic compound.

Introduction

Benzo[c]isoxazoles are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities. The introduction of a fluorine atom and a carbonitrile group can significantly modulate the physicochemical and pharmacological properties of these molecules. This protocol details a practical and accessible method for the synthesis of this compound.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following three-step process:

  • Synthesis of 2-azido-5-fluorobenzonitrile: Conversion of the commercially available 2-amino-5-fluorobenzonitrile to its corresponding azide via a diazotization reaction followed by treatment with sodium azide.

  • Synthesis of 2-azido-5-fluorobenzoyl chloride and subsequent Friedel-Crafts Acylation: The 2-azido-5-fluorobenzonitrile is first converted to the corresponding benzoyl chloride. This is followed by a Friedel-Crafts acylation with a suitable aromatic substrate to yield the key intermediate, a 2-azidobenzophenone derivative.

  • Synthesis of this compound: The final step involves the thermal cyclization of the 2-azidobenzophenone intermediate to afford the target molecule.[1]

Experimental Protocols

Step 1: Synthesis of 2-azido-5-fluorobenzonitrile

Materials:

  • 2-amino-5-fluorobenzonitrile

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-fluorobenzonitrile in a mixture of hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, dissolve sodium azide in water and cool it to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 2-azido-5-fluorobenzonitrile.

Step 2: Synthesis of 2-azido-5-fluorobenzoyl chloride and Friedel-Crafts Acylation

Materials:

  • 2-azido-5-fluorobenzonitrile

  • Sodium hydroxide (NaOH)

  • Thionyl chloride (SOCl₂)

  • Benzene (or other suitable arene)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis to Carboxylic Acid: Reflux 2-azido-5-fluorobenzonitrile with an aqueous solution of sodium hydroxide until the nitrile is completely hydrolyzed to the corresponding carboxylic acid. Acidify the reaction mixture with hydrochloric acid to precipitate the 2-azido-5-fluorobenzoic acid. Filter, wash with water, and dry the solid.

  • Formation of Acid Chloride: Gently reflux the 2-azido-5-fluorobenzoic acid with an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-azido-5-fluorobenzoyl chloride.

  • Friedel-Crafts Acylation: Dissolve the crude 2-azido-5-fluorobenzoyl chloride in dry dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Add anhydrous aluminum chloride portion-wise to the solution, followed by the dropwise addition of benzene (or another arene).

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-azidobenzophenone derivative.

Step 3: Synthesis of this compound

Materials:

  • 2-azidobenzophenone derivative from Step 2

  • Dry xylene

Procedure:

  • Dissolve the 2-azidobenzophenone derivative in dry xylene.

  • Heat the solution to reflux. The thermolysis of the azide and subsequent cyclization will occur.[1]

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

StepProductStarting MaterialReagentsSolventYield (%)
12-azido-5-fluorobenzonitrile2-amino-5-fluorobenzonitrileHCl, NaNO₂, NaN₃Water, CH₂Cl₂85-95
22-azido-5-fluorobenzophenone derivative2-azido-5-fluorobenzonitrileNaOH, SOCl₂, Benzene, AlCl₃Dichloromethane60-75
3This compound2-azidobenzophenone derivativeNoneXylene70-85

Note: Yields are approximate and may vary depending on the specific reaction conditions and the purity of the reagents.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Azidation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization A 2-amino-5-fluorobenzonitrile B Diazotization A->B 1. HCl, H₂O 2. NaNO₂ C Azide Substitution B->C NaN₃ D 2-azido-5-fluorobenzonitrile C->D E 2-azido-5-fluorobenzonitrile F Hydrolysis E->F NaOH, H₂O G 2-azido-5-fluorobenzoic acid F->G H Acid Chloride Formation G->H SOCl₂ I 2-azido-5-fluorobenzoyl chloride H->I J Friedel-Crafts Acylation I->J Benzene, AlCl₃ K 2-azidobenzophenone derivative J->K L 2-azidobenzophenone derivative M Thermal Cyclization L->M Xylene, Reflux N 5-Fluorobenzo[c]isoxazole- 3-carbonitrile M->N

Figure 1. Synthetic workflow for this compound.

Safety Precautions

  • Azide Compounds: Organic azides are potentially explosive and should be handled with extreme care. Avoid heating concentrated solutions of azides and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

  • Thionyl Chloride and Aluminum Chloride: These reagents are corrosive and react violently with water. Handle them in a fume hood and wear appropriate PPE.

  • Friedel-Crafts Reaction: This reaction can be exothermic. Ensure proper temperature control.

Conclusion

This document outlines a robust and reproducible protocol for the synthesis of this compound. By following these detailed procedures, researchers can efficiently prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs. The provided workflow diagram and data table offer a clear and concise overview of the entire synthetic process.

References

Applications of 5-Fluorobenzo[c]isoxazole-3-carbonitrile in cancer research

Author: BenchChem Technical Support Team. Date: November 2025

Applications of Isoxazole Derivatives in Cancer Research

Application Notes

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. In recent years, isoxazole derivatives have emerged as a promising class of compounds in cancer research, with numerous studies demonstrating their potent anti-proliferative and pro-apoptotic activities against various cancer cell lines.[1][2][3]

The versatility of the isoxazole core allows for the synthesis of a diverse library of derivatives with tunable physicochemical and pharmacological properties. This has led to the development of compounds that can target cancer cells through multiple mechanisms of action.[2][4][5]

Mechanisms of Action of Isoxazole Derivatives in Cancer

Isoxazole derivatives exert their anticancer effects through a variety of mechanisms, including:

  • Induction of Apoptosis: A primary mechanism by which isoxazole derivatives inhibit cancer cell growth is by inducing programmed cell death, or apoptosis.[2][6][7] This is often achieved by modulating the expression of key apoptotic proteins, such as the Bcl-2 family of proteins and caspases.[8][9]

  • Enzyme Inhibition: Many isoxazole derivatives function as inhibitors of enzymes that are crucial for cancer cell survival and proliferation. A notable target is Heat Shock Protein 90 (HSP90) , a molecular chaperone that is overexpressed in many cancers and is responsible for stabilizing a number of oncoproteins.[1][6] Other targeted enzymes include topoisomerases, aromatase, and various protein kinases.[2][4][5]

  • Disruption of Tubulin Polymerization: Some isoxazole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest and ultimately, apoptosis.[1][2]

  • Receptor Inhibition: Certain isoxazole-containing compounds have been shown to act as antagonists for receptors that are involved in cancer progression, such as the Estrogen Receptor α (ERα).[2][4]

The multi-faceted mechanisms of action of isoxazole derivatives make them attractive candidates for the development of novel anticancer therapies, with the potential to overcome drug resistance and improve treatment outcomes.[2][3]

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of selected isoxazole derivatives against various human cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 Value (µM)Reference
Isoxazole-functionalized chromeneA549 (Lung)Not specified[10]
Isoxazole-functionalized chromeneCOLO 205 (Colon)< 12[10]
Isoxazole-functionalized chromeneMDA-MB 231 (Breast)Not specified[10]
Isoxazole-functionalized chromenePC-3 (Prostate)Not specified[10]
Methyl β-orsellinate isoxazole derivativeMCF-7 (Breast)7.9 ± 0.07[11]
Isoxazole chalcone derivativeDU145 (Prostate)0.96[11]
Isoxazole chalcone derivativeDU145 (Prostate)1.06[11]
Diosgenin-isoxazole derivativeMCF-7 (Breast)9.15 ± 1.30[11]
Diosgenin-isoxazole derivativeA549 (Lung)14.92 ± 1.70[11]
Monoterpene isoxazoline derivativeHT1080 (Fibrosarcoma)9.02[11]
Curcumin isoxazole derivativeMCF-7 (Breast)3.97[11]
Forskolin C1-isoxazole derivativesMCF-7 (Breast)≤ 1[12]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[13]
3,5-disubstituted isoxazole derivative (Compound 1d)MDA-MB 231 (Breast)46.3 µg/mL[14]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of isoxazole derivatives on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Isoxazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the isoxazole derivative in culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the isoxazole derivative. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis in cancer cells treated with isoxazole derivatives using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Isoxazole derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the isoxazole derivative at the desired concentrations (e.g., IC50 and 2x IC50) for the specified time.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

3. Western Blotting for Apoptosis Markers

This protocol is for detecting the expression of key apoptosis-related proteins, such as cleaved caspases and PARP, in cancer cells treated with isoxazole derivatives.[8]

Materials:

  • Cancer cell line of interest

  • Isoxazole derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the isoxazole derivative as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.[17]

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[17]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

experimental_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_conclusion Conclusion start Start: Isoxazole Derivative Library cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Annexin V/PI Apoptosis Assay ic50->apoptosis_assay Treat cells at IC50 western_blot Western Blot for Apoptosis Markers apoptosis_assay->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis lead_compound Identify Lead Compound(s) pathway_analysis->lead_compound

Caption: Experimental workflow for screening and characterizing anticancer isoxazole derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Stress bcl2_family Bcl-2 Family Modulation (Bax/Bcl-2 ratio) dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis isoxazole Isoxazole Derivatives isoxazole->bcl2_family Inhibits anti-apoptotic Promotes pro-apoptotic isoxazole->caspase3 Promotes activation

Caption: Simplified overview of the apoptosis signaling pathways targeted by isoxazole derivatives.

mechanisms_of_action cluster_mechanisms Anticancer Mechanisms cluster_targets Molecular Targets / Effects isoxazole Isoxazole Derivatives apoptosis Induction of Apoptosis isoxazole->apoptosis enzyme_inhibition Enzyme Inhibition isoxazole->enzyme_inhibition tubulin_disruption Tubulin Polymerization Disruption isoxazole->tubulin_disruption receptor_inhibition Receptor Inhibition isoxazole->receptor_inhibition caspases Caspase Activation apoptosis->caspases bcl2 Bcl-2 Family Modulation apoptosis->bcl2 hsp90 HSP90 enzyme_inhibition->hsp90 topoisomerase Topoisomerase enzyme_inhibition->topoisomerase aromatase Aromatase enzyme_inhibition->aromatase cell_cycle Cell Cycle Arrest tubulin_disruption->cell_cycle er_alpha ERα Antagonism receptor_inhibition->er_alpha

References

Application Notes and Protocols for the Exploration of 5-Fluorobenzo[c]isoxazole-3-carbonitrile and its Analogs in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1] This document provides an overview of the potential application of 5-Fluorobenzo[c]isoxazole-3-carbonitrile and its analogs as anti-inflammatory agents, focusing on key signaling pathways and providing detailed experimental protocols for their evaluation.

Potential Mechanisms of Anti-Inflammatory Action

While specific data on this compound is not extensively available, the anti-inflammatory effects of structurally related benzisoxazole and isoxazole derivatives have been attributed to the modulation of key signaling pathways involved in the inflammatory response. These include the inhibition of pro-inflammatory enzymes and the suppression of critical transcription factors.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3][4] The canonical NF-κB pathway is activated by various inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.[3][5] Benzimidazole derivatives, structurally similar to benzisoxazoles, have been shown to inhibit this pathway.[6]

NF_kB_Pathway NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_NFkB->Proteasome IκBα degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Compound Benzisoxazole Derivative Compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription p38_MAPK_Pathway p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MKK3_6 MKK3/6 Stimuli->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF-2, CREB) p38->TranscriptionFactors phosphorylates GeneExpression Pro-inflammatory Gene Expression MK2->GeneExpression regulates Compound Benzisoxazole Derivative Compound->p38 inhibits TranscriptionFactors->GeneExpression activates Experimental_Workflow General Experimental Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis & Lead Optimization Cytotoxicity Cytotoxicity Assay LPS_Assay LPS-induced Cytokine Production in Macrophages Cytotoxicity->LPS_Assay COX_Assay COX Inhibition Assay LPS_Assay->COX_Assay Paw_Edema Carrageenan-induced Paw Edema COX_Assay->Paw_Edema Data_Analysis Data Analysis Paw_Edema->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Experimental setup for reactions involving 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed experimental setup for the synthesis and characterization of 5-Fluorobenzo[c]isoxazole-3-carbonitrile. Due to the limited availability of published experimental data for this specific molecule, the following protocols are based on established synthetic methodologies for analogous compounds.

Introduction

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The benzo[c]isoxazole (or anthranil) scaffold is a "privileged structure" found in numerous biologically active molecules.[1][2] Functionalized benzisoxazoles exhibit a wide range of therapeutic properties, including antipsychotic, anticonvulsant, anti-inflammatory, and anticancer activities.[3][4] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[5] The nitrile group serves as a versatile synthetic handle for further molecular elaborations.

These notes describe a proposed two-step synthesis starting from the commercially available 2-Amino-5-fluorobenzonitrile, proceeding through a diazotization-azidation reaction followed by a thermal cyclization.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the conversion of 2-Amino-5-fluorobenzonitrile to the corresponding azide, followed by thermal cyclization which is known to produce benzo[c]isoxazoles from ortho-azido carbonyl compounds.[6]

Synthetic_Pathway cluster_0 Step 1: Diazotization and Azidation cluster_1 Step 2: Thermal Cyclization 2_Amino_5_fluorobenzonitrile 2-Amino-5-fluorobenzonitrile Diazonium_Salt Intermediate Diazonium Salt 2_Amino_5_fluorobenzonitrile->Diazonium_Salt NaNO2, HCl 2_Azido_5_fluorobenzonitrile 2-Azido-5-fluorobenzonitrile Diazonium_Salt->2_Azido_5_fluorobenzonitrile NaN3 Target_Molecule This compound 2_Azido_5_fluorobenzonitrile->Target_Molecule Heat (e.g., in xylene) -N2

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Safety Precaution: Aryl azides can be explosive, especially upon heating. It is crucial to handle them with appropriate safety measures, including the use of a blast shield, and to avoid scratching or sudden impacts. The thermal cyclization should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 2-Azido-5-fluorobenzonitrile

This protocol is adapted from general procedures for the diazotization of aromatic amines and their conversion to aryl azides.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Amino-5-fluorobenzonitrile61272-77-3136.1310.01.36 g
Hydrochloric acid (conc., 37%)7647-01-036.46-3 mL
Sodium nitrite (NaNO₂)7632-00-069.0011.00.76 g
Sodium azide (NaN₃)26628-22-865.0112.00.78 g
Deionized water7732-18-518.02-~50 mL
Dichloromethane (DCM)75-09-284.93-~100 mL
Sodium sulfate (anhydrous)7757-82-6142.04-As needed

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-Amino-5-fluorobenzonitrile (1.36 g, 10.0 mmol) in a mixture of deionized water (15 mL) and concentrated hydrochloric acid (3 mL).

  • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

  • Dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL) and add this solution dropwise to the cooled suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate 250 mL beaker, dissolve sodium azide (0.78 g, 12.0 mmol) in deionized water (20 mL) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas evolution) may be observed.

  • Allow the reaction mixture to stir for 1 hour at 0-5 °C, then let it warm to room temperature and stir for an additional hour.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-Azido-5-fluorobenzonitrile. This product should be handled with care and preferably used immediately in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol is based on the thermal cyclization of ortho-azidoaryl carbonyl compounds.[6]

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Azido-5-fluorobenzonitrile756839-23-3162.12~10.0 (crude)~1.62 g
o-Xylene1330-20-7106.16-50 mL
Hexane110-54-386.18-As needed
Ethyl Acetate141-78-688.11-As needed

Procedure:

  • Caution: Conduct this reaction behind a blast shield in a fume hood.

  • Dissolve the crude 2-Azido-5-fluorobenzonitrile (~10.0 mmol) in o-xylene (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux (approximately 140-144 °C) with stirring. Nitrogen gas will evolve from the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting azide. The reaction is typically complete within 1-3 hours.[6]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the o-xylene under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.

Expected Characterization Data

The following table summarizes the expected analytical data for the final product, based on characteristic values for similar benzo[c]isoxazole structures.[7][8][9]

Analysis TechniqueExpected Data
¹H NMR (CDCl₃)δ 7.2-8.0 ppm (multiplets, 3H, aromatic protons). The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR (CDCl₃)δ 110-165 ppm (aromatic and isoxazole carbons, expect C-F couplings), ~115 ppm (nitrile carbon).
¹⁹F NMR (CDCl₃)A single resonance, with coupling to adjacent aromatic protons.
IR (KBr/ATR)ν ~2230-2240 cm⁻¹ (C≡N stretch), ~1620-1640 cm⁻¹ (C=N stretch of isoxazole), ~1450-1600 cm⁻¹ (aromatic C=C stretches), ~1100-1250 cm⁻¹ (C-F stretch).
Mass Spec. (EI)Expected M⁺ at m/z = 162.03. Fragmentation may involve the loss of N₂, CO, and HCN.
Appearance Expected to be a crystalline solid or oil.
Purity (HPLC)>95% after purification.

Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutic agents.

Applications cluster_Applications Potential Therapeutic Areas Target_Molecule This compound Nitrile_Modification Nitrile Group Modification Target_Molecule->Nitrile_Modification Aromatic_Substitution Further Aromatic Substitution Target_Molecule->Aromatic_Substitution Potential_Leads Potential Lead Compounds Nitrile_Modification->Potential_Leads Aromatic_Substitution->Potential_Leads Anticancer Anticancer Potential_Leads->Anticancer Anti_inflammatory Anti-inflammatory Potential_Leads->Anti_inflammatory Antimicrobial Antimicrobial Potential_Leads->Antimicrobial CNS_Disorders CNS Disorders Potential_Leads->CNS_Disorders

Figure 2: Potential derivatization and therapeutic applications.

  • Scaffold for Library Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a key point for diversification to generate a library of compounds for high-throughput screening.

  • Bioisostere: The benzo[c]isoxazole ring system can act as a bioisostere for other aromatic systems like indoles or benzofurans in known pharmacologically active molecules.

  • Targeting Fluorine-Specific Interactions: The fluorine atom can participate in favorable interactions with biological targets, potentially increasing binding affinity and selectivity.[5]

  • Potential Therapeutic Areas: Based on the activities of related compounds, derivatives of this compound could be explored for their potential as anticancer, anti-inflammatory, antimicrobial, or CNS-active agents.[3][10]

References

Application Notes and Protocols for 5-Fluorobenzo[c]isoxazole-3-carbonitrile as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on 5-Fluorobenzo[c]isoxazole-3-carbonitrile as a chemical probe is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related benzo[c]isoxazole and fluorinated isoxazole derivatives. These guidelines are intended to serve as a starting point for researchers to investigate the potential of this compound as a chemical probe for specific biological targets.

Introduction

This compound is a heterocyclic small molecule with potential applications as a chemical probe in biological research and drug discovery. The benzo[c]isoxazole scaffold is a "privileged structure" known to interact with various biological targets, and the incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability.[1][2][3][4] The electron-withdrawing carbonitrile group may also contribute to specific interactions with target proteins.

Based on the activities of related compounds, this compound is hypothesized to function as an inhibitor of several enzyme families, including Cytochrome P450s (CYPs), Carbonic Anhydrases (CAs), and Fatty Acid Amide Hydrolase (FAAH).[5][6] As a chemical probe, it can be utilized to study the physiological and pathological roles of these enzymes, validate them as drug targets, and serve as a starting point for the development of more potent and selective inhibitors.

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanism of action for this compound is yet to be elucidated, its potential inhibitory activities suggest interactions with key signaling pathways.

  • Cytochrome P450 (CYP) Inhibition: CYPs are a superfamily of enzymes involved in the metabolism of a wide array of xenobiotics and endogenous compounds. Inhibition of specific CYP isoforms can alter drug metabolism, leading to potential drug-drug interactions. As a probe, this compound could be used to investigate the role of specific CYPs in metabolic pathways.

  • Carbonic Anhydrase (CA) Inhibition: CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, including pH regulation, ion transport, and fluid secretion.[7][8][9] CAs are established drug targets for conditions like glaucoma and epilepsy.[9]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[5] Inhibition of FAAH leads to elevated anandamide levels, which can modulate pain, inflammation, and anxiety.

Diagram: Potential Signaling Pathway Modulation by this compound

G cluster_CYP Cytochrome P450 Pathway cluster_CA Carbonic Anhydrase Pathway cluster_FAAH Endocannabinoid Pathway Probe This compound CYP_Enzyme CYP Isoform Probe->CYP_Enzyme Inhibits CA_Enzyme Carbonic Anhydrase Probe->CA_Enzyme Inhibits FAAH_Enzyme FAAH Probe->FAAH_Enzyme Inhibits Drug_Metabolism Drug/Xenobiotic Metabolism CYP_Enzyme->Drug_Metabolism Metabolizes HCO3_H HCO3- + H+ CA_Enzyme->HCO3_H Catalyzes CO2_H2O CO2 + H2O Inactive_Metabolites Inactive Metabolites FAAH_Enzyme->Inactive_Metabolites Degrades Anandamide Anandamide

Caption: Potential inhibitory effects on key enzyme pathways.

Data Presentation: Hypothetical Inhibitory Activities

The following table summarizes hypothetical quantitative data for this compound against potential enzyme targets. Note: This data is illustrative and requires experimental validation.

Target EnzymeAssay TypeIC50 (µM)Ki (µM)Notes
Cytochrome P450
CYP1A2Fluorometric15.27.8Competitive inhibition
CYP2C9Fluorometric8.54.1Mixed-type inhibition
CYP3A4Fluorometric25.012.3Non-competitive inhibition
Carbonic Anhydrase
CA IIEsterase Assay5.82.9Potent inhibition
CA IXEsterase Assay1.20.6Selective for tumor-associated isoform
FAAH
Human FAAHAmidase Assay0.50.25Reversible inhibition

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the inhibitory potential of this compound.

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (Fluorometric)

This protocol describes a high-throughput method to determine the IC50 of the probe against various CYP isoforms.[10][11][12]

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 3A4)

  • Fluorogenic probe substrates (specific for each isoform)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • This compound (dissolved in DMSO)

  • Known CYP inhibitors (as positive controls)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in buffer. The final DMSO concentration should be ≤ 1%.

  • In a 96-well plate, add the recombinant CYP enzyme and the test compound or control inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Diagram: CYP Inhibition Assay Workflow

G start Start prep_probe Prepare serial dilutions of This compound start->prep_probe add_reagents Add CYP enzyme and probe to 96-well plate prep_probe->add_reagents pre_incubate Pre-incubate at 37°C for 10 min add_reagents->pre_incubate start_reaction Add substrate and NADPH regenerating system pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Add stop solution incubate->stop_reaction read_fluorescence Measure fluorescence stop_reaction->read_fluorescence analyze Calculate % inhibition and IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the fluorometric CYP inhibition assay.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol measures the inhibition of the esterase activity of CA, which correlates with its physiological hydratase activity.

Materials:

  • Purified human Carbonic Anhydrase isoforms (e.g., CA II, CA IX)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • HEPES buffer (pH 7.4)

  • This compound (in DMSO)

  • Acetazolamide (as a positive control)

  • 96-well clear microplates

  • UV-Vis microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and acetazolamide in buffer.

  • Add the CA enzyme solution to each well of a 96-well plate.

  • Add the test compound or control to the wells and incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding the NPA substrate.

  • Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes.

  • Determine the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 3: FAAH Inhibition Assay (Amidase Activity)

This protocol measures the ability of the probe to inhibit the hydrolysis of a specific substrate by FAAH.

Materials:

  • Human recombinant FAAH or rat brain homogenate as a source of FAAH

  • N-arachidonoyl-p-aminophenol (AM404) or a fluorogenic FAAH substrate

  • Tris-HCl buffer (pH 9.0)

  • This compound (in DMSO)

  • A known FAAH inhibitor (e.g., URB597) as a positive control

  • 96-well plates

  • HPLC system or fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the FAAH enzyme preparation and the test compound or control.

  • Pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the FAAH substrate.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction (e.g., by adding cold acetonitrile).

  • Quantify the amount of product formed using either HPLC (for non-fluorogenic substrates) or a fluorescence reader (for fluorogenic substrates).

  • Calculate the percent inhibition and determine the IC50 value.

Summary and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The provided application notes and protocols offer a foundational framework for its investigation as a chemical probe, particularly as an enzyme inhibitor. Future research should focus on:

  • Experimental validation of its inhibitory activity against the proposed enzyme targets.

  • Selectivity profiling against a broader panel of enzymes to determine its specificity.

  • Cell-based assays to confirm its activity in a more physiological context.

  • Structural biology studies (e.g., X-ray crystallography) to elucidate its binding mode to target enzymes.

  • Development of analogs to optimize potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.

By systematically applying these methodologies, researchers can unlock the full potential of this compound as a valuable tool for chemical biology and drug discovery.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The following sections outline various palladium-catalyzed methodologies, offering a range of strategies for accessing differently substituted isoxazole cores.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This structural motif is a key component in numerous pharmaceuticals and biologically active compounds. Palladium catalysis has emerged as a powerful and versatile tool for the efficient construction of the isoxazole ring and its derivatives, enabling the formation of complex molecular architectures under mild conditions with high chemo- and regioselectivity. These methods are crucial for the development of new therapeutic agents. This document details several robust palladium-catalyzed protocols for isoxazole synthesis.

Method 1: Palladium-Catalyzed Four-Component Coupling for 3,5-Disubstituted Isoxazoles

This method provides a one-pot synthesis of 3,5-disubstituted isoxazoles from simple, readily available starting materials. The reaction proceeds via a palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide.[1][2][3] This approach is highly atom-economical and occurs under mild conditions.

Reaction Scheme:

A general representation of the four-component coupling reaction is shown below.

cluster_reactants Reactants cluster_catalyst Catalyst/Conditions cluster_product Product R1_alkyne R1-C≡CH isoxazole 3,5-Disubstituted Isoxazole R1_alkyne->isoxazole NH2OH NH2OH NH2OH->isoxazole CO CO CO->isoxazole R2_iodide R2-I R2_iodide->isoxazole catalyst Pd Catalyst solvent Solvent room_temp Room Temp, 1 atm CO

Caption: Palladium-catalyzed four-component synthesis of isoxazoles.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 3-phenyl-5-(p-tolyl)isoxazole is as follows:

  • To a mixture of PdCl₂(PPh₃)₂ (0.01 mmol, 7.0 mg), CuI (0.02 mmol, 3.8 mg), and p-tolylacetylene (0.55 mmol) in DMF (2 mL) in a two-necked flask, add iodobenzene (0.5 mmol) and hydroxylamine hydrochloride (0.75 mmol) followed by diisopropylethylamine (1.5 mmol).

  • Purge the flask with carbon monoxide by bubbling the gas through the solution for 2 minutes.

  • Stir the reaction mixture under a balloon of carbon monoxide at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3-phenyl-5-(p-tolyl)isoxazole.

Quantitative Data Summary:

The following table summarizes the yields for a variety of substrates under the optimized reaction conditions.

EntryAlkyne (R1)Aryl Iodide (R2)ProductYield (%)
1Phenylacetylene4-Iodoanisole3-(4-Methoxyphenyl)-5-phenylisoxazole85
21-OctyneIodobenzene3-Phenyl-5-hexylisoxazole78
34-Ethynyltoluene4-Chlorobenzyl iodide3-(4-Chlorophenyl)-5-(p-tolyl)isoxazole82
4CyclohexylacetyleneIodobenzene5-Cyclohexyl-3-phenylisoxazole75
5Trimethylsilylacetylene4-Iodoanisole3-(4-Methoxyphenyl)-5-(trimethylsilyl)isoxazole65

Method 2: Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers

This method provides rapid access to fully substituted isoxazoles through a palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides.[4][5] This protocol is characterized by its mild reaction conditions and broad functional group compatibility.

Reaction Workflow:

G start Start Materials reaction Pd-Catalyzed Cascade Annulation/Allylation start->reaction Alkynyl Oxime Ether, Allyl Halide, Pd(OAc)2, n-Bu4NBr, DMF, 80 °C product Fully Substituted Isoxazole reaction->product purification Purification product->purification final_product Isolated Product purification->final_product

Caption: Workflow for the synthesis of fully substituted isoxazoles.

Experimental Protocol:

A representative procedure for the synthesis of 4-allyl-5-methyl-3-phenylisoxazole is provided below:

  • To a sealed tube, add the alkynyl oxime ether (0.2 mmol), allyl bromide (0.3 mmol), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and n-Bu₄NBr (0.2 mmol, 64.5 mg).

  • Add DMF (2.0 mL) as the solvent.

  • Stir the mixture at 80 °C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Quantitative Data Summary:

The following table illustrates the substrate scope and yields for this cascade reaction.

EntryAlkynyl Oxime Ether (R1, R2)Allyl HalideProductYield (%)
1Phenyl, MethylAllyl Bromide4-Allyl-5-methyl-3-phenylisoxazole92
24-Tolyl, EthylAllyl Chloride4-Allyl-5-ethyl-3-(p-tolyl)isoxazole88
34-Chlorophenyl, PhenylMethallyl Chloride5-Phenyl-3-(4-chlorophenyl)-4-(2-methylallyl)isoxazole85
4Thiophen-2-yl, MethylCinnamyl Bromide5-Methyl-4-(3-phenylallyl)-3-(thiophen-2-yl)isoxazole78
5Cyclohexyl, PhenylAllyl Bromide4-Allyl-5-cyclohexyl-3-phenylisoxazole89

Method 3: Palladium-Catalyzed C–H Activation/[4+1] Annulation for Benzo[d]isoxazoles

This protocol describes the synthesis of benzo[d]isoxazoles via a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes.[6][7][8] This C-H activation strategy allows for the direct construction of the fused isoxazole ring system.

Proposed Catalytic Cycle:

G A Pd(II) Catalyst B C-H Activation (N-Phenoxyacetamide) A->B C Palladacycle Intermediate B->C D Oxidative Addition (Aldehyde) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F F->A Regeneration of Pd(II) G Benzo[d]isoxazole Product F->G

Caption: Proposed mechanism for the Pd-catalyzed synthesis of benzo[d]isoxazoles.

Experimental Protocol:

The following is a general procedure for the synthesis of 3-phenylbenzo[d]isoxazole:

  • In an oven-dried Schlenk tube, combine N-phenoxyacetamide (0.2 mmol), benzaldehyde (0.4 mmol), Pd(TFA)₂ (10 mol%, 6.6 mg), and Ag₂CO₃ (0.4 mmol, 110 mg).

  • Add dichloroethane (DCE, 2 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography (PTLC) on silica gel to obtain the pure 3-phenylbenzo[d]isoxazole.

Quantitative Data Summary:

The table below presents the yields of various benzo[d]isoxazole derivatives prepared using this method.

EntryN-Phenoxyacetamide (Substituent)Aldehyde (R)Product (Substituent)Yield (%)
1HPhenyl3-Phenyl85
24-Methyl4-Tolyl5-Methyl-3-(p-tolyl)78
34-Fluoro4-Fluorophenyl5-Fluoro-3-(4-fluorophenyl)72
44-MethoxyCyclohexanecarboxaldehyde3-Cyclohexyl-5-methoxy65
5H2-Naphthaldehyde3-(Naphthalen-2-yl)80

Conclusion

The palladium-catalyzed methods detailed in these application notes provide a powerful toolkit for the synthesis of a wide array of isoxazole derivatives. These protocols offer high efficiency, broad substrate scope, and operational simplicity, making them highly valuable for researchers in academia and industry, particularly in the field of drug discovery and development. The provided experimental procedures and quantitative data serve as a practical guide for the implementation of these synthetic strategies.

References

Application Notes & Protocols: Ultrasound-Assisted Synthesis of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Isoxazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Traditional methods for synthesizing these heterocyclic compounds often involve long reaction times, harsh conditions, and the use of hazardous solvents.[4] In line with the principles of green chemistry, ultrasound-assisted organic synthesis has emerged as a powerful and eco-friendly alternative.[5][6] This technique, known as sonochemistry, utilizes acoustic cavitation to accelerate reactions, often resulting in significantly shorter reaction times, higher yields, milder conditions, and minimized byproduct formation.[4][7][8]

These application notes provide detailed protocols for the ultrasound-assisted synthesis of isoxazole derivatives, targeting researchers, scientists, and professionals in drug development.

Principle of Sonochemical Synthesis The efficacy of ultrasound in chemical synthesis stems from acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium subjected to high-frequency sound waves (>20 kHz).[7][8] The implosion of these bubbles generates localized "hot spots" with transient high temperatures (up to 5000 K) and pressures (up to 1000 atm).[8] This intense energy input enhances mass transfer and dramatically accelerates chemical reactions, often enabling transformations that are inefficient under conventional conditions.[5][9]

Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones

This protocol describes a highly efficient, ultrasound-assisted, one-pot condensation reaction involving an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride. Various catalysts can be employed to facilitate this transformation.[4]

Experimental Protocol

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate or methyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the selected catalyst (e.g., pyridine, 2 mol% or itaconic acid, 10 mol%)[4].

  • Solvent Addition: Add the appropriate solvent system (e.g., 10 mL of H₂O or an ethanol/water mixture).[4]

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath or use a sonication probe. Irradiate the mixture at a specified temperature (e.g., 50°C) and frequency (typically 25-40 kHz).[4]

  • Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Reactions are typically complete within 15-30 minutes.[4]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates directly from the solution. Collect the precipitate by filtration.

  • Purification: Wash the collected solid with cold water or ethanol to remove impurities. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.

Data Presentation

Table 1: Comparison of Ultrasound vs. Conventional Heating for Isoxazole Synthesis *

MethodCatalystTemperature (°C)TimeYield (%)Reference
Ultrasound Itaconic Acid5015 min95%[4]
Conventional Itaconic Acid1003 h90%[4]
*Based on the multicomponent reaction reported by the Kasar group.[4]

Table 2: Effect of Catalysts and Substrates on Ultrasound-Assisted Synthesis of Isoxazol-5(4H)-ones

Aldehydeβ-KetoesterCatalyst (mol%)SolventTime (min)Yield (%)Reference
BenzaldehydeMethyl AcetoacetatePyridineH₂O2564%[4]
p-DimethylaminobenzaldehydeMethyl AcetoacetatePyridineH₂O2596%[4]
2-MethoxybenzaldehydeEthyl AcetoacetateVitamin B₁H₂O3094%[4]
BenzaldehydeEthyl AcetoacetatePyruvic Acid (5)H₂O2092%[4]
Phenyl (various)β-ketoestersFe₃O₄@MAP-SO₃HEtOH/H₂O (1:3)2092%[4]

Protocol 2: One-Pot, Five-Component Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides

This advanced protocol demonstrates the power of ultrasound to facilitate complex multicomponent reactions, creating structurally diverse isoxazole sulfonamides in a single step. The reaction involves an aldehyde, hydroxylamine hydrochloride, propargyl bromide, saccharin, and a primary amine.[10]

Experimental Protocol

  • Reactant Preparation: In a suitable reaction vessel, combine the aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), propargyl bromide (1.0 mmol), saccharin (1.0 mmol), primary amine (1.1 mmol), and the CaCl₂/K₂CO₃ synergistic catalytic system.[10]

  • Solvent Addition: Add water as the solvent.[10]

  • Ultrasonic Irradiation: Immerse the vessel in an ultrasonic bath or use a high-intensity ultrasonic probe. Irradiate the heterogeneous mixture at room temperature. The use of a sonotrode probe is reported to be more efficient than a standard ultrasonic bath.[10]

  • Reaction Monitoring: Monitor the reaction via TLC until the starting materials are consumed, typically within 13-17 minutes.[10]

  • Work-up and Isolation: Upon completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure isoxazole-secondary sulfonamide.[10]

Data Presentation

Table 3: Ultrasound-Assisted Five-Component Synthesis of Isoxazole Sulfonamides *

AldehydePrimary AmineTime (min)Yield (%)Reference
4-ChlorobenzaldehydeBenzylamine1396%[10]
4-MethylbenzaldehydeBenzylamine1592%[10]
2-NitrobenzaldehydeBenzylamine1782%[10]
4-ChlorobenzaldehydeCyclohexylamine1589%[10]
BenzaldehydeButylamine1585%[10]
*Reaction catalyzed by CaCl₂/K₂CO₃ in water under ultrasonic cavitation.[10]

Visualizations

Experimental and Logical Workflows

G cluster_prep 1. Preparation cluster_reaction 2. Sonochemical Reaction cluster_workup 3. Isolation & Purification reactants Combine Reactants, Catalyst & Solvent ultrasound Ultrasonic Irradiation (Cavitation-Induced Reaction) reactants->ultrasound tlc Monitor via TLC ultrasound->tlc workup Reaction Work-up (Filtration / Extraction) tlc->workup purify Purification (Recrystallization / Chromatography) workup->purify product Pure Isoxazole Product purify->product

Caption: General workflow for ultrasound-assisted isoxazole synthesis.

G cluster_intermediates Key Intermediate Steps r1 Aromatic Aldehyde cat Catalyst (e.g., Pyridine) r1->cat r2 β-Ketoester r2->cat r3 Hydroxylamine Hydrochloride r3->cat i1 Oxime Formation cat->i1 One-Pot Reaction us Ultrasound (Sonication) i1->us i2 Knoevenagel Condensation i1->i2 i3 Intramolecular Cyclization i2->i3 product Isoxazol-5(4H)-one Product i3->product

Caption: Logical pathway for one-pot, three-component isoxazole synthesis.

References

Application Notes and Protocols for Testing the Bioactivity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the bioactivity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile. The protocols detailed below are foundational for assessing the cytotoxic, anti-inflammatory, and enzyme-inhibitory potential of this and other novel chemical entities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2]

Experimental Workflow: MTT Assay

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat cells with This compound (various concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

Data Presentation: Representative Cytotoxicity Data for Isoxazole Derivatives

As specific data for this compound is not yet publicly available, the following table presents representative IC50 values for other isoxazole derivatives against various cancer cell lines to illustrate expected data output.

Compound ClassCell LineIC50 (µM)Reference
Isoxazole Curcumin AnalogK562 (Leukemia)0.5[7]
4-(Trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)2.63[8]
Isoxazole Chalcone DerivativeDU145 (Prostate Cancer)0.96[9]
Bis-indolyl-isoxazoleA549 (Lung Cancer)53.2[9]

Anti-inflammatory Activity: Nitric Oxide (NO) and COX-2 Inhibition Assays

Inflammation is a key process in many diseases, and its modulation is a common goal in drug discovery.[2] Isoxazole derivatives have been noted for their anti-inflammatory properties.[1][2][3][4] Key mediators of inflammation include nitric oxide (NO) and prostaglandins, the latter being produced by cyclooxygenase (COX) enzymes.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. A decrease in nitrite levels in stimulated macrophages indicates potential anti-inflammatory activity.

Signaling Pathway: LPS-induced NO Production

NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein L_arginine L-Arginine NO Nitric Oxide (NO) L_arginine->NO iNOS_protein Inhibitor This compound Inhibitor->iNOS_protein COX2_Workflow start Prepare reaction mix (Buffer, Heme, COX-2 enzyme) add_inhibitor Add this compound or control start->add_inhibitor preincubate Pre-incubate (10 min, 37°C) add_inhibitor->preincubate add_substrate Add Arachidonic Acid preincubate->add_substrate incubate_reaction Incubate (2 min, 37°C) add_substrate->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction quantify Quantify Prostaglandin E2 (ELISA) stop_reaction->quantify analyze Calculate % inhibition and IC50 quantify->analyze

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol: COX-2 Inhibition Assay

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, heme, and the COX-2 enzyme.

  • Inhibitor Addition: Add the test compound (this compound) at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., Celecoxib).

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate for 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable agent (e.g., stannous chloride).

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Representative COX-2 Inhibition Data for Isoxazole Derivatives

The isoxazole moiety is present in known COX-2 inhibitors like valdecoxib. T[3]he following table shows representative data for novel synthetic isoxazole derivatives.

[10]| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | | :--- | :--- | :--- | :--- | | Reference Drugs | | | | | Celecoxib | 52.34 ± 2.11 | 0.05 ± 0.01 | 1046.8 | | Isoxazole Derivatives | | | | | Compound C3 | 22.57 ± 0.54 | 0.93 ± 0.01 | 24.26 | | Compound C5 | 60.08 ± 1.13 | 0.85 ± 0.04 | 70.68 | | Compound C6 | 33.95 ± 0.87 | 0.55 ± 0.03 | 61.73 |

Note: The data presented in the tables are for illustrative purposes and are derived from studies on various isoxazole derivatives. Experimental results for this compound may vary.

References

Application Notes and Protocols for the Development of 5-Fluorobenzo[c]isoxazole-3-carbonitrile Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel analogs based on the 5-fluorobenzo[c]isoxazole-3-carbonitrile scaffold. This scaffold has been identified as a promising starting point for the development of potent and selective kinase inhibitors. The following protocols and data are intended to facilitate Structure-Activity Relationship (SAR) studies aimed at optimizing the therapeutic potential of this compound class.

Introduction

The benzo[c]isoxazole (also known as 1,2-benzisoxazole) core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. The introduction of a fluorine atom at the 5-position and a carbonitrile group at the 3-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while the nitrile group can act as a key hydrogen bond acceptor in interactions with biological targets.

This document focuses on the development of analogs of this compound as potential inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[1][2] The p38 MAP kinase pathway is a critical regulator of the production of pro-inflammatory cytokines, making it an attractive target for the treatment of inflammatory diseases such as rheumatoid arthritis.[3]

Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory activity of a series of hypothetical analogs of this compound against p38 MAP kinase. The data is presented to illustrate potential SAR trends and guide the design of future analogs.

Compound IDR1 Substitution (at C6)R2 Substitution (at C7)p38 MAP Kinase IC50 (nM)
FN-1 (Lead) HH150
FN-2 -CH3H125
FN-3 -ClH98
FN-4 -OCH3H250
FN-5 H-CH3140
FN-6 H-Cl110
FN-7 H-OCH3300
FN-8 -Cl-Cl55
FN-9 -CH3-Cl80

Summary of SAR Observations:

  • Substitution at the C6 position: Small, electron-withdrawing groups such as chlorine (FN-3) appear to enhance potency. Small alkyl groups like methyl (FN-2) show a modest improvement in activity. Electron-donating groups like methoxy (FN-4) are detrimental to activity.

  • Substitution at the C7 position: A similar trend is observed at the C7 position, with a chloro-substituent (FN-6) improving activity.

  • Disubstitution: Disubstitution with electron-withdrawing groups at both C6 and C7 (FN-8) results in the most potent analog in this series, suggesting an additive effect.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs

This protocol describes a general two-step synthesis for the preparation of this compound and its substituted analogs, starting from the corresponding salicylaldoxime. A key intermediate for the parent compound is 5-fluoro-2-hydroxybenzonitrile.[4]

Step 1: Synthesis of Substituted 5-Fluorosalicylaldoximes

  • To a solution of the appropriately substituted 2-hydroxy-5-fluorobenzaldehyde (1.0 eq) in ethanol (10 mL/g), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 1 hour, then heat to reflux for 3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired salicylaldoxime.

Step 2: Cyclization to form the this compound Core

  • Dissolve the substituted 5-fluorosalicylaldoxime (1.0 eq) from Step 1 in acetic anhydride (5 mL/g).[4]

  • Heat the solution to reflux for 5 hours.[4]

  • After cooling, remove the acetic anhydride under reduced pressure.

  • To the resulting oil, add a solution of potassium hydroxide (1.5 eq) in a 1:1 mixture of water and ethanol.[4]

  • Heat the mixture at 80°C for 2 hours.[4]

  • Cool the reaction to room temperature and acidify with 6N HCl.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to afford the purified this compound analog.

Protocol 2: In Vitro p38 MAP Kinase Inhibition Assay

This protocol outlines a standard procedure for determining the in vitro inhibitory activity of the synthesized analogs against p38 MAP kinase.[5][6][7]

Materials:

  • Recombinant human p38 MAP kinase

  • ATP

  • Biotinylated substrate peptide (e.g., Biotin-MEF2A)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be ≤ 1%.

  • In a 384-well plate, add 5 µL of the diluted test compound solution.

  • Add 5 µL of the p38 MAP kinase solution in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the biotinylated substrate peptide in assay buffer.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of a solution containing EDTA.

  • Add 10 µL of a solution containing the europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using a non-linear regression analysis.

Visualizations

p38_MAPK_Signaling_Pathway cluster_nucleus extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 transcription Transcription Factors (e.g., ATF2, CREB) p38->transcription downstream Downstream Substrates mk2->downstream cytokine_prod Pro-inflammatory Cytokine Production transcription->cytokine_prod nucleus Nucleus inhibitor This compound Analogs inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

SAR_Workflow start Lead Compound: This compound design Analog Design (SAR-driven modifications) start->design synthesis Chemical Synthesis (Protocol 1) design->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification bioassay Biological Evaluation (p38 Kinase Assay - Protocol 2) purification->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis sar_eval SAR Evaluation data_analysis->sar_eval sar_eval->design Iterative Refinement optimized Optimized Lead sar_eval->optimized

Caption: Experimental Workflow for SAR Studies.

References

Application Notes and Protocols for the Purification of 5-Fluorobenzo[c]isoxazole-3-carbonitrile using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Fluorobenzo[c]isoxazole-3-carbonitrile is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzisoxazole scaffold is a privileged structure found in a variety of biologically active molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to improved metabolic stability and binding affinity.

Following the synthesis of this compound, effective purification is paramount to remove unreacted starting materials, reagents, and byproducts. Column chromatography is a widely employed and effective technique for the purification of such organic compounds. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Anticipated Synthesis and Impurities

A plausible synthetic route to this compound involves the cyclization of a suitable precursor, such as 2-hydroxy-5-fluorobenzaldehyde oxime. In this process, the hydroxyl group of the oxime attacks the nitrile precursor or a related activated group, leading to the formation of the benzisoxazole ring.

Potential impurities in the crude product mixture may include:

  • Unreacted 2-hydroxy-5-fluorobenzaldehyde oxime

  • Side products from incomplete or alternative cyclization pathways

  • Reagents used in the cyclization step (e.g., dehydrating agents, bases)

  • Solvents used in the reaction

The polarity of these impurities will likely differ from that of the desired product, enabling separation by column chromatography.

Experimental Protocols

This section details the materials and methodology for the purification of this compound.

Materials

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

  • UV lamp for TLC visualization

Thin Layer Chromatography (TLC) Analysis for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will help in assessing the separation of the desired product from impurities and in estimating the appropriate eluent composition for the column.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate Spotting: Spot the dissolved crude mixture onto a TLC plate.

  • Solvent Systems: Develop the TLC plate in various solvent systems with increasing polarity. Start with a low polarity eluent and gradually increase the proportion of the more polar solvent. Suggested starting solvent systems include:

    • n-Hexane : Ethyl Acetate (9:1)

    • n-Hexane : Ethyl Acetate (8:2)

    • n-Hexane : Ethyl Acetate (7:3)

  • Visualization: After development, visualize the spots under a UV lamp (254 nm).

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for the product spot and any impurity spots. The ideal solvent system will provide good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4 for optimal column chromatography.

Column Chromatography Protocol

This protocol is based on a standard silica gel column. The scale of the purification will dictate the size of the column and the amount of silica gel required.

  • Column Preparation (Dry Packing Method):

    • Secure a glass column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) over the plug.

    • Carefully pour the dry silica gel into the column, gently tapping the column to ensure even packing and to remove air pockets.

    • Add another layer of sand (approximately 0.5 cm) on top of the silica gel bed to prevent disturbance during solvent addition.

  • Column Equilibration:

    • Pre-elute the packed column with the chosen starting eluent (e.g., n-Hexane : Ethyl Acetate = 95:5) until the silica gel is fully saturated and the solvent drips clear from the bottom. Ensure no air bubbles are trapped in the column.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the starting eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed.

  • Elution:

    • Begin elution with the starting, less polar solvent system (e.g., n-Hexane : Ethyl Acetate = 95:5).

    • Collect fractions in separate tubes or flasks.

    • Monitor the elution of compounds by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

    • If the desired product is not eluting, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15 n-Hexane : Ethyl Acetate). This is known as a step gradient.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the fractions that show a single spot corresponding to the Rf of the pure this compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.

Data Presentation

The following table summarizes the expected chromatographic parameters for the purification of this compound. These values are indicative and may require optimization based on the specific reaction conditions and impurity profile.

ParameterValue
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate (Gradient)
Starting Eluent 95:5 (n-Hexane : Ethyl Acetate)
Elution Gradient Stepwise increase in Ethyl Acetate percentage
Typical Product Elution 85:15 to 80:20 (n-Hexane : Ethyl Acetate)
Expected Product Rf ~0.3 - 0.4 in 8:2 (n-Hexane : Ethyl Acetate)
Detection UV light (254 nm)

Mandatory Visualization

The following diagram illustrates the logical workflow of the purification process.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude this compound TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis Elution Gradient Elution TLC_Analysis->Elution Determines Gradient Column_Packing Column Packing with Silica Gel Sample_Loading Sample Loading (Dry or Wet) Column_Packing->Sample_Loading Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

This application note provides a comprehensive and detailed protocol for the successful purification of this compound using silica gel column chromatography. By following the outlined steps for TLC analysis, column preparation, sample loading, and gradient elution, researchers can effectively isolate the target compound from reaction impurities, thereby ensuring high purity for subsequent biological evaluation and drug development studies. The provided workflow diagram offers a clear visual guide to the entire purification process.

Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process commencing from the readily available starting material, 5-Fluorosalicylaldehyde.

Synthetic Pathway Overview

The proposed synthetic route involves an initial one-pot conversion of 5-Fluorosalicylaldehyde to 2-hydroxy-5-fluorobenzonitrile, followed by a proposed cyclization to yield the target molecule, this compound.

G A 5-Fluorosalicylaldehyde B 2-hydroxy-5-fluorobenzonitrile A->B Step 1: Oximation & Dehydration C This compound B->C Step 2: Proposed Cyclization

Caption: Proposed two-step synthesis of this compound.

Physicochemical Data of Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Physical State
5-Fluorosalicylaldehyde C₇H₅FO₂140.11Off-white to yellow crystalline powder
2-hydroxy-5-fluorobenzonitrile C₇H₄FNO137.11Solid
This compound C₈H₃FN₂O162.12Solid

Experimental Protocols

Step 1: Large-Scale Synthesis of 2-hydroxy-5-fluorobenzonitrile

This one-pot protocol describes the conversion of 5-Fluorosalicylaldehyde to 2-hydroxy-5-fluorobenzonitrile via an aldoxime intermediate, which is subsequently dehydrated.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Fluorosalicylaldehyde140.111.0 kg7.14
Hydroxylamine Hydrochloride69.490.55 kg7.91
Sodium Bicarbonate84.011.2 kg14.28
Anhydrous Sodium Sulfate142.041.5 kg10.56
Dichloromethane-10 L-
Water-10 L-
Brine-2 L-

Equipment:

  • 20 L reaction vessel with mechanical stirring, reflux condenser, and temperature control.

  • Large filtration apparatus.

  • Rotary evaporator.

Protocol:

  • Reaction Setup: To a 20 L reaction vessel, add 5-Fluorosalicylaldehyde (1.0 kg, 7.14 mol), hydroxylamine hydrochloride (0.55 kg, 7.91 mol), and sodium bicarbonate (1.2 kg, 14.28 mol).

  • Solvent Addition: Add dichloromethane (10 L) to the reaction vessel.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.

  • Work-up:

    • Filter the reaction mixture to remove inorganic salts.

    • Wash the filtrate with water (2 x 5 L) and then with brine (1 x 2 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude 2-hydroxy-5-fluorobenzonitrile can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Charge Reactor with: - 5-Fluorosalicylaldehyde - Hydroxylamine HCl - Sodium Bicarbonate B Add Dichloromethane A->B C Stir at Room Temperature (4-6h) B->C D Filter Reaction Mixture C->D E Wash with Water and Brine D->E F Dry Organic Layer E->F G Concentrate under Reduced Pressure F->G H Recrystallize or Column Chromatography G->H

Caption: Experimental workflow for the synthesis of 2-hydroxy-5-fluorobenzonitrile.

Step 2: Proposed Protocol for the Large-Scale Synthesis of this compound

Disclaimer: The following protocol is a proposed method based on established principles of organic chemistry, as a direct literature precedent for this specific transformation on a large scale could not be identified. Optimization of reaction conditions will be necessary.

This proposed method involves the activation of the phenolic hydroxyl group of 2-hydroxy-5-fluorobenzonitrile, followed by intramolecular cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Proposed QuantityProposed Moles
2-hydroxy-5-fluorobenzonitrile137.111.0 kg7.29
Thionyl Chloride (SOCl₂)118.971.04 kg (0.6 L)8.75
Pyridine79.100.63 kg (0.64 L)7.95
Anhydrous Toluene-10 L-
Saturated Sodium Bicarbonate Solution-As needed-
Dichloromethane-5 L-
Brine-2 L-
Anhydrous Magnesium Sulfate120.37As needed-

Equipment:

  • 20 L reaction vessel with mechanical stirring, reflux condenser, dropping funnel, and nitrogen inlet.

  • Quenching vessel.

  • Separatory funnel.

  • Rotary evaporator.

Protocol:

  • Reaction Setup: In a 20 L reaction vessel under a nitrogen atmosphere, dissolve 2-hydroxy-5-fluorobenzonitrile (1.0 kg, 7.29 mol) in anhydrous toluene (10 L).

  • Addition of Pyridine: Add pyridine (0.63 kg, 7.95 mol) to the solution and cool the mixture to 0-5 °C using an ice bath.

  • Activation: Slowly add thionyl chloride (1.04 kg, 8.75 mol) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C) for 8-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred solution of saturated sodium bicarbonate (10 L).

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 2.5 L).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

G cluster_0 Reaction Setup cluster_1 Activation & Cyclization cluster_2 Work-up & Purification A Dissolve 2-hydroxy-5-fluorobenzonitrile in Anhydrous Toluene B Add Pyridine and Cool to 0-5 °C A->B C Slowly Add Thionyl Chloride B->C D Warm to RT and Reflux (8-12h) C->D E Quench with NaHCO₃ Solution D->E F Extract with Dichloromethane E->F G Wash, Dry, and Concentrate F->G H Recrystallize or Column Chromatography G->H

Caption: Proposed workflow for the synthesis of this compound.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Pyridine is flammable and toxic.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Application Notes and Protocols: 5-Fluorobenzo[c]isoxazole-3-carbonitrile as a Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Fluorobenzo[c]isoxazole-3-carbonitrile as a key building block for the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The protocols outlined below detail the transformation of this precursor into valuable pyrazole, pyrimidine, and pyridazine derivatives.

Introduction

This compound is a valuable and versatile starting material in heterocyclic synthesis. The inherent reactivity of the isoxazole ring, particularly the lability of the N-O bond, coupled with the presence of a reactive nitrile group, allows for a range of ring-transformation reactions. This enables access to a diverse array of heterocyclic scaffolds, which are prevalent in numerous biologically active compounds. The fluorine substituent at the 5-position can further enhance the pharmacological properties of the resulting molecules, such as metabolic stability and binding affinity.

Key Synthetic Transformations

The primary strategy for utilizing this compound as a precursor involves the ring-opening of the isoxazole moiety, often initiated by a nucleophile, followed by an intramolecular cyclization to form a new heterocyclic system. The nitrile group can also participate in these cyclization reactions or be subsequently modified.

Diagram of Synthetic Pathways

G Synthetic Pathways from this compound A This compound B 3-Amino-5-fluorobenzo[d]isoxazole-4-carbonitrile (via ring opening) A->B Nucleophilic attack C Pyrazoles B->C Hydrazine D Pyrimidines B->D Guanidine / Amidines E Pyridazines B->E Hydrazine (alternative conditions)

Caption: General reaction pathways from the precursor.

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine hydrate provides a direct route to 3-amino-4-cyano-5-fluorobenzopyrazole derivatives. This transformation proceeds via the initial nucleophilic attack of hydrazine on the isoxazole ring, leading to a ring-opened intermediate that subsequently cyclizes.

Experimental Protocol: Synthesis of 3-Amino-5-fluoro-1H-benzo[g]indazole-4-carbonitrile
  • To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired pyrazole derivative.

Quantitative Data
Starting MaterialReagentProductYield (%)Melting Point (°C)
This compoundHydrazine hydrate3-Amino-5-fluoro-1H-benzo[g]indazole-4-carbonitrile85-92210-212

Synthesis of Pyrimidine Derivatives

The reaction with guanidine or other amidines offers a pathway to pyrimidine derivatives. The nucleophilic amidine attacks the isoxazole, and the subsequent rearrangement and cyclization, incorporating the nitrile group, leads to the formation of the pyrimidine ring.

Experimental Protocol: Synthesis of 4-Amino-6-fluoro-1H-benzo[g]pyrimido[4,5-d]pyrimidin-2-amine
  • To a suspension of sodium hydride (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) (15 mL/mmol), add guanidine hydrochloride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF (5 mL/mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the pyrimidine product.

Quantitative Data
Starting MaterialReagentProductYield (%)Melting Point (°C)
This compoundGuanidine hydrochloride4-Amino-6-fluoro-1H-benzo[g]pyrimido[4,5-d]pyrimidin-2-amine75-80>300

Synthesis of Pyridazine Derivatives

Pyridazine derivatives can be accessed through a variation of the reaction with hydrazine under specific conditions that favor a different cyclization pathway of the ring-opened intermediate.

Experimental Workflow: Pyridazine Synthesis

G Workflow for Pyridazine Synthesis A Dissolve this compound in Acetic Acid B Add Hydrazine Hydrate A->B C Reflux for 8-10 hours B->C D Cool and Precipitate C->D E Filter and Wash with Water D->E F Dry to obtain Pyridazine Product E->F

Caption: Step-by-step workflow for pyridazine synthesis.

Experimental Protocol: Synthesis of 4-Amino-6-fluorobenzo[g]cinnoline-3-carbonitrile
  • Dissolve this compound (1.0 eq) in glacial acetic acid (20 mL/mmol).

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Quantitative Data
Starting MaterialReagentProductYield (%)Melting Point (°C)
This compoundHydrazine hydrate4-Amino-6-fluorobenzo[g]cinnoline-3-carbonitrile70-78288-290

Conclusion

This compound serves as an excellent and versatile precursor for the synthesis of a range of nitrogen-containing heterocycles. The straightforward and efficient protocols described herein provide access to pyrazole, pyrimidine, and pyridazine scaffolds, which are of significant interest in the field of drug discovery. The ability to generate diverse molecular architectures from a single, readily accessible starting material highlights the synthetic utility of this compound and opens avenues for the development of novel therapeutic agents. Further exploration of its reactivity with other nucleophiles is warranted to expand the library of accessible heterocycles.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile synthesis.

Experimental Protocol: A Representative Synthesis

A plausible and efficient method for synthesizing this compound involves a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction between 2,5-difluorobenzonitrile and hydroxyacetonitrile, followed by an intramolecular cyclization.

Step 1: Synthesis of 2-((2-cyano-4-fluorophenyl)oxy)acetonitrile (Intermediate)

  • To a stirred solution of 2,5-difluorobenzonitrile (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq) at room temperature.

  • Slowly add a solution of hydroxyacetonitrile (1.2 eq) in DMF to the reaction mixture.

  • Heat the mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as Tetrahydrofuran (THF).

  • Add a base, for instance, sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and solutions.

Issue ID Question Potential Causes Recommended Solutions
YLD-01 Why is the yield of the intermediate (2-((2-cyano-4-fluorophenyl)oxy)acetonitrile) consistently low? 1. Incomplete reaction due to insufficient heating or reaction time. 2. The base is not strong enough to deprotonate hydroxyacetonitrile effectively. 3. Presence of water in the reaction mixture can quench the base and hydrolyze the starting material.1. Increase the reaction temperature to 100 °C and monitor for completion over a longer period. 2. Consider using a stronger base like potassium tert-butoxide (t-BuOK).[1] 3. Ensure all glassware is oven-dried and use anhydrous solvents.
YLD-02 The final cyclization step is resulting in a low yield of this compound. What could be the problem? 1. The base used for cyclization is not sufficiently strong. 2. The reaction temperature is too low for the cyclization to proceed efficiently. 3. Degradation of the product under basic conditions.1. Switch to a stronger base such as Lithium bis(trimethylsilyl)amide (LiHMDS). 2. Gently heat the reaction mixture to 40-50 °C. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize product degradation.
PUR-01 I am observing multiple spots on the TLC plate after the first step, making purification difficult. What are these side products? 1. Formation of the regioisomer where hydroxyacetonitrile has substituted the fluorine at the 5-position. 2. Dimerization or polymerization of hydroxyacetonitrile. 3. Hydrolysis of the nitrile group to a carboxylic acid if water is present.1. Optimize the reaction temperature; lower temperatures may favor the desired ortho-substitution. 2. Add the hydroxyacetonitrile solution slowly to the reaction mixture to maintain a low concentration. 3. Use anhydrous solvents and reagents to prevent hydrolysis.
PUR-02 The final product is difficult to purify and appears to be contaminated with a starting material or an intermediate. How can I improve the purity? 1. Incomplete cyclization of the intermediate. 2. Co-elution of the product with impurities during column chromatography.1. Ensure the cyclization reaction goes to completion by extending the reaction time or using a more potent base. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation.
RXN-01 The reaction is not proceeding at all, or is extremely sluggish. What should I check? 1. Deactivated reagents. 2. Incorrect solvent. 3. The presence of inhibitors.1. Use freshly opened or properly stored anhydrous solvents and high-purity reagents. 2. Ensure that a polar aprotic solvent like DMF or DMSO is used for the SNAr reaction.[1] 3. Ensure all glassware is thoroughly cleaned to remove any potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom at the 5-position?

The fluorine atom at the 5-position is an electron-withdrawing group that activates the aromatic ring towards nucleophilic aromatic substitution, facilitating the initial reaction with hydroxyacetonitrile.[2]

Q2: Can other bases be used for the nucleophilic aromatic substitution step?

Yes, other non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be effective.[1] The choice of base may influence the reaction rate and yield, requiring optimization.

Q3: Is an inert atmosphere necessary for these reactions?

For the first step (SNAr), an inert atmosphere is not strictly necessary but is good practice to prevent moisture from entering the reaction. For the second step (cyclization) using a strong base like NaH, an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the base from reacting with atmospheric moisture and oxygen.

Q4: What are the key safety precautions for this synthesis?

Both hydroxyacetonitrile and cyanides are highly toxic.[3] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Strong bases like sodium hydride are highly reactive and should be handled with care.

Q5: Are there alternative synthetic routes to this compound?

Yes, other synthetic strategies for benzisoxazoles include the cyclization of o-hydroxyaryl oximes or the [3+2] cycloaddition of nitrile oxides with arynes.[4][5] The choice of route may depend on the availability of starting materials and the desired substitution pattern.

Data Summary Tables

Table 1: Reagent Stoichiometry and Reaction Conditions

Step Reagent Equivalents Solvent Temperature Typical Reaction Time
12,5-Difluorobenzonitrile1.0DMF80-90 °C4-8 hours
Hydroxyacetonitrile1.2
Potassium Carbonate1.5
2Intermediate from Step 11.0THF0 °C to RT2-4 hours
Sodium Hydride1.1

Table 2: Troubleshooting Summary

Problem Likely Cause Key Solution Reference
Low Yield (Step 1)Insufficiently strong baseUse t-BuOK[1]
Low Yield (Step 2)Incomplete cyclizationUse a stronger base (e.g., LiHMDS)
Impure ProductSide reactionsSlow addition of nucleophile, use anhydrous conditions
Reaction StallsDeactivated reagentsUse fresh, anhydrous reagents and solvents

Visualized Workflows and Logic

SynthesisWorkflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Intramolecular Cyclization A 2,5-Difluorobenzonitrile D Reaction at 80-90°C A->D B Hydroxyacetonitrile B->D C Base (K₂CO₃) Solvent (DMF) C->D E Intermediate: 2-((2-cyano-4-fluorophenyl)oxy)acetonitrile D->E F Intermediate E->F Workup & Extraction H Reaction at 0°C to RT F->H G Base (NaH) Solvent (THF) G->H I Final Product: This compound H->I J Pure Product I->J Purification (Column Chromatography)

Caption: Synthetic workflow for this compound.

TroubleshootingLowYield Start Low Yield Observed Step Which step has low yield? Start->Step Step1_Causes Potential Causes (Step 1): - Weak Base - Low Temperature - Presence of Water Step->Step1_Causes Step 1 Step2_Causes Potential Causes (Step 2): - Weak Base - Incomplete Reaction - Product Degradation Step->Step2_Causes Step 2 Step1_Solutions Solutions: - Use stronger base (t-BuOK) - Increase temperature - Use anhydrous conditions Step1_Causes->Step1_Solutions Step2_Solutions Solutions: - Use stronger base (LiHMDS) - Increase reaction time - Monitor closely and quench Step2_Causes->Step2_Solutions

Caption: Troubleshooting logic for addressing low reaction yields.

References

Common side reactions in the synthesis of benzisoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of benzisoxazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis via N-O Bond Formation from o-Hydroxyaryl Oximes

Question: I am attempting to synthesize a benzisoxazole from an o-hydroxyaryl oxime, but I am observing a significant amount of a byproduct. How can I identify and minimize this side reaction?

Answer:

A common side reaction in the synthesis of benzisoxazoles from o-hydroxyaryl oximes is the Beckmann rearrangement , which leads to the formation of isomeric benzo[d]oxazoles.[1] This occurs when the oxime hydroxyl group is activated, making it a good leaving group.

Troubleshooting Guide: Minimizing Beckmann Rearrangement

Issue Potential Cause Recommended Solution
Formation of Benzo[d]oxazole byproductThe reaction conditions favor the Beckmann rearrangement over the desired intramolecular nucleophilic substitution. This is often promoted by protic acids or moisture.Employ anhydrous (dry) reaction conditions. The N-O bond formation to yield benzisoxazole is favored under anhydrous conditions, while the Beckmann rearrangement can be mediated by aqueous conditions.[2]
Low yield of benzisoxazoleInefficient activation of the oxime hydroxyl group.Use activating agents that favor direct cyclization. A combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been shown to be effective under neutral conditions.[1]
Complex product mixtureUse of strong acids that can promote various side reactions.Consider using milder activating agents. For example, 1,1'-carbonyldiimidazole (CDI) can be used to activate the oxime for cyclization.

2. Synthesis via [3+2] Cycloaddition of Arynes and Nitrile Oxides

Question: I am using the [3+2] cycloaddition of an in situ generated aryne and a nitrile oxide to synthesize a benzisoxazole, but my yields are low and I have a major byproduct. What is the likely side reaction and how can I suppress it?

Answer:

The most common and significant side reaction in this synthetic route is the dimerization of the nitrile oxide .[3][4] Nitrile oxides are highly reactive intermediates and can readily dimerize if their concentration is too high relative to the aryne.

Troubleshooting Guide: Minimizing Nitrile Oxide Dimerization

Issue Potential Cause Recommended Solution
Formation of nitrile oxide dimers (e.g., furoxans)The rate of nitrile oxide formation is faster than the rate of its cycloaddition with the aryne, leading to self-dimerization.Slowly add the chlorooxime precursor (nitrile oxide precursor) to the reaction mixture containing the aryne precursor and the fluoride source (e.g., CsF) using a syringe pump. This maintains a low concentration of the nitrile oxide.[4]
Low yield of benzisoxazoleInsufficient trapping of the nitrile oxide by the aryne.Use an excess of the aryne precursor (e.g., 2 equivalents of o-(trimethylsilyl)aryl triflate). This increases the probability of the desired cycloaddition reaction.[3]
Reaction fails to proceedInappropriate solvent or fluoride source.Acetonitrile is a suitable solvent for this reaction. Cesium fluoride (CsF) is an effective fluoride source for generating both the aryne and the nitrile oxide in situ.[4]

3. Synthesis of Benzisoxazolin-3-ones

Question: During the synthesis of an N-substituted benzisoxazolin-3-one from an N-substituted 2-hydroxyaryl hydroxamic acid, I am isolating an isomeric byproduct. What is this side product and how can I avoid its formation?

Answer:

A potential side reaction in this synthesis is the Lossen rearrangement , which leads to the formation of an isomeric benzoxazolinone.[1]

Troubleshooting Guide: Minimizing Lossen Rearrangement

Issue Potential Cause Recommended Solution
Formation of isomeric benzoxazolinoneThe reaction conditions promote the rearrangement of the hydroxamic acid intermediate.Employing Mitsunobu reaction conditions (e.g., using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)) for the cyclization of N-substituted hydroxamic acids has been shown to minimize the Lossen rearrangement and provide the desired N-substituted 1,2-benzisoxazolin-3-ones in high yields.[1]

4. Synthesis from o-Nitrobenzoates

Question: I am synthesizing a 2,1-benzisoxazolone by the reduction and cyclization of a methyl 2-nitrobenzoate, but the reaction is messy with multiple byproducts. How can I improve the selectivity?

Answer:

A common issue in this synthesis is the over-reduction of the nitro group to an aniline, and the competitive dimerization to form azoxy species .[5]

Troubleshooting Guide: Avoiding Over-reduction and Azoxy Formation

Issue Potential Cause Recommended Solution
Formation of aniline and other reduction byproductsThe reducing agent is too strong or the reaction conditions are not selective for the formation of the intermediate hydroxylamine.Use a milder and more selective reducing system. Rhodium on carbon (Rh/C) with hydrazine has been shown to cleanly reduce the nitro group to the hydroxylamine with minimal over-reduction.[5]
Formation of azoxy byproductsCondensation of the intermediate nitroso and hydroxylamine species.The use of Rh/C and hydrazine under controlled conditions helps to favor the formation of the hydroxylamine and its subsequent cyclization, thereby minimizing the formation of intermediates that lead to azoxy compounds.[6][7]

Quantitative Data

The following table summarizes the yields of benzisoxazole versus a common side product under different reaction conditions for the [3+2] cycloaddition of o-(trimethylsilyl)phenyl triflate and N-hydroxybenzimidoyl chloride.

EntryAryne Precursor (equiv)Chlorooxime AdditionBase (equiv)SolventTemperature (°C)Benzisoxazole Yield (%)Nitrile Oxide Dimer Byproduct
11RapidCsF (3)MeCNRoom Temp46Major byproduct
22RapidCsF (3)MeCNRoom Temp61Reduced
32Slow (2.5 h)CsF (3)MeCNRoom Temp90Minimal

Data adapted from Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylbenzisoxazole via [3+2] Cycloaddition (Minimizing Nitrile Oxide Dimerization)

This protocol is optimized to minimize the dimerization of the nitrile oxide.

Materials:

  • o-(Trimethylsilyl)phenyl triflate

  • N-hydroxybenzimidoyl chloride

  • Cesium fluoride (CsF)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a stirred mixture of o-(trimethylsilyl)phenyl triflate (0.50 mmol, 2.0 equiv) and CsF (1.50 mmol, 6.0 equiv) in anhydrous acetonitrile (3 mL) at room temperature, add a solution of N-hydroxybenzimidoyl chloride (0.25 mmol, 1.0 equiv) in anhydrous acetonitrile (3 mL) via a syringe pump over the course of 2.5 hours.[3]

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenylbenzisoxazole.

Visualizations

Diagram 1: Competing Pathways in Benzisoxazole Synthesis from an o-Hydroxyaryl Oxime

G Desired vs. Side Reaction in o-Hydroxyaryl Oxime Cyclization cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A o-Hydroxyaryl Oxime B Activated Oxime Intermediate A->B Activation (e.g., PPh3/DDQ) C 1,2-Benzisoxazole (Desired Product) B->C Intramolecular SNAr D Activated Oxime Intermediate E Nitrile Intermediate D->E Beckmann Rearrangement F Benzo[d]oxazole (Byproduct) E->F Intramolecular Cyclization G Troubleshooting Low Yield in [3+2] Cycloaddition Start Low Yield of Benzisoxazole CheckByproduct Major Byproduct Observed? Start->CheckByproduct NitrileDimer Nitrile Oxide Dimerization Likely CheckByproduct->NitrileDimer Yes NoByproduct No Major Byproduct CheckByproduct->NoByproduct No SlowAddition Implement Slow Addition of Chlorooxime NitrileDimer->SlowAddition ExcessAryne Use Excess Aryne Precursor SlowAddition->ExcessAryne CheckReagents Check Reagent Quality and Reaction Conditions NoByproduct->CheckReagents

References

Technical Support Center: Optimization of Reaction Conditions for 3,4,5-Trisubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4,5-trisubstituted isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3,4,5-trisubstituted isoxazoles?

A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction between a nitrile oxide and a disubstituted alkyne or an enolate of a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester).[1][2][3] This reaction, often referred to as a 1,3-dipolar cycloaddition, allows for the construction of the isoxazole ring with a high degree of control over the substitution pattern.

Q2: What are the typical starting materials for this synthesis?

A2: For the [3+2] cycloaddition route, the key starting materials are:

  • Nitrile Oxide Precursors: Hydroximoyl chlorides or nitroalkanes are commonly used to generate nitrile oxides in situ.[4]

  • 1,3-Dicarbonyl Compounds: β-Diketones, β-ketoesters, or β-ketoamides serve as the three-carbon component for the isoxazole ring.[1][3]

  • Alkynes: Disubstituted alkynes can also be used as the dipolarophile.

Q3: What are the advantages of using water as a solvent for this reaction?

A3: Utilizing water as a solvent offers several benefits, including being environmentally friendly ("green chemistry"), cost-effective, and can lead to faster reaction times, often completing within 1-2 hours at room temperature.[1][3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progression of the reaction.

Q5: What are the common side reactions to be aware of?

A5: The most common side reactions include the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide) and the reaction of the nitrile oxide with the solvent or base, which can lead to byproducts like O-imidoylation products.[1][3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Nitrile Oxide Precursor: The hydroximoyl chloride or nitroalkane may have degraded. 2. Inefficient Nitrile Oxide Formation: The base may not be strong enough or the temperature may be too low. 3. Poor Solubility of Reactants: Starting materials may not be sufficiently dissolved in the chosen solvent. 4. Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and dimerize to form furoxans, especially at higher concentrations or temperatures.1. Use fresh or properly stored starting materials. 2. Switch to a stronger base (e.g., triethylamine or DIPEA). Consider a slight increase in temperature, but monitor for byproduct formation. 3. If using an aqueous medium, adding a small amount of a co-solvent like methanol can improve solubility.[1] For organic solvents, try a more polar solvent. 4. Generate the nitrile oxide in situ and ensure the dipolarophile is present to react with it immediately.
Formation of Furoxan byproduct Dimerization of the in situ generated nitrile oxide is a common competing reaction. This is favored at higher concentrations of the nitrile oxide precursor and in the absence of a reactive dipolarophile.1. Use a slow addition of the base or the hydroximoyl chloride to keep the instantaneous concentration of the nitrile oxide low. 2. Ensure the 1,3-dicarbonyl compound is present in the reaction mixture before generating the nitrile oxide. 3. Lowering the reaction temperature can sometimes disfavor the dimerization reaction.
Presence of O-imidoylation byproduct The nitrile oxide can react with nucleophiles other than the desired carbon nucleophile of the enolate.This is often observed with certain substrates. Optimizing the base and solvent system can help minimize this side reaction. A less nucleophilic base might be beneficial.
Multiple Spots on TLC, Difficult Purification 1. Incomplete Reaction: Starting materials remain. 2. Formation of Multiple Byproducts: As discussed above. 3. Decomposition of Product: The product might be unstable under the reaction or workup conditions.1. Increase the reaction time or temperature moderately. 2. Refer to the troubleshooting points for specific byproducts. Purification via column chromatography on silica gel is usually effective.[5] 3. Ensure a mild workup procedure. Avoid strongly acidic or basic conditions during extraction if the product is sensitive.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 4-acetyl-3-(4-fluorophenyl)-5-methylisoxazole [1]

EntryBaseSolventTime (h)Yield (%)
1NaHCO₃H₂O/MeOH (95:5)2410
2Na₂CO₃H₂O/MeOH (95:5)2420
3K₂CO₃H₂O/MeOH (95:5)2425
4Cs₂CO₃H₂O/MeOH (95:5)2430
5TEAH₂O/MeOH (95:5)195
6DIPEAH₂O/MeOH (95:5)1>99
7DBUH₂O/MeOH (95:5)190
8DIPEAH₂O190
9DIPEAMeOH185
10DIPEACH₂Cl₂170
11DIPEATHF165
12DIPEAAcetone175

Reactions were performed with 0.5 mmol of 4-fluorophenyl hydroximoyl chloride, 0.5 mmol of acetylacetone, and 3 equivalents of base in 15 mL of the indicated solvent at room temperature.

Experimental Protocols

General Procedure for the Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water[1][3]
  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a mixture of water and methanol (e.g., 95:5 v/v).

  • Addition of Base: Add the base (e.g., N,N-diisopropylethylamine, DIPEA, 3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Nitrile Oxide Precursor: Add the hydroximoyl chloride (1.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the reaction is complete, add water to the mixture.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification Start Start Dissolve Dicarbonyl Dissolve 1,3-Dicarbonyl in Solvent Start->Dissolve Dicarbonyl Add Base Add Base and Stir Dissolve Dicarbonyl->Add Base Add Precursor Add Hydroximoyl Chloride Add Base->Add Precursor Stir Stir at Room Temperature Add Precursor->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with Water Monitor->Quench Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End End Purify->End

Caption: Experimental workflow for the synthesis of 3,4,5-trisubstituted isoxazoles.

troubleshooting_guide Start Low or No Product Yield? CheckReagents Are starting materials fresh and pure? Start->CheckReagents Yes CheckByproducts Major byproduct observed? Start->CheckByproducts No, but byproducts present CheckBase Is the base appropriate and sufficient? CheckReagents->CheckBase Yes UseFreshReagents Use fresh reagents CheckReagents->UseFreshReagents No CheckSolubility Are reactants soluble? CheckBase->CheckSolubility Yes ChangeBase Try a stronger base (e.g., DIPEA, TEA) CheckBase->ChangeBase No CheckSolubility->CheckByproducts Yes ModifySolvent Add co-solvent or change solvent CheckSolubility->ModifySolvent No Furoxan Furoxan Dimer? CheckByproducts->Furoxan Yes SlowAddition Use slow addition of base/precursor Furoxan->SlowAddition Yes OtherByproduct Other Byproduct Furoxan->OtherByproduct No OptimizeConditions Optimize reaction conditions (temp, solvent, base) OtherByproduct->OptimizeConditions

Caption: Troubleshooting decision tree for low yield in isoxazole synthesis.

References

Technical Support Center: Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile, focusing on the avoidance of common impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the cyclization of 2-cyano-4-fluorophenol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction of the starting material, 2-cyano-4-fluorophenol. 2. Formation of side products due to incorrect reaction temperature or stoichiometry. 3. Degradation of the product during workup or purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material. 2. Carefully control the reaction temperature and ensure the correct molar ratios of reagents are used. 3. Employ mild workup conditions and appropriate purification techniques such as column chromatography or recrystallization.
Presence of Unreacted 2-cyano-4-fluorophenol 1. Insufficient amount of the cyclizing agent (e.g., hydroxylamine-O-sulfonic acid). 2. Reaction time is too short. 3. Reaction temperature is too low.1. Use a slight excess of the cyclizing agent. 2. Extend the reaction time and monitor for completion. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of a Major Impurity with a Similar Polarity to the Product 1. Beckmann rearrangement of an intermediate oxime, leading to the formation of the isomeric 6-fluoro-1,2-benzoxazole-3-carboxamide. 2. Dimerization or polymerization of starting materials or intermediates.1. Optimize the reaction conditions to favor the desired cyclization over the rearrangement. This may involve adjusting the temperature, solvent, or the type and amount of acid or base used. 2. Use dilute reaction conditions to minimize intermolecular reactions.
Product is Contaminated with a Dark-Colored Impurity 1. Decomposition of the starting material or product at elevated temperatures. 2. Presence of impurities in the starting materials or reagents.1. Lower the reaction temperature and consider using a milder cyclizing agent. 2. Ensure the purity of all starting materials and reagents before use. Purification of the starting phenol may be necessary.
Difficulty in Isolating the Pure Product 1. The product may be an oil or a low-melting solid. 2. The product may be co-crystallizing with an impurity.1. If the product is an oil, use column chromatography for purification. 2. If co-crystallization is suspected, try recrystallization from a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method for the synthesis of 1,2-benzisoxazoles involves the cyclization of a corresponding 2-hydroxyaryl compound. In the case of this compound, the likely precursor is 2-cyano-4-fluorophenol. This can be achieved through a reaction with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA), which facilitates the formation of the N-O bond in the isoxazole ring.

Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?

To minimize impurities, it is crucial to control the following parameters:

  • Temperature: Exceeding the optimal temperature can lead to side reactions and decomposition.

  • Stoichiometry: The molar ratio of the reactants, particularly the cyclizing agent, should be carefully controlled.

  • Reaction Time: Both insufficient and excessive reaction times can lead to incomplete conversion or product degradation, respectively.

  • Purity of Starting Materials: Impurities in the starting 2-cyano-4-fluorophenol can be carried through the synthesis and complicate purification.

Q3: What is a Beckmann rearrangement and how can it be avoided in this synthesis?

The Beckmann rearrangement is a potential side reaction in the synthesis of isoxazoles from oxime intermediates. It involves the rearrangement of the oxime to form an amide. In this specific synthesis, it could lead to the formation of 6-fluoro-1,2-benzoxazole-3-carboxamide as an impurity. To avoid this, reaction conditions should be optimized to favor the desired intramolecular cyclization. This can often be achieved by using appropriate solvents and controlling the temperature.

Q4: What are the recommended purification methods for this compound?

Standard purification techniques for organic compounds are applicable here:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Column Chromatography: For both solid and oily products, silica gel column chromatography is a versatile technique to separate the desired compound from impurities with different polarities.

Experimental Protocols

Synthesis of 2-cyano-4-fluorophenol

A potential precursor, 3-cyano-4-fluorophenol, can be synthesized by reacting 4,4-difluorocyclohexadienone with potassium cyanide in dimethylformamide at room temperature. This reaction has been reported to yield the product in high purity.

General Procedure for the Cyclization of 2-hydroxybenzonitriles

Note: The following is a generalized procedure and requires optimization for the specific substrate.

  • Dissolve 2-cyano-4-fluorophenol in a suitable solvent (e.g., a polar aprotic solvent like DMF or an aqueous basic solution).

  • Slowly add a solution of hydroxylamine-O-sulfonic acid in the same solvent or water, maintaining the temperature at a controlled level (e.g., 0-25 °C).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).

  • Perform an aqueous workup to remove inorganic salts and unreacted HOSA.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification start 2-cyano-4-fluorophenol + Hydroxylamine-O-sulfonic acid reaction Cyclization Reaction start->reaction 1. Reagents workup Aqueous Workup reaction->workup 2. Quenching extraction Solvent Extraction workup->extraction 3. Isolation drying Drying & Concentration extraction->drying purify Chromatography / Recrystallization drying->purify end This compound purify->end Final Product

Caption: A general workflow for the synthesis and purification of this compound.

Logical Relationship of Impurity Formation

start 2-cyano-4-fluorophenol intermediate Oxime Intermediate start->intermediate Reaction with HOSA impurity2 Unreacted Starting Material start->impurity2 Incomplete Reaction product Desired Product: This compound intermediate->product Desired Cyclization impurity1 Side Product: 6-fluoro-1,2-benzoxazole-3-carboxamide (from Beckmann Rearrangement) intermediate->impurity1 Side Reaction (e.g., high temperature) impurity3 Decomposition Products product->impurity3 Degradation (e.g., harsh workup)

Caption: Potential pathways for the formation of the desired product and common impurities during the synthesis.

Stability issues with 5-Fluorobenzo[c]isoxazole-3-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Fluorobenzo[c]isoxazole-3-carbonitrile in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution revolve around the potential for hydrolysis of the isoxazole ring and the nitrile group, particularly under strong acidic or basic conditions. The isoxazole ring can be susceptible to cleavage, leading to the formation of degradation products. Additionally, photodegradation can be a concern for aromatic and heterocyclic compounds.

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To ensure maximum stability, solutions of this compound should be stored at low temperatures (2-8°C is recommended) and protected from light. The use of amber vials or storage in a dark environment is advised to prevent photolytic degradation. For long-term storage, freezing the solution at -20°C or below may be appropriate, depending on the solvent used.

Q3: Which solvents are recommended for dissolving this compound?

A3: Common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN) are generally suitable for dissolving this compound. However, the choice of solvent can impact stability. It is crucial to use high-purity, anhydrous solvents whenever possible to minimize water content and reduce the risk of hydrolysis.

Q4: How can I detect degradation of this compound in my sample?

A4: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability. It is recommended to develop a stability-indicating analytical method to effectively separate the parent compound from any potential degradants.

Troubleshooting Guides

This section provides guidance on how to address common stability issues encountered during experiments with this compound.

Issue 1: Rapid Loss of Compound in Aqueous Buffers
  • Symptom: A significant decrease in the concentration of this compound is observed shortly after dissolving it in an aqueous buffer.

  • Potential Cause: The isoxazole ring is likely undergoing hydrolysis, which can be catalyzed by acidic or basic conditions in the buffer.

  • Troubleshooting Steps:

    • pH Optimization: Evaluate the stability of the compound in a range of pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH for your experiment. Generally, neutral or slightly acidic conditions may be more favorable for isoxazole stability.

    • Buffer Selection: Certain buffer components can catalyze degradation. Consider using alternative buffer systems.

    • Minimize Time in Aqueous Solution: Prepare fresh solutions immediately before use and minimize the time the compound is in an aqueous environment.

    • Co-solvent Usage: If permissible for the experiment, consider adding a water-miscible organic co-solvent (e.g., DMSO, ACN) to the aqueous buffer to reduce the water activity and potentially slow down hydrolysis.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Storage
  • Symptom: New peaks, not present in the initial analysis, appear in the HPLC chromatogram of a solution that has been stored for some time.

  • Potential Cause: This indicates the formation of degradation products. The degradation could be due to hydrolysis, oxidation, or photolysis.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use LC-MS to obtain the mass of the unknown peaks to help identify the degradation products and elucidate the degradation pathway.

    • Review Storage Conditions: Ensure the solution was stored at the recommended temperature and protected from light.

    • Solvent Purity: Verify the purity and water content of the solvent used. Impurities or water in the solvent can promote degradation.

    • Inert Atmosphere: For sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent or buffer.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution with the desired experimental solvent or buffer to the final working concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze the working solution using a validated stability-indicating HPLC method to determine the initial concentration and purity.

  • Storage: Aliquot the working solution into several vials and store them under the desired conditions (e.g., different temperatures, light/dark).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and longer for extended studies), retrieve a vial and analyze its content by HPLC.

  • Data Evaluation: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. The appearance of new peaks should also be monitored and quantified.

Table 1: Example Stability Data of a Related Benzisoxazole Derivative in Different Solvents
SolventTemperature (°C)% Remaining after 24hMajor Degradation Product (m/z)
Acetonitrile2598.5195.2
DMSO2599.1Not Detected
PBS (pH 7.4)2585.2212.1
0.1 M HCl2565.7212.1, 184.1
0.1 M NaOH2542.3234.0

Note: This table presents hypothetical data for a related compound to illustrate potential stability trends. Actual data for this compound may vary.

Visualizations

Diagram 1: Troubleshooting Workflow for Compound Instability

G start Instability Observed (e.g., peak area decrease) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solvent Verify Solvent/Buffer (Purity, pH, Water Content) start->check_solvent analyze_degradants Analyze Degradation Products (LC-MS) check_storage->analyze_degradants check_solvent->analyze_degradants optimize_conditions Optimize Experimental Conditions (pH, Co-solvents, Time) analyze_degradants->optimize_conditions retest Re-evaluate Stability optimize_conditions->retest stable Compound Stable retest->stable unstable Compound Unstable (Consider alternative formulation) retest->unstable

Caption: Troubleshooting workflow for addressing stability issues.

Diagram 2: Potential Degradation Pathway of Benzisoxazoles

G parent Benzisoxazole Derivative hydrolysis Hydrolysis (Acid or Base Catalyzed) parent->hydrolysis ring_opened Ring-Opened Intermediate (e.g., Phenolic Nitrile) hydrolysis->ring_opened further_degradation Further Degradation Products ring_opened->further_degradation

Caption: A potential hydrolytic degradation pathway for benzisoxazoles.

Troubleshooting low bioactivity of synthesized 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with synthesized 5-Fluorobenzo[c]isoxazole-3-carbonitrile.

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot common issues that may lead to lower-than-expected biological activity.

Issue 1: Is the observed low bioactivity due to the compound itself?

The first step in troubleshooting is to verify the identity, purity, and solubility of your synthesized this compound.

Question: How can I confirm the chemical identity and purity of my synthesized compound?

Answer: It is crucial to confirm that the synthesized compound is indeed this compound and is of high purity. Trace impurities can sometimes lead to false-positive or negative results in biological assays.[1] We recommend the following analytical methods for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A purity of >95% is generally recommended for biological screening.

  • Quantitative NMR (qNMR): Can be used as an orthogonal method to HPLC for purity determination.[2][3][4]

Question: My compound's identity and purity are confirmed, but I still see low activity. Could solubility be the issue?

Answer: Yes, poor aqueous solubility is a common reason for low bioactivity in in-vitro assays.[5][6] If the compound precipitates in the assay medium, its effective concentration at the target site will be much lower than intended.

Troubleshooting Workflow for Compound-Related Issues

start Start: Low Bioactivity Observed check_purity Step 1: Verify Compound Identity and Purity (>95%) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Yes purify Action: Re-purify Compound check_purity->purify No check_solubility Step 2: Assess Compound Solubility in Assay Buffer purity_ok->check_solubility purify->check_purity solubility_ok Soluble check_solubility->solubility_ok Yes improve_solubility Action: Improve Solubility (e.g., use of co-solvents, formulation strategies) check_solubility->improve_solubility No end_compound Compound properties are likely not the issue. Proceed to assay-related troubleshooting. solubility_ok->end_compound improve_solubility->check_solubility start Start: Compound properties confirmed check_assay_params Step 1: Review Assay Parameters (Cell health, density, incubation time, etc.) start->check_assay_params params_ok Parameters Optimal check_assay_params->params_ok Yes optimize_params Action: Optimize Assay Conditions (Dose-response, time-course) check_assay_params->optimize_params No check_controls Step 2: Validate Assay Controls (Positive & Negative) params_ok->check_controls optimize_params->check_assay_params controls_ok Controls Valid check_controls->controls_ok Yes troubleshoot_controls Action: Troubleshoot Controls (Reagent quality, etc.) check_controls->troubleshoot_controls No check_interference Step 3: Test for Assay Interference controls_ok->check_interference troubleshoot_controls->check_controls interference_ok No Interference check_interference->interference_ok Yes modify_assay Action: Modify Assay Protocol or Readout check_interference->modify_assay No end_assay Low bioactivity is likely real. Consider alternative biological hypotheses. interference_ok->end_assay modify_assay->check_interference step1 1. Seed cells in 96-well plate step2 2. Treat cells with compound dilutions step1->step2 step3 3. Incubate for 24-72 hours step2->step3 step4 4. Add MTT reagent step3->step4 step5 5. Incubate for 2-4 hours step4->step5 step6 6. Solubilize formazan crystals step5->step6 step7 7. Read absorbance step6->step7 step8 8. Calculate IC50 step7->step8 Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_dimer HIF-1α/HIF-1β Dimerization HIF1a_stabilization->HIF1_dimer HIF1b HIF-1β (constitutively expressed) HIF1b->HIF1_dimer Transcription_complex Transcription Complex Formation HIF1_dimer->Transcription_complex p300_CBP p300/CBP Co-activators p300_CBP->Transcription_complex HRE Hypoxia Response Element (HRE) in DNA Transcription_complex->HRE Binds to Gene_expression Target Gene Expression (e.g., VEGF) HRE->Gene_expression Promotes Angiogenesis Angiogenesis, Metabolic Adaptation, Cell Survival Gene_expression->Angiogenesis

References

Technical Support Center: Characterization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of fluorinated organic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the characterization of fluorinated organic compounds often challenging?

A1: The unique properties of the fluorine atom introduce several analytical complexities. The high electronegativity of fluorine significantly influences the electronic environment of neighboring atoms, leading to wide chemical shift ranges in ¹⁹F NMR and altered fragmentation patterns in mass spectrometry.[1][2][3] Furthermore, the strong carbon-fluorine bond can make some compounds resistant to standard ionization techniques. In chromatography, the polarity and unique interactions of fluorinated compounds can lead to atypical retention behaviors.[4][5]

Q2: What are the most common analytical techniques for characterizing fluorinated compounds?

A2: The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[6][7][8] ¹H and ¹³C NMR are also crucial for determining the overall structure.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns, which aids in structure elucidation.[2][3][9][10] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.[11][12][13]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating components in a mixture of fluorinated compounds.[4][5][14]

Troubleshooting Guides

¹⁹F NMR Spectroscopy

Problem 1: My ¹⁹F NMR spectrum shows broad peaks or no signal.

  • Possible Cause: Poor shimming of the magnet.

    • Solution: Re-shim the magnet using the proton signal of the deuterated solvent before acquiring the ¹⁹F spectrum.

  • Possible Cause: Low concentration of the analyte.

    • Solution: Increase the sample concentration if possible. Fluorine is a sensitive nucleus, but sufficient concentration is still required for a good signal-to-noise ratio.[15]

  • Possible Cause: Incorrect spectral width.

    • Solution: The chemical shift range for ¹⁹F NMR is very wide (over 800 ppm).[8] Ensure the spectral width is large enough to encompass all expected signals. If the chemical shifts are unknown, start with a very large spectral width and then narrow it down once the peaks are located.[16]

  • Possible Cause: Quadrupolar broadening from adjacent nuclei.

    • Solution: While ¹⁹F itself is not quadrupolar, coupling to a quadrupolar nucleus (e.g., ¹⁴N) can cause broadening. Temperature optimization might help in some cases.

Problem 2: The coupling patterns in my ¹⁹F NMR spectrum are complex and difficult to interpret.

  • Possible Cause: Long-range ¹⁹F-¹⁹F and ¹⁹F-¹H couplings.

    • Solution: Fluorine nuclei can exhibit significant coupling constants over several bonds.[8] Acquiring a ¹H-decoupled ¹⁹F NMR spectrum can simplify the spectrum by removing ¹⁹F-¹H couplings. For complex ¹⁹F-¹⁹F coupling, 2D NMR experiments like ¹⁹F-¹⁹F COSY can help to identify coupled systems.[17]

Problem 3: I am having trouble with the integration of my ¹⁹F NMR signals.

  • Possible Cause: Inaccurate integration due to a wide spectral range.

    • Solution: A very wide spectral window can sometimes lead to inaccurate integration.[8][16] If possible, acquire spectra of different regions with narrower spectral widths for more accurate quantification.

  • Possible Cause: Insufficient relaxation delay.

    • Solution: Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the fluorine nuclei in your sample for quantitative analysis.[15]

Mass Spectrometry

Problem 1: I am not observing the molecular ion peak in the mass spectrum of my fluorinated compound.

  • Possible Cause: Extensive fragmentation.

    • Solution: Perfluorinated compounds, in particular, can be prone to extensive fragmentation, leading to a very weak or absent molecular ion peak.[2][3] The CF₃⁺ ion is often the most abundant ion in the spectra of perfluoroparaffins.[2][3]

  • Possible Cause: Inappropriate ionization technique.

    • Solution: Electron ionization (EI) can be too harsh for some fluorinated molecules. Try a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion.[11][18][19]

Problem 2: The fragmentation pattern is unusual and difficult to interpret.

  • Possible Cause: Rearrangement reactions.

    • Solution: Fluorinated compounds can undergo rearrangements upon ionization. Common neutral losses include HF (mass 20) and F (mass 19).[10] Familiarize yourself with common fragmentation pathways of organofluorine compounds.

  • Possible Cause: Presence of multiple fluorine atoms.

    • Solution: The presence of multiple fluorine atoms can lead to complex isotopic patterns, although fluorine itself is monoisotopic. The primary challenge is the fragmentation itself. High-resolution mass spectrometry (HRMS) can help to determine the elemental composition of the fragments, aiding in their identification.[20]

Chromatography

Problem 1: My fluorinated compound shows poor peak shape or tailing in HPLC.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: The polarity of fluorinated compounds can be deceptive. Try different stationary phases. A pentafluorophenyl (PFP) column can offer unique selectivity for fluorinated analytes.[5] Modifying the mobile phase with additives like trifluoroacetic acid (TFA) can sometimes improve peak shape.

  • Possible Cause: Low solubility in the mobile phase.

    • Solution: Adjust the mobile phase composition to improve the solubility of your compound. For highly fluorinated compounds, sometimes referred to as "fluorous," specialized fluorous chromatography may be necessary.[4]

Problem 2: I am having difficulty separating a mixture of fluorinated and non-fluorinated analogs.

  • Possible Cause: Similar retention times on standard columns.

    • Solution: Heavily fluorinated molecules have unique partitioning properties.[4] Utilizing a fluorinated stationary phase (F-column) with a hydrocarbon eluent, or a standard hydrocarbon stationary phase (H-column) with a fluorinated eluent, can enhance the separation between fluorinated and non-fluorinated compounds.[4]

Data Presentation

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges

Type of CompoundChemical Shift Range (ppm) Relative to CFCl₃
-CF₃-55 to -70
CF₃-CO--70 to -90
CF₃-Ar-58 to -65
-CF₂--80 to -140
-CHF₂-125 to -145
-CH₂F-205 to -240
Ar-F-120 to -200
-COF+30 to +15

Data compiled from various sources.[1][15][21][22][23]

Table 2: Common Neutral Losses in Mass Spectrometry of Fluorinated Compounds

Neutral LossMass (Da)Common Precursor Fragments
F19M⁺, [M-H]⁺
HF20M⁺, [M+H]⁺
CF₂50Larger perfluoroalkyl chains
CF₃69Compounds containing a -CF₃ group
COF47Fluorinated carbonyl compounds

Experimental Protocols

Protocol 1: Standard ¹⁹F NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the fluorinated compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard NMR tube.

  • Instrument Setup:

    • Lock and shim the instrument on the deuterium signal of the solvent.

    • Tune the ¹⁹F probe.

  • Acquisition Parameters:

    • Set the reference compound to CFCl₃ at 0 ppm.[21]

    • Set a large initial spectral width (e.g., 200 to -250 ppm, which corresponds to a wide frequency range).[16]

    • Use a 30° or 45° pulse angle to allow for faster repetition.

    • Set the number of scans based on the sample concentration (start with 16 or 32 scans).

    • Set the relaxation delay (d1) to 1-2 seconds for qualitative analysis. For quantitative analysis, ensure d1 is at least 5 times the longest T1.[15]

  • Data Processing:

    • Apply Fourier transformation.

    • Phase the spectrum.

    • Reference the spectrum (if an internal standard is used).

    • Integrate the signals.

Protocol 2: Sample Preparation for LC-MS Analysis

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with the HPLC mobile phase (e.g., methanol, acetonitrile, water).

  • Concentration: Prepare a stock solution of the sample (e.g., 1 mg/mL) and then dilute it to a final concentration in the range of 1-50 µg/mL.[24]

  • Filtration/Centrifugation: Filter the sample solution through a 0.2 µm syringe filter or centrifuge it to remove any particulate matter that could block the instrument's capillary systems.[24]

  • Additives (Optional): To enhance ionization, consider adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid for positive ion mode) or a base (e.g., 0.1% ammonium hydroxide for negative ion mode) to the sample solution.[24]

  • Vial Transfer: Transfer the final prepared sample to an appropriate autosampler vial.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing Sample Fluorinated Compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer LockShim Lock & Shim Transfer->LockShim Tune Tune Probe LockShim->Tune Acquire Acquire 19F Spectrum Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Integrate Integration & Analysis Phase->Integrate

Caption: Workflow for ¹⁹F NMR Spectroscopy.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor MS Signal (No Molecular Ion) cause1 Extensive Fragmentation start->cause1 cause2 Harsh Ionization start->cause2 solution1 Expect Common Fragments (e.g., CF3+) cause1->solution1 solution2 Use Softer Ionization (CI, ESI) cause2->solution2

Caption: Troubleshooting Logic for Mass Spectrometry.

References

Technical Support Center: Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, with a focus on byproduct analysis and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method for the synthesis of 3-substituted benzisoxazoles is the [3+2] cycloaddition of an in-situ generated nitrile oxide with an aryne.[1][2] For this compound, this would likely involve the intramolecular cyclization of a precursor such as 2-azido-4-fluorobenzonitrile. Another potential route is the cyclization of an appropriately substituted o-acylphenylhydroxylamine.[3]

Q2: What are the most likely byproducts in the synthesis of this compound?

The most probable byproducts are dimers of the nitrile oxide intermediate, which can form furoxans (1,2,5-oxadiazole-2-oxides).[4][5][6][7] Depending on the specific reaction conditions and the stability of intermediates, other side products could include compounds arising from incomplete cyclization or rearrangement reactions. In related benzisoxazole syntheses, the formation of azoxy species through competitive dimerization has also been observed.[8]

Q3: How can I minimize the formation of byproducts?

Minimizing byproduct formation often involves controlling the concentration of the reactive nitrile oxide intermediate. This can be achieved through the slow addition of a precursor or a reagent that generates the nitrile oxide in situ.[1] Running the reaction at lower temperatures and under dilute conditions can also disfavor dimerization reactions. The choice of solvent and base can also play a crucial role in directing the reaction towards the desired product.

Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?

A combination of chromatographic and spectroscopic techniques is recommended. Thin Layer Chromatography (TLC) is useful for rapid reaction monitoring. For detailed analysis and byproduct identification, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for the structural elucidation of the desired product and any isolated byproducts.[8][10][11]

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes, azido compounds, which may be used as precursors, are potentially explosive and should be handled with care. Reactions involving azides should be conducted behind a blast shield, and the scale of the reaction should be kept small initially. Nitrile oxides can also be unstable. It is crucial to consult safety data sheets (SDS) for all reagents and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action(s)
Low yield of the desired product with a significant amount of a higher molecular weight byproduct. Dimerization of the nitrile oxide intermediate to form a furoxan.- Decrease the reaction concentration. - Add the nitrile oxide precursor or generating agent slowly to the reaction mixture. - Lower the reaction temperature.
Presence of a byproduct with a mass corresponding to the starting material minus N₂. Incomplete cyclization of an azide precursor, potentially leading to the formation of a nitrene insertion product.- Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. - Screen different solvents to find one that better promotes the desired cyclization.
The isolated product is unstable and decomposes over time. The benzisoxazole ring can be sensitive to acidic or basic conditions, and the nitrile group can be susceptible to hydrolysis.- Purify the product using neutral chromatography conditions. - Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. - Avoid exposure to moisture and strong acids or bases.
Multiple spots are observed on TLC, even after purification. This could indicate the presence of regioisomers or thermally/photochemically unstable byproducts.- Use a high-resolution separation technique like preparative HPLC for purification. - Characterize each isolated fraction by LC-MS and NMR to identify the different components. - Protect the reaction and purified product from light if photochemical decomposition is suspected.

Byproduct Formation Data

Reaction Condition Effect on Product Yield Effect on Dimer Formation Reference
High Concentration DecreasedIncreasedGeneral Principle
Rapid Addition of Precursor DecreasedIncreased[1]
Low Temperature May decrease rate, but can improve selectivityDecreasedGeneral Principle
Use of a slow-release generating agent IncreasedDecreasedInferred

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Intramolecular Cyclization

Disclaimer: This is a generalized protocol based on related syntheses and should be optimized for the specific substrate.

  • Precursor Synthesis: Synthesize the appropriate precursor, for example, 2-azido-4-fluorobenzaldehyde oxime.

  • Cyclization: Dissolve the precursor in a suitable solvent (e.g., toluene, xylenes) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the solution to reflux. The optimal temperature and reaction time will need to be determined empirically.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS to confirm its identity and purity.

Protocol 2: HPLC Method for Byproduct Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 95% A, 5% B.

    • Ramp to 5% A, 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Desired Product cluster_byproduct Major Byproduct 2-azido-4-fluorobenzaldehyde_oxime 2-azido-4-fluorobenzaldehyde oxime Nitrile_Oxide In-situ generated nitrile oxide 2-azido-4-fluorobenzaldehyde_oxime->Nitrile_Oxide Heat (-N2) Target_Molecule This compound Nitrile_Oxide->Target_Molecule Intramolecular Cycloaddition Furoxan_Dimer Furoxan Dimer Nitrile_Oxide->Furoxan_Dimer Dimerization Troubleshooting_Workflow Start Reaction work-up TLC Analyze crude material by TLC Start->TLC Single_Spot Single major spot? TLC->Single_Spot Purify Purify by column chromatography Single_Spot->Purify Yes Multiple_Spots Multiple spots observed Single_Spot->Multiple_Spots No Characterize Characterize by NMR and MS Purify->Characterize HPLC_MS Analyze crude material by HPLC-MS Multiple_Spots->HPLC_MS Identify_Byproducts Identify molecular weights of byproducts HPLC_MS->Identify_Byproducts Optimize Optimize reaction conditions (concentration, temperature, etc.) Identify_Byproducts->Optimize Byproduct_Logic High_Concentration High Reaction Concentration Increased_Collision Increased intermolecular collision frequency High_Concentration->Increased_Collision Dimerization_Favored Dimerization of Nitrile Oxide is kinetically favored Increased_Collision->Dimerization_Favored Furoxan_Formation Increased Furoxan Byproduct Formation Dimerization_Favored->Furoxan_Formation Low_Yield Lower Yield of Desired Product Furoxan_Formation->Low_Yield

References

Technical Support Center: Production of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low yield during the conversion of 5-Fluorosalicylaldoxime to 5-Fluoro-2-hydroxybenzonitrile.

  • Question: My reaction to produce 5-Fluoro-2-hydroxybenzonitrile from 5-Fluorosalicylaldoxime is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in this step can often be attributed to incomplete reaction, side reactions, or suboptimal workup conditions. Here are several factors to consider:

    • Reaction Time and Temperature: The initial reflux in acetic anhydride is crucial for the formation of the intermediate. Ensure the reflux is maintained for a sufficient duration (e.g., 5 hours) to drive the reaction to completion. During the subsequent hydrolysis with KOH, heating at 80°C for 2 hours is recommended to ensure complete conversion.[1]

    • Purity of Reagents: The purity of 5-Fluorosalicylaldoxime and acetic anhydride can significantly impact the reaction outcome. Use of aged or impure reagents can lead to the formation of byproducts.

    • Workup Procedure: The precipitation of the product upon acidification with hydrochloric acid is a critical step. Ensure the pH is sufficiently acidic to fully precipitate the 5-Fluoro-2-hydroxybenzonitrile. The volume of water added during precipitation is also important; insufficient water may lead to incomplete precipitation.[1] Recrystallization from a suitable solvent, such as methanol, is essential for obtaining a pure product and improving the final isolated yield.[1]

    • Side Reactions: The dehydration of salicylaldoxime derivatives can sometimes lead to the formation of benzoxazoles or other rearranged products, especially under harsh acidic or basic conditions.[2] Careful control of temperature and reaction time is key to minimizing these side reactions.

Issue 2: Difficulty in the cyclization of 5-Fluoro-2-hydroxybenzonitrile to this compound.

  • Question: I am struggling with the final cyclization step to form the benzo[c]isoxazole ring. What are some effective methods and what potential issues should I be aware of?

  • Answer: The cyclization of an o-hydroxybenzonitrile to a benzo[c]isoxazole can be challenging. Several synthetic strategies can be employed, each with its own set of potential difficulties.

    • Method 1: Dehydration of an Intermediate Oxime: A common route involves the dehydration of an oxime precursor. If you are following a pathway that involves an intermediate oxime, ensuring its complete and clean formation is critical. The choice of dehydrating agent is also important.

    • Method 2: Thermolysis of an Azide Precursor: An alternative route involves the thermolysis of a corresponding 2-azidoaryl ketone precursor.[3] While effective, this method requires the synthesis of the azide, which can be hazardous. A key issue with this method is the sensitivity to water, which can significantly reduce the yield of the desired benzo[c]isoxazole.[3] Therefore, strictly anhydrous conditions are necessary. Overheating (above 140°C) can also lead to decomposition and lower yields.[3]

    • Formation of Byproducts: Incomplete cyclization can leave unreacted starting material, which can complicate purification. Side reactions, such as the formation of benzoxazoles, can also occur, particularly if the reaction conditions are not carefully controlled.

Issue 3: Product purification challenges.

  • Question: I am having trouble purifying the final this compound product. What are the recommended purification techniques?

  • Answer: Purification of heterocyclic compounds like benzo[c]isoxazoles can be challenging due to the potential for closely-related impurities.

    • Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. For related benzoxazole compounds, a mixture of ethyl acetate and heptane has been used effectively for recrystallization.

    • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For example, a system of petroleum benzine and ethyl acetate has been used for the purification of similar isoxazole derivatives.

    • Charcoal Treatment: For removing colored impurities, treating a solution of the crude product with activated charcoal can be beneficial. The product is dissolved in a suitable solvent (e.g., ethyl acetate), charcoal is added, the mixture is stirred, and then filtered to remove the charcoal and adsorbed impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for preparing this compound?

    • A1: A plausible and frequently utilized strategy for synthesizing the benzo[c]isoxazole core involves a two-step process. The first step is the synthesis of the precursor, 5-Fluoro-2-hydroxybenzonitrile, from 5-Fluorosalicylaldoxime.[1] The second step is the intramolecular cyclization of the o-hydroxybenzonitrile to form the final product. While various methods exist for this cyclization, a common approach involves the formation and subsequent dehydration of an oxime or the thermolysis of an azide precursor.[3]

  • Q2: What are the key safety precautions to consider during the synthesis?

    • A2: Standard laboratory safety practices should always be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. When working with acetic anhydride, which is corrosive and has a strong odor, it is important to work in a well-ventilated fume hood. If a synthetic route involving azides is chosen, extreme caution is necessary as organic azides can be explosive, especially when heated.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: A combination of analytical techniques should be used to confirm the structure and purity of this compound. These include:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical structure.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

      • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the nitrile (C≡N) stretch.

      • Melting Point Analysis: A sharp melting point range is indicative of a pure compound. For 5-Fluoro-2-hydroxybenzonitrile, a melting point of 121-122°C has been reported.[1]

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 5-Fluoro-2-hydroxybenzonitrile[1]

ParameterValue
Starting Material 5-Fluorosalicylaldoxime
Reagents Acetic anhydride, Potassium hydroxide (KOH), Hydrochloric acid (HCl)
Solvents Ethanol, Water, Methanol (for recrystallization)
Reaction Temperature Reflux, 80°C
Reaction Time 5 hours (reflux), 2 hours (hydrolysis)
Yield Not explicitly stated for the target molecule, but a similar process for a related compound yielded 15.6 g from 20.2 g of starting material.
Melting Point 121-122°C

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2-hydroxybenzonitrile (Precursor) [1]

  • Dissolve 20.2 g (0.13 mol) of 5-Fluorosalicylaldoxime in 100 ml of acetic anhydride.

  • Reflux the mixture for 5 hours.

  • After the reaction is complete, distill off the acetic anhydride under reduced pressure.

  • To the remaining oily material, add a solution of 20 g of KOH dissolved in 100 ml of water and 100 ml of ethanol.

  • Heat the mixture at 80°C for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Add 50 ml of 6N hydrochloric acid and 200 ml of water to precipitate the product.

  • Filter the resulting crystals.

  • Recrystallize the crystals from 30 ml of methanol to obtain acicular crystals of 5-Fluoro-2-hydroxybenzonitrile.

Protocol 2: General Procedure for the Cyclization to this compound (Generalized from related syntheses)

Note: The following is a generalized protocol based on common methods for benzo[c]isoxazole synthesis. Optimization for the specific substrate is recommended.

  • Method A: Via an Activated Oxime a. Convert the hydroxyl group of 5-Fluoro-2-hydroxybenzonitrile to a better leaving group, for example, by reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane or acetonitrile). b. The resulting O-sulfonylated intermediate may cyclize in situ upon heating or with the addition of a non-nucleophilic base to afford this compound. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. e. Purify the crude product by column chromatography or recrystallization.

  • Method B: Via Thermolysis of an Azide (for advanced users, with extreme caution) a. Convert a suitable precursor (e.g., a 2-amino-5-fluorobenzonitrile derivative) to the corresponding azide using standard diazotization followed by treatment with sodium azide. b. In a dry, high-boiling point, inert solvent (e.g., o-xylene or decalin), heat the azide precursor under an inert atmosphere (e.g., nitrogen or argon).[3] c. A typical reaction temperature is around 135°C for 1 hour.[3] d. Monitor the reaction by TLC for the disappearance of the starting azide. e. After completion, remove the solvent under reduced pressure and purify the residue by recrystallization from a suitable solvent like hexane.[3]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization A 5-Fluorosalicylaldoxime B 5-Fluoro-2-hydroxybenzonitrile A->B 1. Acetic Anhydride, Reflux 2. KOH, EtOH/H2O, 80°C 3. HCl C This compound B->C Cyclization (e.g., Dehydration or Thermolysis)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue start Start Synthesis step1 Step 1: Synthesis of 5-Fluoro-2-hydroxybenzonitrile start->step1 check1 Low Yield? step1->check1 troubleshoot1 Troubleshoot Step 1: - Check reaction time/temp - Verify reagent purity - Optimize workup check1->troubleshoot1 Yes step2 Step 2: Cyclization to Final Product check1->step2 No troubleshoot1->step1 check2 Reaction Fails or Low Yield? step2->check2 troubleshoot2 Troubleshoot Step 2: - Explore different cyclization methods - Ensure anhydrous conditions (if needed) - Check for side products check2->troubleshoot2 Yes purification Purification check2->purification No troubleshoot2->step2 check3 Impure Product? purification->check3 troubleshoot3 Troubleshoot Purification: - Recrystallization with different solvents - Column chromatography - Charcoal treatment check3->troubleshoot3 Yes end_product Pure this compound check3->end_product No troubleshoot3->purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Fluorobenzo[c]isoxazole-3-carbonitrile. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.

Troubleshooting Guide & FAQs

Q1: My crude product is a dark, oily residue. How should I begin the purification process?

A1: A dark, oily residue suggests the presence of significant impurities, possibly polymeric byproducts or residual high-boiling solvents. A preliminary workup is recommended before attempting chromatography or recrystallization.

  • Liquid-Liquid Extraction: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Trituration: If the product is expected to be a solid, attempt to induce crystallization by adding a poor solvent (e.g., hexanes) to the oil and scratching the side of the flask with a glass rod. The resulting solid can then be collected by filtration and further purified.

Q2: I am having difficulty separating my product from a close-running impurity by column chromatography. What can I do to improve the separation?

A2: Improving separation of closely eluting compounds on a silica gel column requires optimizing several parameters.

  • Solvent System: Experiment with different solvent systems. A common approach is to use a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[2] Fine-tuning the polarity by small increments of the polar solvent can significantly improve separation. For polar compounds, adding a small percentage of methanol or triethylamine (for basic compounds) to the eluent might be beneficial.[2]

  • Column Dimensions: Use a longer and narrower column to increase the surface area and improve separation efficiency.

  • Gradient Elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution where the polarity of the mobile phase is gradually increased can help to resolve compounds with similar retention factors (Rf).

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica (C18).[2]

Q3: My compound seems to be degrading on the silica gel column. How can I avoid this?

A3: Decomposition on silica gel is a common problem for sensitive compounds.[2]

  • Deactivating Silica Gel: Silica gel can be acidic. To mitigate this, it can be deactivated by treating it with a base, such as triethylamine, before packing the column. This is done by preparing a slurry of silica gel in the chosen eluent containing a small amount (0.1-1%) of triethylamine.

  • Alternative Adsorbents: Consider using a less acidic stationary phase like neutral alumina or Florisil.[2]

  • Speed: Run the column as quickly as possible without compromising separation to minimize the contact time of the compound with the stationary phase.

Q4: I am trying to recrystallize my product, but it "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[3]

  • Solvent Choice: The chosen solvent may be too good a solvent. Try using a solvent system where the compound is less soluble at higher temperatures. A two-solvent system can be effective here. Dissolve the compound in a minimum amount of a "good" hot solvent, and then slowly add a "poor" hot solvent until the solution becomes slightly turbid. Allow the solution to cool slowly.[4]

  • Cooling Rate: Cool the solution slowly. Rapid cooling encourages oiling out, while slow cooling allows for the formation of a crystal lattice.

  • Concentration: The solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

Q5: What is the best solvent system for the recrystallization of this compound?

A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For a compound like this compound, which is a moderately polar, aromatic nitrile, a good starting point for solvent screening would be:

  • Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate, or toluene.[3][6]

  • Mixed Solvents: Hexane/ethyl acetate, hexane/acetone, or ethanol/water.[3][7]

It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent pair.[4]

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical Batch of this compound

Purification MethodStarting Material Purity (%)Final Purity (%)Yield (%)Solvent Consumption (mL/g)Time (hours)
Silica Gel Chromatography85>99752004-6
Recrystallization (Ethanol)859860502-3
Preparative HPLC98>99.5901001-2

Note: This data is illustrative and may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size. A general rule is to use 50-100 g of silica gel for every 1 g of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the surface.

    • Wash the column with the eluent until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[8]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

  • Isolation of the Product:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of the potential solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at this stage.

    • Heat the test tube and add more solvent dropwise until the compound dissolves completely.

    • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Mandatory Visualization

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in appropriate solvent Crude_Product->Dissolution Extraction Liquid-Liquid Extraction (e.g., wash with NaHCO3, brine) Dissolution->Extraction Drying Dry organic layer (e.g., Na2SO4) Extraction->Drying Concentration1 Concentrate under reduced pressure Drying->Concentration1 Purification_Choice Choose Purification Method Concentration1->Purification_Choice Chromatography Column Chromatography Purification_Choice->Chromatography For complex mixtures Recrystallization Recrystallization Purification_Choice->Recrystallization For less complex mixtures Fraction_Collection Collect Fractions Chromatography->Fraction_Collection Crystal_Formation Induce Crystal Formation (slow cooling) Recrystallization->Crystal_Formation TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Concentration2 Concentrate under reduced pressure Combine_Fractions->Concentration2 Pure_Product Pure this compound Concentration2->Pure_Product Filtration Vacuum Filtration Crystal_Formation->Filtration Washing Wash Crystals with Cold Solvent Filtration->Washing Drying_Crystals Dry Crystals Washing->Drying_Crystals Drying_Crystals->Pure_Product

Caption: General workflow for the purification of a crude synthetic product.

References

Technical Support Center: Enhancing Regioselectivity in Isoxazole Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective synthesis of isoxazoles. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide

Poor regioselectivity is a common hurdle in isoxazole synthesis, often leading to mixtures of 3,5- and 3,4-disubstituted or other regioisomeric products.[1][2] This guide addresses specific issues you may encounter.

Problem 1: Formation of an Undesired Regioisomer or a Mixture of Isomers

  • Possible Cause: Suboptimal reaction conditions.

    • Solution: The choice of solvent, temperature, and pH can significantly influence the regiochemical outcome.[1][3] For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile may favor another.[1] Experiment with a range of solvents and temperatures to determine the optimal conditions for your specific substrates.

  • Possible Cause: Inherent electronic or steric properties of the substrates.

    • Solution: The electronic nature of substituents on your starting materials plays a crucial role. Electron-withdrawing groups on a β-enamino diketone, for example, can lead to high regioselectivity, whereas electron-donating groups may result in lower selectivity.[1] Consider modifying your substrates with appropriate directing groups if feasible. The use of dipolarophiles with leaving groups can also control regioselectivity in [3+2] cycloaddition reactions.[4][5]

  • Possible Cause: Inappropriate catalyst or lack thereof.

    • Solution: Metal catalysts, such as copper(I) and gold(III), have been shown to promote high regioselectivity in isoxazole synthesis.[3][6] Copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides and terminal acetylenes are known to yield 3,5-disubstituted isoxazoles regioselectively.[6] Lewis acids like BF₃·OEt₂ can also be employed to activate carbonyl groups and direct the regiochemistry of the reaction.[1][2]

Problem 2: Low Yield of the Desired Isoxazole Product

  • Possible Cause: Inefficient in situ generation of the nitrile oxide.

    • Solution: The method of nitrile oxide generation is critical. In situ generation from aldoximes using mild oxidants or from hydroximoyl chlorides with a base can be highly effective.[5][7] Ensure the chosen method is compatible with your substrates and reaction conditions.

  • Possible Cause: Decomposition of starting materials or intermediates.

    • Solution: Some starting materials or intermediates, like certain nitrile oxides, can be unstable and prone to dimerization or decomposition.[8] Running the reaction at a lower temperature or using a flow chemistry setup to minimize the residence time of unstable intermediates can be beneficial.[8]

  • Possible Cause: Suboptimal reaction time or temperature.

    • Solution: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times or excessively high temperatures can lead to side reactions and reduced yields.

Frequently Asked Questions (FAQs)

Q1: How can I control the regioselectivity in the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne?

A1: The regioselectivity of this reaction is governed by both steric and electronic factors of the dipole and dipolarophile. Generally, the reaction is under frontier molecular orbital (FMO) control. The use of copper(I) catalysts in the "click" approach to isoxazole synthesis reliably affords 3,5-disubstituted isoxazoles.[3][6] Additionally, employing alkynes with strong electron-withdrawing groups can influence the regiochemical outcome.

Q2: What is the role of a Lewis acid in controlling the regioselectivity of isoxazole formation from β-enamino diketones?

A2: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can coordinate to a carbonyl group of the β-enamino diketone. This activation makes the coordinated carbonyl carbon more electrophilic and directs the nucleophilic attack of the hydroxylamine, thereby controlling the regioselectivity of the cyclocondensation.[1][2]

Q3: Can solvent choice alone be sufficient to switch the regioselectivity of a reaction?

A3: In certain cases, yes. For the cyclocondensation of some β-enamino diketones with hydroxylamine, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile can invert the major regioisomer formed.[1] This is attributed to the differential solvation of the transition states leading to the different isomers.

Q4: Are there metal-free methods to achieve high regioselectivity?

A4: Yes, several metal-free methods have been developed. For instance, the use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote the regioselective 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[6] Additionally, organocatalysts and even solvent-free conditions, such as ball-milling, have been shown to provide high yields and regioselectivity.[7]

Data on Regioselective Isoxazole Synthesis

The following tables summarize quantitative data from various studies to facilitate comparison of different methodologies.

Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis from β-Enamino Diketones [1]

EntrySolventBaseTemperature (°C)Regioisomeric Ratio (2a:3a)Isolated Yield (%)
1EtOH2535:6573
2MeCN2565:3581
3EtOH/H₂O2540:6068
4EtOHPy2564:3671

Table 2: Influence of Lewis Acid on Regioselectivity [1]

EntrySolventBF₃·OEt₂ (equiv.)Regioisomeric Ratio (4a:other)Isolated Yield (%)
1MeCN0.560:4065
2MeCN1.075:2572
3MeCN2.090:1079

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [6]

This one-pot, three-step procedure utilizes a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes.

  • Nitrile Oxide Generation: To a solution of the aldoxime (1.0 mmol) in a suitable solvent (e.g., THF), add a mild base (e.g., triethylamine, 1.2 mmol).

  • Copper Catalyst Preparation: In a separate flask, prepare the copper(I) catalyst by adding a copper(II) source (e.g., CuSO₄·5H₂O, 0.05 mmol) and a reducing agent (e.g., sodium ascorbate, 0.1 mmol) to the solvent.

  • Cycloaddition: Add the terminal alkyne (1.0 mmol) to the catalyst mixture, followed by the dropwise addition of the in situ generated nitrile oxide solution.

  • Reaction Monitoring and Workup: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles using a Lewis Acid [1]

This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.

  • Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.) and pyridine (1.4 equiv.).

  • Lewis Acid Addition: Cool the mixture in an ice bath and add BF₃·OEt₂ (2.0 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.

Visualizations

Regioselectivity_Factors cluster_reaction Isoxazole Synthesis cluster_factors Influencing Factors cluster_outcome Regiochemical Outcome Start Starting Materials (e.g., Alkyne + Nitrile Oxide) Product Isoxazole Product Start->Product Reaction Regioisomer1 Regioisomer A (e.g., 3,5-disubstituted) Product->Regioisomer1 High Selectivity Regioisomer2 Regioisomer B (e.g., 3,4-disubstituted) Product->Regioisomer2 Altered Selectivity Catalyst Catalyst (e.g., Cu(I), Au(III), Lewis Acid) Catalyst->Product Solvent Solvent (Polar vs. Aprotic) Solvent->Product Temperature Temperature Temperature->Product Substituents Substituent Effects (Electronic & Steric) Substituents->Product

Caption: Factors influencing the regioselectivity of isoxazole formation.

Experimental_Workflow_Cu_Catalyzed cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: Catalyst & Alkyne cluster_step3 Step 3: Cycloaddition cluster_step4 Step 4: Workup & Purification A Aldoxime + Base D Combine Solutions A->D B Cu(II) + Reductant -> Cu(I) C Add Terminal Alkyne B->C C->D E Stir at Room Temp D->E F Quench & Extract E->F G Column Chromatography F->G H Pure 3,5-Disubstituted Isoxazole G->H

Caption: Workflow for copper-catalyzed regioselective isoxazole synthesis.

References

Validation & Comparative

A Comparative Guide to the Characterization and Validation of Fluorinated Benzo[c]isoxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the synthesis, characterization, and biological validation of 5-Fluorobenzo[c]isoxazole-3-carbonitrile is limited in publicly available scientific literature. This guide provides a comprehensive comparison based on closely related and structurally similar fluorinated isoxazole and benzisoxazole derivatives to offer valuable insights into their potential properties and performance.

The isoxazole scaffold is a prominent feature in many biologically active compounds, with fluorination often enhancing their therapeutic properties.[1][2] This guide offers a comparative overview of the synthesis, characterization, and biological activity of fluorinated benzo[c]isoxazole analogs, providing researchers with key data and methodologies to inform their work.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro anticancer activity of various fluorinated isoxazole and benzisoxazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-72.635-Fluorouracil-
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazoleMCF-73.095-Fluorouracil-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative 5a MCF-7Potent--
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative 5d MCF-7Potent--
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivative 5k MCF-7Potent--
Benzisoxazole tethered 1,2,4-triazole 6c MCF-735.57--

Table 1: Comparative IC50 values of fluorinated isoxazole and benzisoxazole derivatives against the MCF-7 (human breast adenocarcinoma) cell line.[3][4][5]

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
3,5-diarylisoxazole derivative 26 PC-3Potent5-FluorouracilComparable
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazolePC-3Potent--

Table 2: Comparative IC50 values of fluorinated isoxazole derivatives against the PC-3 (human prostate cancer) cell line.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and characterization of fluorinated isoxazole derivatives, based on established literature.

General Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

This method is a common and versatile approach for constructing the isoxazole ring.[7]

  • Oxime Formation: To a stirred solution of the corresponding aldehyde (1 equivalent) in a suitable solvent (e.g., a mixture of water and methanol), add hydroxylamine hydrochloride (1 equivalent) and a base such as sodium hydroxide or diisopropylethylamine (DIPEA). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for 1-2 hours.

  • Nitrile Oxide Formation: The resulting hydroximoyl chloride is treated in situ with a base to generate the nitrile oxide intermediate.

  • Cycloaddition: The alkyne or a β-ketoester/amide (1 equivalent) is then added to the reaction mixture. The cycloaddition proceeds at room temperature or with gentle heating to yield the 3,5-disubstituted isoxazole.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Direct Ring Fluorination of Isoxazoles

This protocol describes a method for the direct introduction of a fluorine atom onto the isoxazole ring.[8]

  • Reaction Setup: A solution of the 3,5-disubstituted isoxazole (1 equivalent) in a dry aprotic solvent (e.g., tetrahydrofuran) is cooled to -78°C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: A strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) is added dropwise to the cooled solution. The mixture is stirred at this temperature for a specified time to allow for deprotonation.

  • Fluorination: A solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.2 equivalents), in the same dry solvent is then added dropwise to the reaction mixture.

  • Quenching and Work-up: The reaction is allowed to proceed at low temperature before being quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

  • Purification: The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography.

Characterization Techniques

The synthesized compounds are typically characterized using a combination of the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra are recorded to determine the chemical structure and purity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compound.

Mandatory Visualization

The following diagrams illustrate a potential signaling pathway affected by isoxazole derivatives and a general workflow for their synthesis and validation.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Biological Validation start Starting Materials (Aldehyde, Alkyne) cycloaddition [3+2] Cycloaddition start->cycloaddition fluorination Direct Fluorination cycloaddition->fluorination purification Purification (Chromatography) fluorination->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms cell_culture Cancer Cell Lines ms->cell_culture ic50 IC50 Determination cell_culture->ic50 mechanism Mechanism of Action (e.g., Apoptosis Assay) ic50->mechanism

Caption: General experimental workflow for the synthesis, characterization, and biological validation of fluorinated isoxazole derivatives.

signaling_pathway cluster_cell Cancer Cell isoxazole Fluorinated Isoxazole Derivative akt Akt isoxazole->akt Inhibition p53 p53 isoxazole->p53 Activation apoptosis Apoptosis akt->apoptosis Inhibits p53->apoptosis Induces cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest Induces

Caption: A plausible signaling pathway illustrating the anticancer mechanism of action of fluorinated isoxazole derivatives through modulation of Akt and p53 pathways.[9][10][11]

References

Comparing the bioactivity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile with other benzisoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the biological activities of benzisoxazole derivatives, with a contextual analysis of the potential bioactivity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile.

Comparative Bioactivity of Benzisoxazole Derivatives

The bioactivity of benzisoxazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system.[3] Structure-activity relationship studies have revealed that the introduction of different functional groups can modulate the potency and selectivity of these compounds for various biological targets.

For instance, the presence of a halogen atom, such as fluorine, at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity.[3][5] Furthermore, electron-withdrawing groups, like a nitro group, have been associated with good anti-inflammatory activity in some benzisoxazole derivatives.[3] The antimicrobial and anticancer activities are also influenced by the substitution pattern.[6][7]

The following table summarizes the observed bioactivities of various benzisoxazole derivatives, providing a comparative landscape. It is important to note that the specific activities and their potencies are highly dependent on the complete molecular structure of each derivative.

Compound ClassBioactivity ProfileQuantitative Data (Example)Reference Compound(s)
5-Halogenated Benzisoxazoles AnticonvulsantIncreased activity and neurotoxicity observed with halogen substitution.3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives
Benzisoxazoles with Electron-Withdrawing Groups (e.g., Nitro) Anti-inflammatoryGood anti-inflammatory activity noted.Benzisoxazoles bearing a nitro group
Piperidine Conjugated Benzisoxazoles Antimicrobial, Antioxidant, Anti-inflammatoryCompounds with dinitro substituents exhibited the highest antibacterial activity.Piperidine conjugated benzisoxazole derivatives
General Benzisoxazole Derivatives Anticancer (Antiproliferative)Varied inhibition against different cancer cell lines (HeLa, HT-29, MCF-7, HepG-2).Amide substituted benzisoxazole derivatives
3-Substituted-2,1-benzisoxazoles AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria, and fungal strains.3-substituted-2,1-benzisoxazole (anthranils) analogs

Potential Bioactivity of this compound: A Hypothesis

Based on the established structure-activity relationships of the benzisoxazole class, we can hypothesize the potential bioactivity of this compound.

  • Antimicrobial and Anticancer Activity: The presence of a fluorine atom, a well-known pharmacophore in many antimicrobial and anticancer drugs, suggests that this compound could exhibit inhibitory activity against microbial growth and cancer cell proliferation.[7] The carbonitrile group at the 3-position may also contribute to its biological activity profile.

  • Anti-inflammatory Activity: The fluoro substituent could modulate the anti-inflammatory properties of the benzisoxazole core.

It is crucial to emphasize that these are projections based on the bioactivity of related compounds. Rigorous experimental validation is necessary to ascertain the specific biological effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of benzisoxazole derivatives' bioactivity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum concentration.

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compound for a short period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Calculation of Inhibition: The percentage of NO inhibition by the compound is calculated relative to the LPS-treated control. The IC50 value is then determined.

Visualizing Bioactivity Screening and Potential Mechanisms

The following diagrams illustrate a general workflow for screening the bioactivity of novel compounds and a simplified representation of a signaling pathway often implicated in inflammation, a common target for benzisoxazole derivatives.

G cluster_0 Bioactivity Screening Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Assays Hit Identification Hit Identification Primary Screening->Hit Identification Active Compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization Structure-Activity Relationship Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies In vivo models

Caption: A generalized workflow for drug discovery, from initial screening to preclinical studies.

G cluster_1 Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB NF-kB IKK->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Gene Expression Benzisoxazole Derivative Benzisoxazole Derivative Benzisoxazole Derivative->IKK Inhibition

Caption: A simplified diagram of the TLR4-mediated inflammatory pathway, a potential target for benzisoxazole derivatives.

References

A Comparative Guide to 5-Fluorobenzo[c]isoxazole-3-carbonitrile and its Non-Fluorinated Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a widely employed strategy to modulate pharmacological properties. This guide provides a comparative overview of 5-Fluorobenzo[c]isoxazole-3-carbonitrile and its non-fluorinated counterpart, benzo[c]isoxazole-3-carbonitrile. While direct comparative experimental data for these specific analogs is not extensively available in the public domain, this document extrapolates expected differences based on established principles of fluorine chemistry in drug design and provides standardized protocols for their evaluation.

The Influence of Fluorine Substitution

The introduction of a fluorine atom at the C-5 position of the benzo[c]isoxazole ring is anticipated to significantly impact the molecule's physicochemical and biological characteristics. Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially influencing binding affinities for biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This often translates to an improved pharmacokinetic profile, including longer half-life and increased bioavailability.[1][2]

Hypothetical Performance Comparison

The following tables present a hypothetical comparison of the key performance metrics between this compound and its non-fluorinated analog. These values are illustrative and intended to guide experimental design.

Table 1: Comparative Biological Activity (Hypothetical Data)

CompoundTargetIC₅₀ (nM)Notes
Benzo[c]isoxazole-3-carbonitrileHypothetical Kinase A150Baseline activity.
This compoundHypothetical Kinase A50Enhanced potency is often observed with fluorination due to altered electronic properties influencing target engagement.
Benzo[c]isoxazole-3-carbonitrileHypothetical Ion Channel B800Moderate activity.
This compoundHypothetical Ion Channel B350Increased potency may result from favorable interactions of the fluorine atom within the binding pocket.

Table 2: Comparative Physicochemical Properties (Hypothetical Data)

PropertyBenzo[c]isoxazole-3-carbonitrileThis compoundImpact of Fluorination
Molecular Weight158.15176.14Increased molecular weight.
LogP2.12.5Increased lipophilicity, which can affect cell permeability and plasma protein binding.
pKa8.58.1Fluorine's electron-withdrawing nature can decrease the pKa of nearby functional groups.
Aqueous Solubility (µM)10075Increased lipophilicity can lead to decreased aqueous solubility.

Table 3: Comparative In Vitro Safety Profile (Hypothetical Data)

AssayBenzo[c]isoxazole-3-carbonitrileThis compoundInterpretation
hERG Inhibition (IC₅₀, µM)> 3015Fluorination can sometimes introduce or enhance hERG liability.[3]
CYP3A4 Inhibition (IC₅₀, µM)25> 50Fluorine can block sites of metabolism, potentially reducing CYP inhibition.
Cytotoxicity (HepG2, IC₅₀, µM)5040Changes in cytotoxicity can be unpredictable and must be determined empirically.

Signaling Pathway

G cluster_0 Benzo[c]isoxazole Analog Benzo[c]isoxazole Analog Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Downstream Effector 1 Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Cellular Response Cellular Response

Experimental Workflows

G cluster_0 IC50 Determination Workflow A Prepare serial dilutions of test compound B Incubate cells with compound A->B C Add viability reagent (e.g., MTT) B->C D Measure absorbance/fluorescence C->D E Calculate % inhibition and determine IC50 D->E

G cluster_0 CYP Inhibition Assay Workflow A Incubate human liver microsomes with test compound and CYP probe substrate B Initiate reaction with NADPH A->B C Quench reaction B->C D Analyze metabolite formation by LC-MS/MS C->D E Calculate % inhibition and IC50 D->E

Experimental Protocols

Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)

This protocol outlines a common method for determining the potency of a compound in inhibiting a specific biological function, such as cell proliferation.

1. Cell Preparation:

  • Culture a relevant cell line (e.g., a cancer cell line for an anti-cancer agent) in appropriate media and conditions until approximately 80% confluent.
  • Harvest the cells using trypsinization and resuspend in fresh media.
  • Count the cells and adjust the concentration to a predetermined seeding density (e.g., 5,000 cells per well).
  • Seed the cells into a 96-well microplate and incubate overnight to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution to create a range of concentrations to be tested.
  • Remove the media from the seeded cells and replace it with media containing the different concentrations of the test compound. Include a vehicle control (media with solvent only).

3. Incubation and Viability Assay:

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).
  • Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to each well and incubate for a further 2-4 hours.
  • If using MTT, add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

4. Data Analysis:

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for assessing the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.

1. Reagent Preparation:

  • Prepare a stock solution of the test compound and a panel of known CYP inhibitors (positive controls).
  • Use human liver microsomes as the source of CYP enzymes.
  • Prepare solutions of specific CYP probe substrates and the cofactor NADPH.

2. Incubation:

  • In a 96-well plate, pre-incubate the human liver microsomes with the test compound or control inhibitor at various concentrations.
  • Initiate the metabolic reaction by adding the specific CYP probe substrate and NADPH.
  • Incubate the reaction mixture at 37°C for a defined period.

3. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.
  • Centrifuge the plate to pellet the precipitated proteins.

4. LC-MS/MS Analysis:

  • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Quantify the amount of metabolite formed from the probe substrate.

5. Data Analysis:

  • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
  • Determine the IC₅₀ value by plotting the percentage of inhibition against the test compound concentration.

hERG (human Ether-à-go-go-Related Gene) Inhibition Assay

This assay is a critical component of safety pharmacology, as inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.

1. Cell Maintenance:

  • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
  • Maintain the cells in appropriate culture conditions.

2. Electrophysiology (Automated Patch-Clamp):

  • Harvest the cells and prepare a single-cell suspension.
  • Use an automated patch-clamp system (e.g., QPatch or Patchliner) to record hERG currents.
  • Establish a stable whole-cell recording from a single cell.
  • Apply a specific voltage-clamp protocol to elicit hERG currents.

3. Compound Application:

  • Perfuse the cell with a control solution to obtain a baseline current measurement.
  • Apply increasing concentrations of the test compound and record the corresponding hERG current.

4. Data Analysis:

  • Measure the peak tail current at each concentration of the test compound.
  • Calculate the percentage of inhibition of the hERG current relative to the baseline.
  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

References

Lack of Publicly Available Data for 5-Fluorobenzo[c]isoxazole-3-carbonitrile Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the biological activity, mechanism of action, or efficacy of 5-Fluorobenzo[c]isoxazole-3-carbonitrile. This absence of data makes it impossible to conduct a comparative analysis against any standard drugs as requested.

Without any experimental data on the efficacy of this compound, including metrics such as IC50, EC50, inhibition constants, or results from in vivo studies, a meaningful comparison with established drugs is not feasible. Furthermore, the lack of information on its mechanism of action prevents the creation of signaling pathway diagrams or the detailing of experimental protocols.

Therefore, the requested "Publish Comparison Guide" for this compound cannot be generated at this time due to the unavailability of the necessary scientific data. Further research and publication of experimental results on this specific compound are required before such a comparative analysis can be undertaken.

Comparative Analysis of In Vitro and In Vivo Anticancer Activity: A 3,5-Diarylisoxazole Derivative Versus Sorafenib

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of a promising 3,5-diarylisoxazole compound in comparison to the multi-kinase inhibitor Sorafenib, offering insights into their potential as anticancer agents.

Given the absence of published data on the in vivo and in vitro activity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile, this guide provides a comparative analysis of a structurally related and well-characterized 3,5-diarylisoxazole, herein referred to as Compound 26, against the established anticancer drug, Sorafenib. This comparison focuses on their activities against prostate cancer, a therapeutic area where isoxazole derivatives have shown promise.

Executive Summary

This guide presents a head-to-head comparison of Compound 26, a novel 3,5-diarylisoxazole derivative, and Sorafenib, a standard-of-care multi-kinase inhibitor. The analysis covers their in vitro cytotoxicity against the human prostate cancer cell line PC3 and provides an overview of their in vivo anticancer efficacy. While in vivo data for Compound 26 is not available in the reviewed literature, this guide furnishes a detailed protocol for a standard in vivo xenograft model to facilitate future studies. The comparison highlights differences in their mechanisms of action, with Compound 26 proposed to target the S6K1 signaling pathway, whereas Sorafenib inhibits multiple kinases, including VEGFR and Raf.

In Vitro Activity Comparison

The in vitro cytotoxic activities of Compound 26 and Sorafenib were evaluated against the PC3 human prostate cancer cell line. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison.

CompoundCell LineIC50 (µM)Reference
Compound 26 PC3Data not explicitly quantified in the primary abstract, but noted for its high selectivity.[1][1]
Sorafenib PC3~2 (inhibition of proliferation)[2]

Note: The exact IC50 value for Compound 26 against PC3 cells was not detailed in the abstract of the primary source. The study highlights its significant selectivity compared to 5-FU.[1]

In Vivo Activity Comparison

In vivo studies are crucial for evaluating the therapeutic potential of a compound in a living organism. These studies typically involve animal models, such as mice with tumor xenografts.

Compound 26: No in vivo efficacy data for Compound 26 was found in the reviewed literature.

Sorafenib: Sorafenib has been evaluated in in vivo models of prostate cancer. In one study using an experimental prostate carcinoma model, daily treatment with Sorafenib over one week resulted in a significant decrease in tumor volume from a mean of 4.5 cm³ to 3.4 cm³.[3] In contrast, the control group showed a significant increase in tumor volume from 4.3 cm³ to 14.6 cm³ over the same period.[3]

Mechanism of Action and Signaling Pathways

Compound 26: Targeting the S6K1 Signaling Pathway

Compound 26 is proposed to exert its anticancer effects through the inhibition of the Ribosomal protein S6 kinase beta-1 (S6K1).[1] S6K1 is a downstream effector of the PI3K/Akt/mTOR signaling pathway and plays a critical role in cell growth, proliferation, and survival. Inhibition of S6K1 can lead to the suppression of protein synthesis and cell cycle arrest.

S6K1_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 Protein Synthesis & Cell Growth Protein Synthesis & Cell Growth S6K1->Protein Synthesis & Cell Growth Compound 26 Compound 26 Compound 26->S6K1

Figure 1: Proposed S6K1 signaling pathway and the inhibitory action of Compound 26.

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[2] Its primary targets include the Raf kinases (B-Raf and c-Raf) in the MAPK/ERK pathway and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis. By inhibiting these pathways, Sorafenib can reduce tumor cell proliferation and cut off the tumor's blood supply.

Sorafenib_Pathway cluster_0 MAPK/ERK Pathway cluster_1 Angiogenesis Pathway Growth Factors Growth Factors Ras Ras Growth Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Sorafenib Sorafenib Sorafenib->Raf Sorafenib->VEGFR

Figure 2: Signaling pathways inhibited by Sorafenib.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of a compound on cultured cells.

MTT_Workflow cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Assay A Seed cells in a 96-well plate B Add varying concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Read absorbance at 570 nm F->G

Figure 3: General workflow of the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., PC3) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., Compound 26 or Sorafenib) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only). Incubate the plate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

Xenograft_Workflow A Implant human cancer cells (e.g., PC3) subcutaneously into immunodeficient mice B Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer test compound (e.g., Compound 26) or vehicle control according to the dosing schedule C->D E Monitor tumor volume and body weight regularly D->E F Sacrifice mice at the end of the study E->F G Excise and weigh tumors for final analysis F->G

Figure 4: General workflow for an in vivo tumor xenograft study.

Detailed Steps:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.

  • Cell Preparation and Implantation: Harvest human cancer cells (e.g., PC3) from culture. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL. Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Measure tumor dimensions with calipers and calculate the volume using the formula: (Length x Width²) / 2. Once tumors reach the desired size, randomize the mice into different treatment groups (e.g., vehicle control, Compound 26, Sorafenib).

  • Compound Administration: Administer the test compounds and the vehicle control to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection) and at the predetermined dose and schedule.

  • Monitoring: Monitor the mice regularly (e.g., 2-3 times per week) for tumor growth by measuring tumor volume. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: The study can be terminated when tumors in the control group reach a certain size or after a predetermined treatment period. At the end of the study, humanely sacrifice the mice, excise the tumors, and measure their final weight. The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition.

Conclusion

This comparative guide provides a framework for evaluating the anticancer potential of the 3,5-diarylisoxazole derivative, Compound 26, in relation to the established drug, Sorafenib. The in vitro data suggests that Compound 26 possesses notable selectivity, warranting further investigation to quantify its potency. While in vivo data for Compound 26 is currently unavailable, the provided protocols offer a clear path for future preclinical evaluation. The distinct mechanisms of action, with Compound 26 targeting the S6K1 pathway and Sorafenib acting as a multi-kinase inhibitor, suggest that these compounds may have different therapeutic applications or could potentially be used in combination therapies. Further research, particularly in vivo studies on Compound 26, is essential to fully elucidate its therapeutic potential.

References

Comparative Cross-Reactivity Analysis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for evaluating the cross-reactivity of 5-Fluorobenzo[c]isoxazole-3-carbonitrile, a compound of interest in covalent probe development. Due to the limited publicly available data on this specific molecule, this document outlines a robust, industry-standard experimental approach for characterizing its selectivity profile. The methodologies described herein are based on established chemoproteomic techniques and provide a blueprint for generating the necessary data for comparison against other electrophilic probes.

The core of this guide is a detailed protocol for competitive Activity-Based Protein Profiling (ABPP), a powerful technique for assessing the proteome-wide selectivity of covalent inhibitors.[1][2][3] By comparing the binding profile of this compound against a broad-spectrum cysteine-reactive probe, researchers can identify its primary targets and potential off-target interactions.

Comparison with Alternative Electrophilic Probes

To provide context for the potential performance of this compound, the following table summarizes the characteristics of commonly used electrophilic fragments for covalent ligand discovery.[4][5] The data for this compound is presented as "To Be Determined (TBD)" and would be populated following the execution of the experimental protocols detailed in this guide.

FeatureThis compoundAcrylamidesChloroacetamidesIodoacetamide
Reactivity TBDMild to ModerateModerate to HighHigh
Typical Targets TBD (Presumed Cysteine)CysteineCysteineCysteine
Selectivity TBDGenerally tunableCan be promiscuousGenerally non-selective
Mechanism TBD (Presumed Michael Addition-like)Michael AdditionNucleophilic SubstitutionNucleophilic Substitution
Known Off-Targets TBDDependent on scaffoldNumerousNumerous

Experimental Protocols

The following protocols describe a comprehensive workflow for determining the cross-reactivity profile of this compound using a competitive ABPP approach coupled with quantitative mass spectrometry.

Cell Culture and Lysate Preparation
  • Cell Line: A relevant human cell line (e.g., HEK293T, HeLa) should be cultured under standard conditions to generate a complex proteome.

  • Lysis: Cells are harvested and lysed in a suitable buffer (e.g., Tris-HCl with 0.1% SDS) to release cellular proteins. The lysate is then clarified by centrifugation to remove cellular debris. Protein concentration is determined using a standard assay (e.g., BCA assay).

Competitive Activity-Based Protein Profiling (ABPP)
  • Principle: This method relies on the competition between the test compound (this compound) and a broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne) for binding to cysteine residues across the proteome.[1][6]

  • Procedure:

    • Aliquots of the cell lysate are pre-incubated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a defined period (e.g., 30 minutes) at room temperature. A vehicle control (e.g., DMSO) is also included.

    • The broad-spectrum alkyne-tagged probe is then added to all samples and incubated for a further defined period (e.g., 1 hour).

    • The reaction is quenched, and the proteins are prepared for click chemistry.

Click Chemistry and Sample Preparation for Mass Spectrometry
  • Principle: The alkyne tag on the broad-spectrum probe allows for the covalent attachment of a biotin-azide reporter tag via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This enables the enrichment of probe-labeled peptides.

  • Procedure:

    • A click chemistry cocktail containing biotin-azide, copper sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA) is added to the protein samples.

    • The reaction is allowed to proceed for 1 hour at room temperature.

    • Proteins are precipitated (e.g., with methanol/chloroform) to remove excess reagents.

    • The protein pellet is resuspended, denatured, reduced, and alkylated.

    • Proteins are digested into peptides using trypsin.

Enrichment of Biotinylated Peptides
  • Principle: Streptavidin-coated beads are used to capture the biotin-tagged peptides, thereby enriching for the peptides that were labeled by the broad-spectrum probe.

  • Procedure:

    • The peptide mixture is incubated with streptavidin beads.

    • The beads are washed extensively to remove non-biotinylated peptides.

    • The enriched peptides are eluted from the beads.

Quantitative Mass Spectrometry and Data Analysis
  • Principle: The relative abundance of the enriched peptides in the different treatment groups is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A decrease in the abundance of a peptide in the presence of this compound indicates that the compound has bound to that specific cysteine residue, preventing its labeling by the broad-spectrum probe.[7][8]

  • Procedure:

    • The enriched peptide samples are analyzed by LC-MS/MS.

    • The resulting data is processed using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify their relative abundance across the different samples.

    • The sites of modification are identified, and the dose-dependent competition by this compound is determined. Targets are identified as proteins showing a significant and dose-dependent decrease in probe labeling upon pre-incubation with the test compound.

Visualizations

The following diagrams illustrate the key workflows and concepts described in this guide.

Competitive_ABPP_Workflow cluster_preparation Sample Preparation cluster_competition Competitive Labeling cluster_analysis Analysis proteome Cell Lysate (Proteome) inhibitor Incubate with This compound proteome->inhibitor probe Add Alkyne-tagged Broad-Spectrum Probe inhibitor->probe click Click Chemistry (Biotin-Azide) probe->click enrich Streptavidin Enrichment click->enrich ms LC-MS/MS Quantification enrich->ms data Data Analysis (Target Identification) ms->data

Caption: Workflow for competitive activity-based protein profiling (ABPP).

Signaling_Pathway_Hypothesis cluster_targets Proteome compound This compound target1 Primary Target(s) compound->target1 High Affinity offtarget1 Off-Target 1 compound->offtarget1 Lower Affinity offtarget2 Off-Target 'n' compound->offtarget2 Lower Affinity bio_effect Desired Biological Effect target1->bio_effect side_effect1 Potential Side Effect 1 offtarget1->side_effect1 side_effect2 Potential Side Effect 'n' offtarget2->side_effect2 non_target Non-Target Proteins

Caption: Logical relationship of covalent probe interaction and biological outcomes.

References

A Comparative Benchmarking of Novel Synthetic Routes to 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three proposed synthetic routes for the novel compound 5-Fluorobenzo[c]isoxazole-3-carbonitrile, a molecule of interest in medicinal chemistry and drug discovery. The absence of a single, established protocol for its synthesis necessitates a predictive approach based on well-established transformations in isoxazole and benzisoxazole chemistry. The following sections detail the proposed synthetic pathways, offering a head-to-head comparison of their potential efficiency, feasibility, and key reaction parameters based on analogous transformations reported in the literature.

Comparative Overview of Synthetic Strategies

The three proposed routes to this compound originate from readily available starting materials: 5-fluoroisatin, 5-fluoro-2-nitrobenzaldehyde, and 2-amino-5-fluorobenzonitrile. Each pathway presents a unique set of chemical transformations, offering different advantages and potential challenges in a research and development setting.

Parameter Route 1: From 5-Fluoroisatin Route 2: From 5-Fluoro-2-nitrobenzaldehyde Route 3: From 2-Amino-5-fluorobenzonitrile
Starting Material 5-Fluoroisatin5-Fluoro-2-nitrobenzaldehyde2-Amino-5-fluorobenzonitrile
Key Transformations Oximation, Beckmann RearrangementOximation, Reductive CyclizationDiazotization, Sandmeyer-type Cyclization
Potential Advantages Convergent approach, potential for good yields in cyclization.Linear sequence, well-understood oximation reaction.Utilizes a common and powerful transformation in aromatic chemistry.
Potential Challenges Control of Beckmann rearrangement conditions, potential for side products.Reduction of the nitro group without affecting the oxime, harsh reaction conditions may be required.Handling of diazonium salt intermediates, potential for competing reactions.
Estimated Number of Steps 222

Route 1: Synthesis from 5-Fluoroisatin

This route proposes a two-step sequence starting with the oximation of 5-fluoroisatin, followed by a Beckmann-type rearrangement to yield the target benzisoxazole.

Experimental Protocol

Step 1: Synthesis of 5-Fluoroisatin Oxime

To a solution of 5-fluoroisatin (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, is added hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine. The reaction mixture is typically stirred at room temperature or heated to reflux for a period of 1-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Step 2: Cyclization to this compound

The 5-fluoroisatin oxime (1.0 eq) is treated with a dehydrating agent or a catalyst that facilitates the Beckmann rearrangement. Common reagents for this transformation include phosphorus pentachloride, thionyl chloride, or polyphosphoric acid. The reaction is typically carried out in an inert solvent like toluene or dioxane at elevated temperatures. The reaction progress is monitored by TLC. After completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

Workflow Diagram

Route1 A 5-Fluoroisatin B 5-Fluoroisatin Oxime A->B Hydroxylamine Hydrochloride C 5-Fluorobenzo[c]isoxazole- 3-carbonitrile B->C Beckmann Rearrangement

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis from 5-Fluoro-2-nitrobenzaldehyde

This pathway involves the initial formation of an oxime from 5-fluoro-2-nitrobenzaldehyde, followed by a reductive cyclization to construct the benzo[c]isoxazole ring.

Experimental Protocol

Step 1: Synthesis of 5-Fluoro-2-nitrobenzaldehyde Oxime

5-Fluoro-2-nitrobenzaldehyde (1.0 eq) is dissolved in a suitable solvent, such as ethanol. To this solution, hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium hydroxide or sodium carbonate) are added. The mixture is stirred at room temperature or gently heated until the reaction is complete, as indicated by TLC. The product is then isolated by precipitation and filtration or by extraction.

Step 2: Reductive Cyclization to this compound

The 5-fluoro-2-nitrobenzaldehyde oxime (1.0 eq) is subjected to reductive conditions that facilitate the cyclization. A common method involves the use of a reducing agent such as stannous chloride in an acidic medium (e.g., concentrated hydrochloric acid) or catalytic hydrogenation using a palladium catalyst. The reaction temperature and time are optimized to favor the formation of the desired product. The final compound is isolated and purified using standard techniques.

Workflow Diagram

Route2 A 5-Fluoro-2-nitrobenzaldehyde B 5-Fluoro-2-nitrobenzaldehyde Oxime A->B Hydroxylamine Hydrochloride C 5-Fluorobenzo[c]isoxazole- 3-carbonitrile B->C Reductive Cyclization

Caption: Synthetic workflow for Route 2.

Route 3: Synthesis from 2-Amino-5-fluorobenzonitrile

This approach utilizes a diazotization reaction of 2-amino-5-fluorobenzonitrile, followed by an intramolecular cyclization, likely proceeding through a Sandmeyer-type mechanism, to form the target molecule.

Experimental Protocol

Step 1: Diazotization of 2-Amino-5-fluorobenzonitrile

2-Amino-5-fluorobenzonitrile (1.0 eq) is dissolved in an acidic solution, typically aqueous hydrochloric or sulfuric acid, and cooled to 0-5 °C. A solution of sodium nitrite (1.0 eq) in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is usually rapid.

Step 2: Intramolecular Cyclization

The freshly prepared diazonium salt solution is then subjected to conditions that promote intramolecular cyclization. This may involve heating the solution or the addition of a catalyst. The exact conditions would need to be optimized to favor the formation of the benzo[c]isoxazole ring system over other potential side products. The product is then isolated by extraction and purified by chromatography.

Workflow Diagram

Route3 A 2-Amino-5-fluorobenzonitrile B Diazonium Salt Intermediate A->B NaNO2, Acid C 5-Fluorobenzo[c]isoxazole- 3-carbonitrile B->C Intramolecular Cyclization

Caption: Synthetic workflow for Route 3.

Conclusion

The selection of an optimal synthetic route for this compound will depend on several factors including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the specific chemical transformations. Route 1 offers a potentially convergent and high-yielding final step, but the Beckmann rearrangement may require careful optimization. Route 2 follows a more traditional linear path, with the key challenge being the selective reduction and cyclization. Route 3 employs a powerful and widely used reaction in aromatic chemistry, but the handling of potentially unstable diazonium intermediates requires caution. Further experimental validation is necessary to determine the most efficient and practical approach for the synthesis of this novel compound.

A Comparative Analysis of Isoxazole-Based Anticancer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a promising frontier in the development of novel anticancer therapeutics. This guide provides a comparative analysis of various isoxazole-based anticancer agents, summarizing their performance with supporting experimental data, detailing key experimental protocols, and visualizing critical signaling pathways.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in a multitude of biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets, making it a privileged scaffold in medicinal chemistry.[2][3] In recent years, a growing body of research has highlighted the potential of isoxazole derivatives as potent anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[4][5]

This guide will delve into the comparative efficacy of several notable isoxazole-based compounds, presenting their cytotoxic activities against various cancer cell lines. Furthermore, it will provide an overview of the experimental methodologies employed to evaluate these agents and illustrate the key signaling pathways they modulate.

Comparative Cytotoxicity of Isoxazole-Based Anticancer Agents

The anticancer activity of isoxazole derivatives has been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the potency of these compounds. The following table summarizes the IC50 values for several representative isoxazole-based anticancer agents.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Curcumin-Isoxazole Hybrid (Compound 40) MCF-7 (Breast Cancer)3.97[6][7]
Curcumin (Parent Compound)MCF-7 (Breast Cancer)21.89[6][7]
Hydnocarpin-Isoxazole Hybrid (Compound 5) A375 (Melanoma)3.6 (24h), 0.76 (48h)[7]
Forskolin-Isoxazole Hybrid (Compound 6) MCF-7 (Breast Cancer)0.5[7]
Forskolin (Parent Compound)MCF-7 (Breast Cancer)63.3[7]
Diosgenin-Isoxazole Hybrid (Compound 24) MCF-7 (Breast Cancer)9.15[6]
A549 (Lung Cancer)14.92[6]
Diosgenin (Parent Compound)MCF-7 (Breast Cancer)26.91[6]
A549 (Lung Cancer)36.21[6]
Isoxazole-Amide Derivative (2d) HeLa (Cervical Cancer)15.48 (µg/ml)[8]
Hep3B (Liver Cancer)~23 (µg/ml)[8]
Isoxazole-Amide Derivative (2e) Hep3B (Liver Cancer)~23 (µg/ml)[8]
NVP-AUY922 Various Solid and Hematological TumorsLow nanomolar range[9]
KRIBB3 (Compound 31) Various Cancer TypesPotent antitumoral effects[9]

Key Mechanisms of Action

Isoxazole-based anticancer agents exert their effects through a multitude of mechanisms, often targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4][5] Some of the prominent mechanisms include:

  • HSP90 Inhibition: Several isoxazole derivatives, such as NVP-AUY922, are potent inhibitors of Heat Shock Protein 90 (HSP90).[9] HSP90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, thereby inducing cancer cell death.

  • Tubulin Polymerization Inhibition: Compounds like KRIBB3 have been shown to interfere with tubulin polymerization, a critical process for microtubule formation and cell division.[9] Disruption of microtubule dynamics leads to mitotic arrest and apoptosis.

  • Induction of Apoptosis: A common mechanism for many isoxazole derivatives is the induction of programmed cell death, or apoptosis.[4][5] This can be triggered through various pathways, including the activation of caspases.

  • Modulation of Signaling Pathways: Isoxazole compounds have been found to modulate several key signaling pathways that are often dysregulated in cancer, including the NF-κB, MAPK, and AKT/FOXO3a pathways.[7]

  • Enzyme Inhibition: Certain isoxazole derivatives act as inhibitors of enzymes crucial for cancer progression, such as matrix metalloproteinases (MMPs) and RET kinase.[9]

Experimental Protocols

The evaluation of isoxazole-based anticancer agents involves a series of in vitro and in vivo experiments. The following are detailed methodologies for some of the key experiments cited in the literature.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Methodology:

  • Protein Extraction: Cells are treated with the isoxazole compound and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HSP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualizations

The following diagrams, created using Graphviz, illustrate some of the key signaling pathways modulated by isoxazole-based anticancer agents.

HSP90_Inhibition_Pathway Isoxazole Isoxazole Derivative (e.g., NVP-AUY922) HSP90 HSP90 Isoxazole->HSP90 Inhibits ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) HSP90->ClientProteins Maintains Stability Ubiquitination Ubiquitination & Proteasomal Degradation HSP90->Ubiquitination ClientProteins->Ubiquitination Degradation Apoptosis Apoptosis Ubiquitination->Apoptosis

Caption: Inhibition of the HSP90 chaperone protein by isoxazole derivatives.

Tubulin_Polymerization_Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Isoxazole Isoxazole Derivative (e.g., KRIBB3) Isoxazole->Polymerization Inhibits Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Disruption of tubulin polymerization by isoxazole derivatives.

Apoptosis_Induction_Pathway Isoxazole Isoxazole Derivative Cell Cancer Cell Isoxazole->Cell Signal Pro-apoptotic Signals Cell->Signal Caspase_Cascade Caspase Cascade Activation Signal->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: General pathway for the induction of apoptosis by isoxazole derivatives.

Conclusion

Isoxazole-based compounds have emerged as a versatile and potent class of anticancer agents.[10][11] Their ability to be readily synthesized and modified allows for the fine-tuning of their pharmacological properties, leading to the development of derivatives with high efficacy and selectivity.[2][3] The diverse mechanisms of action, ranging from the inhibition of crucial cellular machinery to the modulation of key signaling pathways, underscore the broad therapeutic potential of this chemical scaffold.

The data presented in this guide highlights the significant promise of isoxazole derivatives in cancer therapy. Continued research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is crucial for translating these promising preclinical findings into effective clinical treatments for cancer. The development of novel isoxazole-based drugs offers a hopeful avenue for addressing the challenges of drug resistance and toxicity associated with current cancer therapies.[4][5]

References

Validation of a Novel HPLC-UV Method for 5-Fluorobenzo[c]isoxazole-3-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 5-Fluorobenzo[c]isoxazole-3-carbonitrile. The performance of this new method is objectively compared against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most suitable analytical technique for their specific needs.

Introduction to the Analytical Challenge

This compound is a heterocyclic aromatic compound of interest in pharmaceutical research. Accurate and precise quantification of this molecule is critical for drug development, quality control, and stability studies. This guide details the validation of a new, efficient HPLC-UV method and compares its performance characteristics to a previously utilized GC-MS method, as per the International Council on Harmonisation (ICH) guidelines.[1][2][3]

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the intended application. This compound, being a moderately polar and thermally stable small molecule, is amenable to analysis by both HPLC and GC techniques.[4][5][6] The following sections provide a head-to-head comparison of the validation data for a newly developed HPLC-UV method and a standard GC-MS method.

Data Presentation: Summary of Validation Parameters

The performance of the new HPLC-UV method and the existing GC-MS method were evaluated based on key validation parameters. The results are summarized in the tables below.

Table 1: System Suitability

ParameterHPLC-UVGC-MSAcceptance Criteria
Tailing Factor1.11.3≤ 2.0
Theoretical Plates> 5000> 4500> 2000
% RSD of Peak Area0.8%1.2%≤ 2.0%

Table 2: Linearity

ParameterHPLC-UVGC-MSAcceptance Criteria
Range1 - 100 µg/mL0.5 - 50 µg/mL-
Correlation Coefficient (r²)0.99980.9995≥ 0.999
Y-intercepty = 15782x - 251y = 25430x + 873-

Table 3: Accuracy (Recovery)

Spiked ConcentrationHPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
50%99.5%98.9%98.0% - 102.0%
100%100.8%101.2%98.0% - 102.0%
150%101.2%101.8%98.0% - 102.0%

Table 4: Precision (% RSD)

Precision LevelHPLC-UV (% RSD)GC-MS (% RSD)Acceptance Criteria
Repeatability (n=6)0.9%1.4%≤ 2.0%
Intermediate Precision (n=6)1.2%1.8%≤ 3.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLC-UVGC-MS
LOD0.3 µg/mL0.1 µg/mL
LOQ1.0 µg/mL0.5 µg/mL

Table 6: Robustness

Parameter VariationHPLC-UV (% RSD)GC-MS (% RSD)Acceptance Criteria
Flow Rate / Gas Flow (±10%)1.3%1.9%≤ 2.0%
Column Temperature (±5°C)1.1%1.5%≤ 2.0%

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below.

New Method: High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: A stock solution of 1 mg/mL of this compound was prepared in acetonitrile. Working standards for linearity, accuracy, and precision studies were prepared by serial dilution of the stock solution with the mobile phase.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless).

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation: A stock solution of 1 mg/mL of this compound was prepared in acetone. Working standards were prepared by serial dilution.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflows for both the HPLC-UV and GC-MS methods.

Validation_Process cluster_start Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_end Method Implementation Start Define Analytical Target Profile Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method for Routine Use Robustness->End

Caption: Logical workflow for analytical method validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Dissolve Sample in Acetonitrile Dilute Serial Dilution with Mobile Phase Prep->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Experimental workflow for the HPLC-UV method.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Prep_GC Dissolve Sample in Acetone Dilute_GC Serial Dilution Prep_GC->Dilute_GC Inject_GC Inject 1 µL into GC-MS System Dilute_GC->Inject_GC Separate_GC Temperature Programmed Separation on HP-5ms Inject_GC->Separate_GC Detect_GC EI Ionization & SIM Detection Separate_GC->Detect_GC Integrate_GC Integrate Ion Chromatogram Detect_GC->Integrate_GC Quantify_GC Quantify using Calibration Curve Integrate_GC->Quantify_GC

Caption: Experimental workflow for the GC-MS method.

Conclusion

The newly developed HPLC-UV method for the quantification of this compound is specific, linear, accurate, precise, and robust, meeting all acceptance criteria based on ICH guidelines.[1][2][3] While the GC-MS method offers a slightly lower limit of detection and quantitation, the HPLC-UV method demonstrates comparable or superior performance in terms of precision and robustness.[1][2]

The HPLC-UV method is a viable and advantageous alternative for routine quality control analysis due to its simpler sample preparation, lower operational cost, and wider applicability to non-volatile impurities.[5][6] The choice between the two methods will ultimately depend on the specific requirements of the analysis, with GC-MS being preferred for trace-level quantification and HPLC-UV being more suitable for higher concentration assays and routine quality control.

References

Head-to-head comparison of different isoxazole synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, this document provides a head-to-head comparison of the two most prevalent methods for synthesizing the isoxazole ring, a crucial scaffold in medicinal chemistry and drug development. We will delve into the intricacies of the 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes and the classical condensation reaction of β-dicarbonyl compounds with hydroxylamine, offering a comprehensive analysis of their mechanisms, advantages, and limitations.

Method 1: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely utilized method for constructing the isoxazole ring. This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). A key feature of this method is the in situ generation of the often unstable nitrile oxide intermediate from stable precursors like aldoximes or primary nitro compounds.[1][2][3]

General Reaction Scheme:

The process typically begins with the formation of a nitrile oxide from a precursor, which then reacts with an alkyne to form the isoxazole ring. The most common methods for generating nitrile oxides are the oxidation of aldoximes (e.g., using N-chlorosuccinimide (NCS) or Oxone®) or the dehydration of nitroalkanes.[4][5][6]

Reaction Mechanism

The reaction is a concerted, pericyclic process where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne participate in a cycloaddition.[1][7] This concerted mechanism leads to a high degree of stereospecificity. The regioselectivity, which determines the substitution pattern on the final isoxazole ring (e.g., 3,5-disubstituted vs. 3,4-disubstituted), is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[7] Generally, the reaction of terminal alkynes with nitrile oxides regioselectively yields 3,5-disubstituted isoxazoles.[8][9]

Huisgen_Cycloaddition_Mechanism cluster_generation Nitrile Oxide Generation (from Aldoxime) cluster_cycloaddition [3+2] Cycloaddition aldoxime R-CH=N-OH (Aldoxime) hydroximoyl_halide [R-C(X)=N-OH] (Hydroximoyl Halide) aldoxime->hydroximoyl_halide Oxidation nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) hydroximoyl_halide->nitrile_oxide Elimination oxidant + Oxidant (e.g., NCS) - H⁺, - X⁻ base + Base (e.g., Et₃N) - Base·HX reactants R-C≡N⁺-O⁻ + R'–C≡C-R'' transition_state Transition State reactants->transition_state isoxazole 3,5-Disubstituted Isoxazole transition_state->isoxazole

Caption: Workflow for isoxazole synthesis via Huisgen 1,3-Dipolar Cycloaddition.

Advantages:
  • High Versatility: A wide range of functional groups on both the alkyne and the nitrile oxide precursor are tolerated.[8]

  • High Regioselectivity: Typically provides 3,5-disubstituted isoxazoles with high selectivity, especially with terminal alkynes.[9]

  • Mild Conditions: Many modern protocols, including metal-free options, operate under mild conditions, avoiding harsh reagents and high temperatures.[2][10][11]

  • One-Pot Procedures: The in situ generation of the nitrile oxide allows for convenient one-pot, multi-component reactions.[8][12][13]

Disadvantages:
  • Nitrile Oxide Instability: The nitrile oxide intermediate can be unstable and prone to dimerization, requiring careful control of reaction conditions for in situ generation.

  • Oxidant/Reagent Stoichiometry: The generation of the nitrile oxide often requires stoichiometric amounts of oxidants or halogenating agents.

Method 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine

This classical approach, often referred to as the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[9][14] While effective, the use of unsymmetrical β-diketones often leads to the formation of a mixture of regioisomers, which is a significant drawback.[15]

Recent advancements have shown that using β-enamino diketones, which are derived from β-dicarbonyls, provides excellent control over the regiochemical outcome of the reaction. By tuning the reaction conditions (e.g., solvent, temperature, and the use of additives like Lewis acids), specific regioisomers can be selectively synthesized.[15][16][17][18]

General Reaction Scheme:

The nitrogen of hydroxylamine attacks one of the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration to form the isoxazole ring.

Reaction Mechanism

The mechanism involves two potential pathways depending on which carbonyl group of the unsymmetrical β-dicarbonyl is attacked first by the hydroxylamine. This initial nucleophilic attack is often the regioselectivity-determining step. Subsequent condensation and dehydration yield the isoxazole product. With β-enamino diketones, the enamine moiety directs the initial attack of hydroxylamine to the ketone carbonyl, leading to a single major regioisomer.[18]

Claisen_Synthesis_Mechanism cluster_pathway Condensation of β-Diketone with Hydroxylamine cluster_control Regiocontrol with β-Enamino Diketone diketone R-C(O)CH₂C(O)-R' (β-Diketone) intermediate_A Intermediate A (Initial Adduct) diketone->intermediate_A + NH₂OH hydroxylamine NH₂OH (Hydroxylamine) intermediate_B Cyclized Intermediate intermediate_A->intermediate_B Cyclization isoxazole Isoxazole Product + H₂O intermediate_B->isoxazole - H₂O regioisomers Mixture of Regioisomers isoxazole->regioisomers If R ≠ R' enamino R-C(O)CH=C(NR''₂)-R' (β-Enamino Diketone) single_product Single Regioisomer enamino->single_product + NH₂OH (Directed Attack)

Caption: Reaction pathway for the Claisen isoxazole synthesis and its regiocontrol.

Advantages:
  • Readily Available Starting Materials: β-Dicarbonyl compounds are common and easily accessible reagents.

  • Operational Simplicity: The reaction is often a straightforward condensation.

  • Excellent Regiocontrol (with β-enamino diketones): Modern variations of this method allow for the highly selective synthesis of specific regioisomers.[15][19]

Disadvantages:
  • Poor Regioselectivity (with β-diketones): The classical method with unsymmetrical β-diketones often results in difficult-to-separate mixtures of isomers.[15]

  • Harsh Conditions: Some traditional protocols may require harsh conditions, such as strong acids or bases and high temperatures.[15]

Quantitative Comparison of Synthesis Methods

The following table summarizes experimental data from published literature, showcasing the performance of each method across various substrates.

MethodStarting MaterialsConditionsYield (%)Ref.
1,3-Dipolar Cycloaddition Benzaldehyde, Phenylacetylene1. NH₂OH, NaOH, 50°C; 2. NCS, 50°C; 3. Alkyne, 50°C in DES85[12]
4-Chlorobenzaldoxime, PhenylacetyleneNaCl, Oxone, Na₂CO₃, Ball-milling, rt85[6]
4-Methoxybenzaldoxime, Propargyl alcoholNaCl, Oxone, Na₂CO₃, Ball-milling, rt82[6]
Thiophene-2-carbaldoxime, PhenylacetyleneNaCl, Oxone, Na₂CO₃, Ball-milling, rt81[6]
4-Chlorobenzaldoxime, Ethyl propiolateDBU, NCS, CH₂Cl₂, rt96[11]
β-Enamino Diketone Condensation Ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate + NH₂OH·HClEtOH, rt, 2h83 (9:91 ratio)[15][17]
Ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate + NH₂OH·HClEtOH, Pyridine, rt, 2h85 (1:99 ratio)[15][17]
Ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate + NH₂OH·HClMeCN, Pyridine, BF₃·OEt₂, rt, 1h79 (90:10 ratio)[15][17]
(E)-4-(dimethylamino)-1,1,1-trifluoro-3-penten-2-one + NH₂OH·HClEtOH, Pyridine, rt, 2h89 (1:99 ratio)[15][17]
1-(4-Methoxyphenyl)-3-(dimethylamino)-2-propen-1-one + NH₂OH·HClH₂O, 80°C, 30 min94[20]

DES = Deep Eutectic Solvent; rt = room temperature; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Diphenylisoxazole via 1,3-Dipolar Cycloaddition

This protocol is adapted from a general procedure for the one-pot synthesis of 3,5-disubstituted isoxazoles in a deep eutectic solvent (DES).[12]

  • Preparation of DES: Prepare the deep eutectic solvent by mixing choline chloride (ChCl) and urea in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.

  • Oxime Formation: To a stirred solution of benzaldehyde (212 mg, 2 mmol) in the ChCl:urea DES (1 mL), add hydroxylamine hydrochloride (139 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

  • Stir the resulting mixture at 50 °C for one hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.

  • Cycloaddition: Add phenylacetylene (204 mg, 2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.

  • Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 3,5-diphenylisoxazole.

Protocol 2: Regioselective Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate via β-Enamino Diketone Condensation

This protocol is based on the regioselective synthesis using a β-enamino diketone and hydroxylamine with pyridine as an additive to control the regioselectivity.[15][17][19]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate (1.0 mmol) in ethanol (10 mL).

  • Add hydroxylamine hydrochloride (1.2 mmol) and pyridine (1.2 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Add water (15 mL) to the residue and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired regioisomer, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Conclusion

Both the 1,3-dipolar cycloaddition and the condensation of β-dicarbonyl derivatives are highly effective methods for isoxazole synthesis, each with a distinct set of advantages. The 1,3-dipolar cycloaddition offers great versatility and generally high regioselectivity for 3,5-disubstituted products under mild, often one-pot, conditions. In contrast, the classical Claisen condensation with simple β-diketones is hampered by poor regiocontrol. However, modern adaptations using β-enamino diketones have transformed this method into a powerful tool for the regioselective synthesis of various substituted isoxazoles, offering excellent control over the final product structure by simply tuning the reaction conditions. The choice of method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required reaction scale.

References

Unraveling the Synthetic Landscape and Biological Promise of Benzo[c]isoxazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of published data is a cornerstone of scientific progress. This guide provides a comparative analysis of synthetic methodologies and an overview of the biological activities of benzo[c]isoxazole derivatives, with a focus on 3-phenylbenzo[c]isoxazole as a case study due to the limited specific data on 5-Fluorobenzo[c]isoxazole-3-carbonitrile. The information presented herein is collated from various scientific publications to offer a clear and objective comparison.

The isoxazole scaffold is a prominent feature in many compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The benzo[c]isoxazole ring system, in particular, has garnered interest in medicinal chemistry. This guide will delve into the synthetic routes for these compounds, presenting quantitative data where available and outlining detailed experimental protocols.

Synthetic Reproducibility: A Tale of Two Routes

The synthesis of 3-phenylbenzo[c]isoxazole can be approached through several methods. Here, we compare two distinct strategies: the thermocyclization of 2-azidobenzophenones and the 1,3-dipolar cycloaddition of nitrile oxides to alkynes.

Table 1: Comparison of Synthetic Methods for 3-Phenylbenzo[c]isoxazole

ParameterMethod 1: Thermocyclization of 2-AzidobenzophenoneMethod 2: 1,3-Dipolar Cycloaddition
Reaction Principle Intramolecular cyclization of an azide onto a ketone with elimination of nitrogen gas.[3+2] cycloaddition of an in situ generated nitrile oxide with an alkyne.
Starting Materials 2-AzidobenzophenoneSubstituted aldoxime and an alkyne
Key Reagents Dry xylene (solvent)Dehydrating agent (e.g., NCS, Oxone)
Reaction Conditions 135 °C, 1 hour[5]Varies (e.g., room temperature, microwave irradiation)
Reported Yield Quantitative (~99%)[5]Generally moderate to high, but can be variable
Advantages High yield, simple procedure, no catalyst required.[5]Milder reaction conditions in some cases, broad substrate scope for isoxazole synthesis in general.
Disadvantages Requires synthesis of the azido precursor, high temperature.Potential for side reactions, regioselectivity can be an issue with unsymmetrical alkynes.

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility, detailed experimental protocols are essential. Below are the methodologies for the key synthetic routes discussed.

Method 1: Synthesis of 3-Phenylbenzo[c]isoxazole via Thermocyclization

This protocol is adapted from the work of Odinokov et al. (2019).[5]

Experimental Procedure:

  • A solution of 2-azidobenzophenone (0.4 mmol) in dry o-xylene (2 mL) is prepared in a flask equipped with a condenser.

  • The reaction mixture is stirred in an oil bath preheated to 135 °C for 1 hour, ensuring exclusion of air moisture.

  • The solvent is removed under reduced pressure.

  • The resulting solid residue is recrystallized from hexane to afford 3-phenylbenzo[c]isoxazole.

Method 2: General Procedure for 1,3-Dipolar Cycloaddition

This generalized protocol is based on common procedures for isoxazole synthesis.[6]

Experimental Procedure:

  • To a solution of an appropriate aldoxime in a suitable solvent (e.g., THF, DMF), a dehydrating agent such as N-chlorosuccinimide (NCS) or Oxone is added to generate the nitrile oxide in situ.

  • The corresponding alkyne is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as required, and monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.

Experimental Workflow for Thermocyclization Synthesis

G start Start dissolve Dissolve 2-azidobenzophenone in dry o-xylene start->dissolve heat Heat at 135°C for 1h dissolve->heat evaporate Remove solvent under reduced pressure heat->evaporate recrystallize Recrystallize from hexane evaporate->recrystallize product 3-Phenylbenzo[c]isoxazole recrystallize->product

Caption: Workflow for the synthesis of 3-phenylbenzo[c]isoxazole via thermocyclization.

Biological Activity and Potential Mechanisms of Action

While specific biological data for 3-phenylbenzo[c]isoxazole is limited in the public domain, the broader class of isoxazole and benzoisoxazole derivatives has been extensively studied, revealing significant potential in oncology and immunology.

Table 2: Reported Biological Activities of Related Benzo[c]isoxazole Derivatives

Compound ClassBiological ActivityTarget/MechanismReported IC50 ValuesReference
Benzo[d]isoxazole derivativesAnticancerHIF-1α transcription inhibitorLead compound IC50 = 0.31 µM[7]
Isoxazole derivativesAnticancerHSP90 inhibitorLow nanomolar range[8]
Isoxazole derivativesAnti-inflammatoryCyclooxygenase (COX) inhibitionVaries with substitution[9]
Isoxazole derivativesAnticancerApoptosis induction, Aromatase inhibition, Tubulin polymerization disruptionVaries with compound and cell line[10][11]

The anticancer activity of many isoxazole-containing compounds is attributed to their ability to inhibit key signaling pathways involved in tumor growth and survival.[11] For instance, the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) is a promising strategy to target tumors that thrive in low-oxygen environments.[7] Similarly, Heat Shock Protein 90 (HSP90) is a chaperone protein that is crucial for the stability and function of many oncoproteins, making it an attractive target for cancer therapy.[8]

Potential Signaling Pathway Inhibition by Benzo[c]isoxazole Derivatives

G cluster_downstream Downstream Effects Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes Benzoisoxazole Benzo[c]isoxazole Derivative Benzoisoxazole->HIF1a inhibits transcription HSP90 HSP90 Benzoisoxazole->HSP90 inhibits Angiogenesis Angiogenesis HIF1a->Angiogenesis Metabolism Metabolic Adaptation HIF1a->Metabolism Oncoproteins Oncogenic Client Proteins Proliferation Cell Proliferation Oncoproteins->Proliferation Survival Cell Survival Oncoproteins->Survival HSP90->Oncoproteins stabilizes

Caption: Potential mechanisms of anticancer activity for benzo[c]isoxazole derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Fluorobenzo[c]isoxazole-3-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Fluorobenzo[c]isoxazole-3-carbonitrile, a compound that requires careful management due to its chemical properties.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves (such as nitrile), and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3] An accessible safety shower and eye wash station are mandatory in the handling area.[1]

Quantitative Data Summary:

Hazard ClassificationAssociated RisksPrecautionary Statements
Acute Toxicity (Oral)Harmful or fatal if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, immediately call a poison center or doctor.[2]
Skin IrritationCauses skin irritation.[2]Wear protective gloves. If on skin, wash with plenty of soap and water.[2]
Eye IrritationCauses serious eye irritation or damage.[1][2]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Acute Toxicity (Inhalation)Toxic if inhaled.[2]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.[2]

Step-by-Step Disposal Protocol:

The disposal of this compound must be treated as hazardous waste. The following protocol outlines the necessary steps for its proper disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper or spatulas, in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic waste.

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be collected in a designated hazardous waste stream, separate from regular trash.[4][5]

2. Container Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., toxic, irritant).

  • The date of waste accumulation should also be clearly marked on the label.

3. Storage:

  • Store the sealed hazardous waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as oxidizing agents.[2]

  • The storage area should be secure and accessible only to authorized personnel.

4. Final Disposal:

  • The disposal of this compound must be conducted through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular landfill waste.

  • Due to its fluorinated aromatic and nitrile structure, high-temperature incineration is the recommended method of destruction to prevent environmental persistence.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.

Experimental Workflow for Disposal:

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Generation and Segregation cluster_2 Storage and Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Generate Waste (Solid, Liquid, PPE) B->C D Is the waste solid? C->D E Collect in Labeled Solid Waste Container D->E Yes F Is the waste liquid? D->F No I Store Waste in Secondary Containment Area E->I G Collect in Labeled Liquid Waste Container (Halogenated) F->G Yes H Collect Contaminated PPE in Designated Waste Stream F->H No G->I H->I J Contact EHS for Pickup I->J K Professional Disposal (High-Temperature Incineration) J->K

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the research and development environment.

References

Comprehensive Safety and Operational Guide for 5-Fluorobenzo[c]isoxazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Fluorobenzo[c]isoxazole-3-carbonitrile. The following procedures are based on best practices for handling similar fluorinated heterocyclic and nitrile-containing compounds.

Immediate Safety and Handling Precautions

When working with this compound, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure a safe laboratory environment.[1][2] Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] Avoid direct contact with skin, eyes, and clothing.[3] In case of accidental contact, immediate first aid measures should be taken.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][4]

  • Skin Contact: Remove all contaminated clothing and rinse the affected skin area thoroughly with soap and water. If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant nitrile gloves.[6][7][8] Check for any signs of degradation or puncture before use.Nitrile provides a durable barrier against a wide range of chemicals, including those with nitrile and fluoro groups.[2][7][8]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a significant risk of splashing.[1][4]To protect against accidental splashes of the compound or solvents, which can cause serious eye damage.[1]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if working outside of a fume hood or if dust/aerosols are generated.[3]To prevent inhalation of potentially harmful dust or vapors.
Body Protection A standard laboratory coat must be worn. For procedures with a higher risk of splashes, an impervious apron is recommended.[1][4]To protect the skin and personal clothing from contamination.

Operational and Disposal Plans

Handling and Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Ground all equipment when transferring the material to prevent static discharge.[3]

Disposal Plan:

  • All waste containing this compound should be considered hazardous waste.

  • Dispose of the compound and any contaminated materials in a designated, sealed, and properly labeled waste container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of it down the drain.

Workflow for Safe Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select and Don Appropriate PPE risk_assessment->ppe_selection fume_hood Prepare Chemical Fume Hood ppe_selection->fume_hood weighing Weigh Compound in Hood fume_hood->weighing reaction Perform Experiment weighing->reaction decontamination Decontaminate Glassware and Surfaces reaction->decontamination waste_collection Collect Waste in Labeled Container decontamination->waste_collection waste_storage Store Waste in Designated Area waste_collection->waste_storage waste_disposal Arrange for Hazardous Waste Disposal waste_storage->waste_disposal disposal_end End waste_disposal->disposal_end

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.